molecular formula C14H12N2O B7729503 Hydrobenzole hydrochloride CAS No. 134-66-7

Hydrobenzole hydrochloride

Numéro de catalogue: B7729503
Numéro CAS: 134-66-7
Poids moléculaire: 224.26 g/mol
Clé InChI: JEAWPIKEEQZLJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrobenzole hydrochloride is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWPIKEEQZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018908
Record name 2-Hydroxybenzylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50-97-5
Record name 2-(α-Hydroxybenzyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybenzylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxyphenylmethyl)benzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxyphenylmethyl)benzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenyl-1H-benzimidazole-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JR6201MX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Central Nervous System Mechanism of Action of Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxyzine hydrochloride is a first-generation piperazine derivative antihistamine with potent anxiolytic and sedative properties. Its therapeutic effects within the central nervous system (CNS) extend beyond simple histamine antagonism, involving a multi-receptor profile that modulates several key neurotransmitter systems. This technical guide provides an in-depth examination of hydroxyzine's molecular mechanisms, focusing on its primary action as a histamine H₁ receptor inverse agonist and its secondary activities at serotonergic, dopaminergic, and adrenergic receptors. We present quantitative binding affinity data, detailed experimental protocols for receptor analysis, and visual representations of the core signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: Histamine H₁ Receptor Inverse Agonism

Hydroxyzine's principal mechanism of action in the CNS is its function as a potent inverse agonist at the histamine H₁ receptor.[1][2] Unlike a neutral antagonist which merely blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal, constitutive activity even in the absence of histamine.[3] This is a critical distinction for understanding its profound sedative effects.

The H₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] Histaminergic neurons play a crucial role in maintaining wakefulness; by suppressing this signaling cascade in the CNS, hydroxyzine induces sedation.[6] Furthermore, some inverse agonists have been shown to down-regulate H₁ receptor gene expression, potentially leading to longer-term modulation of histaminergic transmission.[7]

As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier.[2][8] Positron Emission Tomography (PET) studies have demonstrated that a single 30 mg oral dose of hydroxyzine can achieve approximately 67.6% occupancy of H₁ receptors in the human brain, a level strongly correlated with subjective sleepiness.[6][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) H1R_inactive->H1R_active Equilibrium Gq11 Gαq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Histamine Histamine Histamine->H1R_active Agonist Binding Hydroxyzine Hydroxyzine Hydroxyzine->H1R_inactive Stabilizes Inactive State

Caption: Hydroxyzine acts as an inverse agonist, stabilizing the H1 receptor in its inactive state.

Secondary CNS Mechanisms of Action

Hydroxyzine's therapeutic profile, particularly its anxiolytic effects, is not solely attributable to H₁ receptor modulation. It exhibits clinically relevant antagonism at other CNS receptors.

Serotonin 5-HT₂ₐ Receptor Antagonism

Hydroxyzine acts as an antagonist at serotonin 5-HT₂ₐ receptors.[2][9] This action is believed to be a primary contributor to its anxiolytic properties, a feature not typically observed in other antihistamines lacking this anti-serotonergic activity.[2][10] The 5-HT₂ₐ receptor, like the H₁ receptor, is a Gαq/11-coupled GPCR.[5] By blocking this receptor, hydroxyzine inhibits serotonin-mediated excitatory neurotransmission in brain regions associated with anxiety and mood regulation, such as the prefrontal cortex and amygdala.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SHT2A 5-HT₂ₐ Receptor Gq11 Gαq/11 SHT2A->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates Downstream Ca²⁺ Release & PKC Activation IP3->Downstream DAG->Downstream Serotonin Serotonin Serotonin->SHT2A Binds & Activates Hydroxyzine Hydroxyzine Hydroxyzine->SHT2A Blocks

Caption: Hydroxyzine antagonizes the 5-HT₂ₐ receptor, blocking serotonin-induced signaling.

Dopamine D₂ and α₁-Adrenergic Receptor Antagonism

Hydroxyzine also demonstrates weak antagonist activity at dopamine D₂ and α₁-adrenergic receptors.[6][9] While its affinity for these receptors is considerably lower than for H₁ and 5-HT₂ₐ receptors, these interactions may contribute to its overall CNS effects. The D₂ receptor antagonism is a potential source of its anti-emetic properties and may confer weak antipsychotic effects.[2][11] The α₁-adrenergic antagonism is a secondary property that can contribute to cardiovascular effects such as orthostatic hypotension, particularly when combined with other alpha-blocking agents.[12] In contrast to many other first-generation antihistamines, hydroxyzine has a very low affinity for muscarinic acetylcholine receptors, resulting in minimal anticholinergic side effects.[2][9]

Quantitative Pharmacological Data

The multi-receptor profile of hydroxyzine is quantitatively defined by its binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

ReceptorSpeciesKi (nM)Reference(s)
Histamine H₁ Human2.0[13]
Serotonin 5-HT₂ₐ Human50.0[13]
Dopamine D₂ Human378.0[13]
α₁-Adrenergic Not SpecifiedWeak Antagonist[6][9]
Muscarinic Acetylcholine (mACh) Human/Various> 3,800[9]
Table 1: Receptor Binding Affinities of Hydroxyzine.
ParameterValueConditionReference(s)
Brain H₁ Receptor Occupancy 67.6%Single 30 mg oral dose (PET study)[6][9]
Table 2: In Vivo CNS Receptor Occupancy of Hydroxyzine.

Key Experimental Protocols

The characterization of hydroxyzine's interaction with its molecular targets relies on standardized in vitro assays.

Protocol: Histamine H₁ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., hydroxyzine) for the H₁ receptor.

Objective: To calculate the inhibitory constant (Ki) of hydroxyzine at the human H₁ receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human H₁ receptor.[14]

  • Radioligand: [³H]mepyramine (a potent H₁ antagonist).[14][15]

  • Test Compound: Hydroxyzine hydrochloride.

  • Non-specific Binding Control: A high concentration of an unlabeled H₁ antagonist (e.g., 10 µM mianserin).[15]

  • Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[14][15]

  • Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[16]

  • Scintillation Counter: Liquid scintillation counter for detecting tritium.

Methodology:

  • Membrane Preparation: Homogenize cultured cells expressing the H₁ receptor in cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration (e.g., via BCA assay).[15]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 5-10 µg protein/well), a fixed concentration of [³H]mepyramine (near its Kd value, e.g., 1-5 nM), and serial dilutions of hydroxyzine.[15][17]

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[15][17]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate receptor-bound radioligand from the unbound fraction. Wash the filters rapidly with cold wash buffer.

  • Quantification: Add liquid scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]mepyramine against the log concentration of hydroxyzine. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A 1. Membrane Preparation (HEK293 cells expressing H1R) B 2. Assay Plate Setup - Membranes - [³H]mepyramine (Radioligand) - Hydroxyzine (Competitor) A->B C 3. Incubation (e.g., 4h at 25°C) B->C D 4. Vacuum Filtration (Separates bound from free ligand) C->D E 5. Scintillation Counting (Measures bound radioactivity) D->E F 6. Data Analysis (Calculate IC₅₀ and Ki) E->F

Caption: Experimental workflow for a competitive H₁ receptor radioligand binding assay.

Protocol: 5-HT₂ₐ Receptor Functional Antagonism Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure hydroxyzine's ability to block agonist-induced activation of the 5-HT₂ₐ receptor.

Objective: To determine the potency (IC₅₀) of hydroxyzine in antagonizing serotonin-induced calcium mobilization via the 5-HT₂ₐ receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[18][19]

  • Agonist: Serotonin (5-HT).[19]

  • Antagonist: Hydroxyzine hydrochloride.

  • Calcium Indicator Dye: A fluorescent Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Measurement Instrument: A plate reader capable of measuring fluorescence kinetics (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into the microplates and grow to confluence overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye according to the manufacturer's protocol, allowing the dye to enter the cells.

  • Antagonist Pre-incubation: Add serial dilutions of hydroxyzine to the appropriate wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow the antagonist to bind to the receptors.[18]

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of serotonin (an EC₈₀ concentration is typically used) into all wells simultaneously.

  • Data Acquisition: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular Ca²⁺.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the log concentration of hydroxyzine. Use non-linear regression to fit the data and determine the IC₅₀ value for hydroxyzine.

G A 1. Cell Plating (CHO-K1 cells expressing 5-HT₂ₐR) B 2. Loading with Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubation with Hydroxyzine (Antagonist) B->C D 4. Agonist Addition (Serotonin) C->D E 5. Fluorescence Measurement (Real-time kinetic reading) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: Experimental workflow for a 5-HT₂ₐ receptor functional (calcium flux) assay.

Conclusion

The mechanism of action of hydroxyzine hydrochloride in the central nervous system is multifaceted, defined by a distinct receptor interaction profile. Its primary role as a potent H₁ receptor inverse agonist is the foundation for its sedative effects. This is complemented by a clinically significant antagonism of the 5-HT₂ₐ receptor, which is crucial for its anxiolytic activity. Weaker interactions with D₂ and α₁-adrenergic receptors further contribute to its broad pharmacological profile. This combination of high-affinity H₁ inverse agonism and moderate-affinity 5-HT₂ₐ antagonism distinguishes hydroxyzine from other antihistamines and underpins its dual utility in treating both allergic conditions and anxiety. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental validation, is essential for the continued development of targeted CNS therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of hydroxyzine hydrochloride. The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Core Physicochemical Characteristics

Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, widely recognized for its anxiolytic, sedative, and antiemetic properties.[1][2][3] A thorough understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Hydroxyzine hydrochloride presents as a white, odorless, crystalline powder with a bitter taste.[4][5] It is the dihydrochloride salt of hydroxyzine, a chemical structure that enhances its solubility in aqueous solutions.[6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of hydroxyzine hydrochloride, compiled from various sources.

Table 1: General and Physical Properties

PropertyValueSource(s)
Chemical Name (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride[5]
Molecular Formula C₂₁H₂₇ClN₂O₂ · 2HCl[7][8]
Molecular Weight 447.83 g/mol [7][8][9]
Appearance White, odorless, crystalline powder[4][5]
Melting Point Approximately 190-200°C (with decomposition)[1][4][10][11]
Boiling Point 220°C at 0.5 mm Hg (for the free base)[1][10]
pH (1% w/v solution) 1.3 - 2.5[4]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Very soluble (<700 mg/mL)[4][7][12]
Ethanol (95%) Freely soluble (220 mg/mL)[4][12]
Methanol Freely soluble[4]
Chloroform Soluble (60 mg/mL)[8][12]
Acetone Slightly soluble (2 mg/mL)[7][8][12]
Acetic Acid (100%) Freely soluble[4]
Acetic Anhydride Very slightly soluble[4]
Diethyl Ether Practically insoluble[4][13]

Table 3: Partition and Dissociation Constants

PropertyValueSource(s)
pKa 1.96 ± 0.05; 7.40 ± 0.03 (at 24.5 ± 0.5 °C)[10]
LogP (Octanol/Water) 3.056 - 3.7[1][14]

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline typical experimental protocols.

Melting Point Determination

The melting point is determined using the capillary method.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of hydroxyzine hydrochloride is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range. For hydroxyzine hydrochloride, decomposition is noted at its melting point.[4]

Solubility Determination

The shake-flask method is a standard protocol for determining equilibrium solubility.

  • Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of hydroxyzine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved hydroxyzine hydrochloride is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry.

The workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess Hydroxyzine HCl to solvent prep2 Seal flask prep1->prep2 equil Agitate in orbital shaker (Constant Temperature) prep2->equil sep1 Centrifuge suspension equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute aliquot sep2->ana1 ana2 Analyze via HPLC or UV-Vis Spectrophotometry ana1->ana2 ana3 Calculate concentration ana2->ana3

Fig. 1: Workflow for Solubility Determination.
pKa Determination

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

  • Apparatus: Potentiometer with a pH electrode, autoburette, beaker, magnetic stirrer.

  • Procedure:

    • A precisely weighed amount of hydroxyzine hydrochloride is dissolved in deionized water.

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated into the hydroxyzine hydrochloride solution at a constant rate using an autoburette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Partition Coefficient (LogP) Determination

The shake-flask method is also standard for determining the octanol-water partition coefficient.

  • Apparatus: Separatory funnel, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

  • Procedure:

    • Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

    • A known concentration of hydroxyzine hydrochloride is dissolved in the aqueous phase.

    • The aqueous solution is combined with an equal volume of the pre-saturated n-octanol in a separatory funnel.

    • The mixture is shaken until equilibrium is achieved.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of hydroxyzine hydrochloride in the aqueous phase is measured.

    • The concentration in the octanol phase is determined by mass balance.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathway

Hydroxyzine's primary pharmacological effect is mediated through its action as a potent inverse agonist at the histamine H1 receptor.[2][15][16] In the absence of an agonist, G-protein coupled receptors like the H1 receptor exist in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, the natural agonist, binds to and stabilizes the active R state, leading to the activation of Gq/11 proteins and subsequent downstream signaling.[16]

As an inverse agonist, hydroxyzine preferentially binds to the inactive (R) conformation of the H1 receptor.[16] This binding shifts the conformational equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine.[16] This mechanism is responsible for its potent antihistaminic effects.[15]

Additionally, hydroxyzine acts as an antagonist at the serotonin 5-HT₂ₐ receptor, the dopamine D₂ receptor, and the α₁-adrenergic receptor, which contributes to its anxiolytic and sedative properties.[2][15]

G cluster_receptor Histamine H1 Receptor Equilibrium cluster_signaling Downstream Signaling R_inactive Inactive Receptor (R) R_active Active Receptor (R*) R_inactive->R_active Basal Activity Gq11 Gq/11 Activation R_active->R_inactive R_active->Gq11 PLC PLC Activation Gq11->PLC CellularResponse Cellular Response (e.g., Allergic Symptoms) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->CellularResponse Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes Hydroxyzine Hydroxyzine (Inverse Agonist) Hydroxyzine->R_inactive Binds & Stabilizes

Fig. 2: Hydroxyzine's Inverse Agonist Action.

References

Hydroxyzine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity of hydroxyzine hydrochloride, a first-generation antihistamine with additional anxiolytic, sedative, and antiemetic properties. This document collates quantitative binding data, details common experimental methodologies for affinity determination, and illustrates the key signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of hydroxyzine's multifaceted pharmacological profile.

Introduction

Hydroxyzine hydrochloride is a potent inverse agonist of the histamine H1 receptor, which is its primary mechanism of action for alleviating allergic reactions such as pruritus and urticaria.[1][2] Unlike many other first-generation antihistamines, it exhibits a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced burden of anticholinergic side effects.[2][3] Its therapeutic effects extend beyond antihistaminergic activity due to its antagonist actions at other receptors, including the serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2][4] This broad receptor interaction profile contributes to its sedative, anxiolytic, and antiemetic properties.[1][] The active metabolite of hydroxyzine, cetirizine, is responsible for a significant portion of its antihistaminic effect and, as a second-generation antihistamine, has a reduced ability to cross the blood-brain barrier.[1]

Receptor Binding Affinity of Hydroxyzine Hydrochloride

The binding affinity of hydroxyzine hydrochloride to various neurotransmitter receptors has been quantified using in vitro binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value signifies a higher binding affinity.

ReceptorActivityAffinity (Ki, nM)Reference(s)
Histamine H1Inverse Agonist~2[3][6]
Serotonin 5-HT2AAntagonist~50[3][6]
Alpha-1 AdrenergicAntagonist~300[3]
Dopamine D2Antagonist~378[3][6]
Muscarinic AcetylcholineAntagonist~3,600 - >10,000[3][7]

Experimental Protocols: Determination of Receptor Binding Affinity

The following protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity of hydroxyzine hydrochloride for the histamine H1 receptor. This method is based on the principle of competition between a radiolabeled ligand and the unlabeled test compound (hydroxyzine) for binding to the receptor.[8]

Materials and Reagents
  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8][9]

  • Radioligand: [³H]mepyramine.[8][9]

  • Test Compound: Hydroxyzine hydrochloride.

  • Non-specific Binding Control: Mianserin (10 µM).[9]

  • Assay Buffer: 50 mM Tris-HCl or 50 mM Na2HPO4/KH2PO4, pH 7.4.[8][9]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Homogenizer

  • Incubator

  • Filtration Apparatus

  • Liquid Scintillation Counter

Experimental Procedure
  • Membrane Homogenate Preparation:

    • A frozen cell pellet expressing the human H1 receptor is reconstituted in assay buffer.

    • The cell suspension is homogenized using a suitable homogenizer until a homogeneous suspension is obtained.[9]

    • The protein concentration of the membrane homogenate is determined using a protein assay, such as the BCA protein assay.[9]

  • Assay Setup:

    • A series of dilutions of hydroxyzine hydrochloride are prepared in the assay buffer.

    • In a set of tubes, the following are added:

      • Total Binding: Membrane homogenate, [³H]mepyramine, and assay buffer.

      • Non-specific Binding: Membrane homogenate, [³H]mepyramine, and a high concentration of an unlabeled ligand like mianserin to block all specific binding.[9]

      • Competitive Binding: Membrane homogenate, [³H]mepyramine, and increasing concentrations of hydroxyzine hydrochloride.

  • Incubation:

    • The tubes are incubated, typically for 4 hours at 25°C or 37°C, with gentle agitation to allow the binding to reach equilibrium.[9][10]

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

    • The filters are washed rapidly with cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competitive binding experiment is plotted as the percentage of specific binding versus the logarithm of the hydroxyzine hydrochloride concentration.

    • The IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membrane Membrane Homogenate Preparation incubation Incubation of Membrane, Radioligand, and Test Compound prep_membrane->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration quantification Quantification of Radioactivity (Liquid Scintillation Counting) filtration->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis

Fig. 1: Competitive Radioligand Binding Assay Workflow.

Signaling Pathways

Histamine H1 Receptor Signaling

The primary mechanism of hydroxyzine involves its action as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In addition to G protein-mediated signaling, H1 receptor activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

H1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_hydroxyzine H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activation beta_arrestin β-Arrestin H1R->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC hydroxyzine Hydroxyzine (Inverse Agonist) hydroxyzine->H1R Blocks/Inhibits

Fig. 2: Histamine H1 Receptor Signaling Pathway.
Potential Anti-Inflammatory Signaling

Recent studies suggest that hydroxyzine may also exert anti-inflammatory effects through intracellular mechanisms that are partially mediated by the p38 MAPK and PI3K pathways.[12] In activated macrophages, hydroxyzine has been shown to decrease the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an inhibitory effect on these pro-inflammatory signaling cascades.[12]

anti_inflammatory_pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_hydroxyzine receptor Receptor PI3K PI3K receptor->PI3K p38_MAPK p38 MAPK receptor->p38_MAPK inflammatory_response Inflammatory Response PI3K->inflammatory_response p38_MAPK->inflammatory_response hydroxyzine Hydroxyzine hydroxyzine->PI3K Inhibits hydroxyzine->p38_MAPK Inhibits

Fig. 3: Potential Anti-Inflammatory Signaling of Hydroxyzine.

Conclusion

Hydroxyzine hydrochloride's diverse pharmacological effects are a direct consequence of its interactions with multiple receptor systems. Its high affinity for the histamine H1 receptor underpins its primary use as an antihistamine, while its antagonist activity at serotonergic, dopaminergic, and adrenergic receptors contributes to its utility in managing anxiety and other conditions. The detailed binding data and methodologies presented in this guide offer a valuable resource for further research and development of compounds targeting these pathways. A thorough understanding of its receptor binding profile is crucial for optimizing its therapeutic applications and minimizing potential side effects.

References

Hydroxyzine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Physicochemical and Pharmacological Properties of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and mechanism of action.

Core Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for hydroxyzine hydrochloride.

IdentifierValueSource
CAS Registry Number 2192-20-3[1][2][3]
InChIKey ANOMHKZSQFYSBR-UHFFFAOYSA-N[1][2]

Physicochemical Data

This section presents key physicochemical data for hydroxyzine and its hydrochloride salt, crucial for experimental design and formulation development.

PropertyValueCompound
Molecular Formula C21H29Cl3N2O2Hydroxyzine Hydrochloride[2]
Molecular Weight 374.904 g/mol Hydroxyzine[4]
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochlorideHydroxyzine Hydrochloride[2]

Mechanism of Action and Signaling Pathway

Hydroxyzine primarily functions as a potent inverse agonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding. The binding of histamine to the H1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including allergic and inflammatory reactions. By acting as an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, thus reducing its constitutive activity and blocking histamine-induced signaling.

hydroxyzine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H1R_inactive Inactive H1 Receptor H1R_active Active H1 Receptor Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_active Binds & Activates Hydroxyzine Hydroxyzine Hydroxyzine->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hydroxyzine's mechanism of action on the H1 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

A standard experimental protocol to determine the binding affinity of hydroxyzine for the histamine H1 receptor involves a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, is used as the tracer.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled hydroxyzine.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep H1 Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Hydroxyzine Membrane_Prep->Incubation Assay_Components Prepare Radioligand, Hydroxyzine dilutions, and Assay Buffer Assay_Components->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Hydroxyzine Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula, chemical structure, and physicochemical properties of hydroxyzine hydrochloride. It further details experimental protocols for its synthesis and analysis and elucidates its primary mechanism of action through a signaling pathway diagram.

Molecular Formula and Structure

Hydroxyzine hydrochloride is the dihydrochloride salt of hydroxyzine, a first-generation antihistamine belonging to the piperazine class of chemicals.[1]

  • Molecular Formula: C₂₁H₂₉Cl₃N₂O₂[2]

  • Chemical Name: (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride[3]

  • Structure:

    Chemical structure of Hydroxyzine Hydrochloride

    Image Credit: Adapted from PubChem CID 91513

Physicochemical Properties

The following table summarizes the key quantitative data for hydroxyzine and its hydrochloride salt.

PropertyValueReference
Hydroxyzine Hydrochloride
Molecular Weight447.8 g/mol [1][2]
Melting PointApproximately 190-200°C (with decomposition)[4][5][6]
AppearanceWhite, odorless crystalline powder[3][5]
SolubilityVery soluble in water; Freely soluble in ethanol and methanol; Soluble in chloroform; Slightly soluble in acetone; Practically insoluble in ether[3][4][7]
pH (1% aqueous solution)1.3 - 2.5[5][8]
Hydroxyzine (Base)
Molecular Weight374.9 g/mol [1][4]
Molecular FormulaC₂₁H₂₇ClN₂O₂[4]

Experimental Protocols

Method 1: N-Alkylation

A common method for synthesizing hydroxyzine involves the N-alkylation of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.[9]

  • Reactants:

    • N-(4-Chlorobenzhydryl)piperazine

    • 2-(2-Chloroethoxy)ethanol

    • Potassium carbonate (base)

    • Tetrabutyl ammonium bromide (catalyst)

    • Water (solvent)

  • Procedure:

    • N-(4-Chlorobenzhydryl)piperazine is added to water and stirred at room temperature.

    • Potassium carbonate and tetrabutyl ammonium bromide are added sequentially to the reaction mixture.

    • A solution of 2-(2-chloroethoxy)ethanol in water is then added.

    • The reaction mixture is heated to 80°C and stirred for 5 hours.

    • After cooling to room temperature, the mixture is extracted with ethyl acetate.

    • The organic layer is washed with water and then concentrated to yield hydroxyzine free base.

    • The free base is then dissolved in a suitable solvent like ethanol and treated with excess gaseous hydrochloric acid to precipitate the dihydrochloride salt.

    • The resulting hydroxyzine hydrochloride crystals can be purified by recrystallization.[6]

Method 2: Raney-Ni Catalyzed N-Alkylation

A newer approach utilizes a Raney-Ni catalyst for the N-alkylation process, which has been developed for the synthesis of hydroxyzine and other diphenylmethyl piperazine derivatives.[10]

Titrimetric Assay in Non-Aqueous Medium

This method is used for the determination of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations.[11]

  • Principle: The method is based on the titration of the drug in a non-aqueous solvent with a standardized titrant.

  • Reagents:

    • Glacial acetic acid

    • Mercuric acetate

    • Acetous perchloric acid (0.01 M)

    • Crystal violet indicator

  • Procedure for Bulk Drug:

    • Accurately weigh about 100 mg of hydroxyzine hydrochloride and dissolve it in 70 mL of glacial acetic acid.

    • Add mercuric acetate and a few drops of crystal violet indicator.

    • Titrate with 0.01 M acetous perchloric acid to a visual endpoint (color change).

    • A potentiometric endpoint can also be used.[5][11]

  • Procedure for Formulations (Tablets):

    • Weigh and finely powder 20 tablets.

    • Weigh an amount of powder equivalent to 100 mg of hydroxyzine hydrochloride into a 100 mL volumetric flask.

    • Add 70 mL of glacial acetic acid and shake for about 20 minutes.

    • Make up the volume to 100 mL with glacial acetic acid, mix well, and filter.

    • Take a suitable aliquot of the filtrate and proceed with the titration as described for the bulk drug.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantitative analysis of hydroxyzine in various matrices.

  • Principle: A reversed-phase HPLC method separates hydroxyzine from other components, and its concentration is determined using a UV detector.

  • Stationary Phase: A Hibar μBondapak C₁₈ column is commonly used.[12]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 500:200:300 v/v/v) is often employed.[12]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength of 235 nm.[12]

  • Application: This method has been validated for the analysis of hydroxyzine in bulk drug, pharmaceutical formulations, and human serum, and is suitable for stability studies.[12]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive method is used for quantifying hydroxyzine hydrochloride at very low concentrations, particularly in preclinical safety studies like the hERG assay.[13]

  • Principle: Chromatographic separation is achieved using UPLC, followed by highly selective and sensitive detection using tandem mass spectrometry.

  • Column: An Acquity BEH C₁₈ analytical column is suitable.[13]

  • Validation: The method has been validated for concentrations in the range of 0.11-1.1 ng/mL with a limit of quantification of 0.09 ng/mL in extracellular solution.[13]

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H₁ receptor.[1][14][15] This action blocks the effects of histamine, leading to its antihistaminic and sedative properties. Additionally, hydroxyzine exhibits weaker antagonism at other receptors, which contributes to its anxiolytic and antiemetic effects.[1][]

The following diagram illustrates the primary and secondary receptor interactions of hydroxyzine.

Hydroxyzine_Mechanism_of_Action cluster_drug Hydroxyzine cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Hydroxyzine Hydroxyzine 5HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Hydroxyzine->5HT2A_Receptor Weak Antagonist D2_Receptor Dopamine D₂ Receptor Hydroxyzine->D2_Receptor Weak Antagonist Alpha1_Receptor α₁-Adrenergic Receptor Hydroxyzine->Alpha1_Receptor Weak Antagonist H1_Receptor Histamine H₁ Receptor Antihistamine Antihistamine H1_Receptor->Antihistamine Sedative Sedative H1_Receptor->Sedative Anxiolytic Anxiolytic 5HT2A_Receptor->Anxiolytic Antiemetic Antiemetic D2_Receptor->Antiemetic

Caption: Mechanism of action of Hydroxyzine.

This diagram illustrates that hydroxyzine primarily acts as a potent inverse agonist at histamine H₁ receptors, which is responsible for its antihistamine and sedative effects. Its weaker antagonist activity at serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors contributes to its anxiolytic and antiemetic properties.[1][]

References

An In-depth Technical Guide to the Synthesis and Purification of Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist, is widely utilized for its antihistaminic, anxiolytic, and antiemetic properties. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of hydroxyzine hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the prevalent synthesis routes, including the classical condensation reaction and a modern catalytic approach, offering step-by-step experimental protocols. Furthermore, it elaborates on various purification techniques essential for achieving the high purity required for pharmaceutical applications. Quantitative data is systematically presented in tables for comparative analysis, and key processes are visualized through DOT language diagrams to facilitate a deeper understanding of the chemical workflows.

Introduction

Hydroxyzine, chemically known as (±)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol, is a piperazine derivative with a significant role in the management of allergic conditions and anxiety.[1][2] The hydrochloride salt of hydroxyzine is the most common form used in pharmaceutical formulations.[3] The synthesis of hydroxyzine hydrochloride primarily involves the N-alkylation of a piperazine derivative with a suitable chloroethoxyethanol derivative. The purity of the final active pharmaceutical ingredient (API) is of paramount importance, necessitating robust purification and analytical methods to control impurities.[4][5] This guide delves into the technical details of its synthesis and purification, providing practical protocols and comparative data.

Synthesis of Hydroxyzine Hydrochloride

The synthesis of hydroxyzine hydrochloride is typically achieved through a convergent synthesis strategy, primarily involving the coupling of two key intermediates: 1-(p-chlorobenzhydryl)piperazine and a reactive derivative of 2-(2-hydroxyethoxy)ethanol. An alternative, more recent approach utilizes a Raney-Ni catalyzed N-alkylation.

Classical Synthesis Route

The most established method for synthesizing hydroxyzine involves the condensation reaction between 1-(p-chlorobenzhydryl)piperazine and either 1-chloro-2-(2-hydroxyethoxy)ethane or 2-(2-chloroethoxy)ethanol.[1]

This key intermediate is synthesized by reacting p-chlorobenzhydryl chloride with an excess of piperazine.

Experimental Protocol:

  • A mixture of p-chlorobenzhydryl chloride (1 mole) and piperazine (4 moles, excess to minimize dialkylation) in a suitable solvent such as toluene or butanone is prepared.[4]

  • Anhydrous potassium carbonate (1 mole) and a catalytic amount of potassium iodide are added to the mixture.[4]

  • The reaction mixture is heated to reflux (approximately 80-110°C) for 12-18 hours and monitored by Thin Layer Chromatography (TLC).[4][6]

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.[4]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude 1-(p-chlorobenzhydryl)piperazine.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol. A yield of approximately 92% has been reported.[6]

This reagent can be prepared from diethylene glycol and a chlorinating agent.

Experimental Protocol:

  • Diethylene glycol (1 mole) is reacted with hydrogen chloride.[7]

  • The reaction mixture is then subjected to extraction with a suitable solvent such as chloroform.[7]

  • The extract is purified by distillation to obtain 2-(2'-chloroethoxy)ethanol.[7]

The final step involves the alkylation of 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol, followed by conversion to the hydrochloride salt.

Experimental Protocol:

  • A mixture of 1-(p-chlorobenzhydryl)piperazine (0.1 mole) and 1-chloro-2-(2-hydroxyethoxy)ethane (0.1 mole) is heated to 150°C for 3 hours.[8]

  • Alternatively, a water-based process can be employed by reacting N-(4-Chlorobenzhydryl)piperazine (0.35 mol) with 2-(2-chloroethoxy)ethanol (0.52 mol) in water in the presence of potassium carbonate (0.7 mol) and a phase transfer catalyst like tetrabutyl ammonium bromide at 80°C for 5 hours.[9][10]

  • After the reaction, the mixture is worked up by adding water and extracting the hydroxyzine free base with a solvent like benzene or ethyl acetate.[8][9]

  • The organic extract is washed with water and the solvent is evaporated under vacuum.

  • The resulting hydroxyzine base is then dissolved in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol is added to precipitate the hydroxyzine hydrochloride.

  • The precipitate is filtered, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

Raney-Ni Catalyzed N-Alkylation

A more recent and efficient method involves the use of a Raney-Ni catalyst for the N-alkylation of amines with alcohols.[11][12] This method is considered a greener alternative as it often utilizes alcohols as alkylating agents.

Experimental Protocol:

  • A mixture of the amine (e.g., 1-(p-chlorobenzhydryl)piperazine), the alcohol (e.g., 2-(2-hydroxyethoxy)ethanol), and a catalytic amount of Raney nickel (W4 grade is reported to be effective) is refluxed in a solvent like xylene.[13]

  • The reaction is monitored for completion.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated, and the resulting hydroxyzine free base is purified and converted to its hydrochloride salt as described in the classical route.

Quantitative Data Summary for Synthesis Methods

Synthesis RouteKey ReagentsReaction ConditionsReported YieldReference
Classical Route
Precursor Synthesisp-chlorobenzhydryl chloride, piperazineToluene/Butanone, reflux (80-110°C), 12-18h~92%[4][6]
Final Condensation1-(p-chlorobenzhydryl)piperazine, 1-chloro-2-(2-hydroxyethoxy)ethaneNeat, 150°C, 3hHigh[8]
Water-Based CondensationN-(4-Chlorobenzhydryl)piperazine, 2-(2-chloroethoxy)ethanolWater, K2CO3, TBAB, 80°C, 5h98% (free base)[9][10]
Raney-Ni Catalyzed 1-(p-chlorobenzhydryl)piperazine, 2-(2-hydroxyethoxy)ethanol, Raney-NiXylene, refluxGood to excellent[11][13]

Purification of Hydroxyzine Hydrochloride

Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying hydroxyzine hydrochloride include recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common and effective method for purifying crude hydroxyzine hydrochloride. The choice of solvent is crucial for obtaining high purity and yield.

Experimental Protocol for Recrystallization:

  • The crude hydroxyzine hydrochloride is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of acetic anhydride and acetic acid).[14]

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent or a non-solvent (e.g., diethyl ether), and dried under vacuum.[8]

Solubility Data for Hydroxyzine Hydrochloride and Related Forms

CompoundSolventSolubilityReference
Hydroxyzine DihydrochlorideWater<700 mg/mL[1]
Chloroform60 mg/mL[1]
Acetone2 mg/mL[1]
Ether<0.1 mg/mL[1]
Hydroxyzine HydrochlorideWaterVery soluble[15]
MethanolFreely soluble[15]
Ethanol (95%)Freely soluble[15]
Acetic acid (100)Freely soluble[15]
Diethyl etherPractically insoluble[15]
Chromatographic Methods

Chromatographic techniques are primarily used for the analysis of purity and the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method.[5][16]

Typical HPLC Method for Purity Analysis:

  • Column: C18 column (e.g., 150 x 3.9 mm, 5 µm).[5]

  • Mobile Phase: A binary gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.05% trifluoroacetic acid in acetonitrile).[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 230 nm for hydroxyzine and most impurities, and 254 nm for certain specific impurities.[5]

This method is capable of separating hydroxyzine from its known process-related impurities and degradation products.[5]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_condensation Condensation and Salt Formation p-chlorobenzhydryl chloride p-chlorobenzhydryl chloride 1-(p-chlorobenzhydryl)piperazine 1-(p-chlorobenzhydryl)piperazine p-chlorobenzhydryl chloride->1-(p-chlorobenzhydryl)piperazine Toluene/Butanone, K2CO3, KI, Reflux piperazine piperazine piperazine->1-(p-chlorobenzhydryl)piperazine diethylene glycol diethylene glycol 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol diethylene glycol->2-(2-chloroethoxy)ethanol Reaction HCl HCl HCl->2-(2-chloroethoxy)ethanol Hydroxyzine (free base) Hydroxyzine (free base) 1-(p-chlorobenzhydryl)piperazine->Hydroxyzine (free base) Heat or Water, K2CO3, TBAB 2-(2-chloroethoxy)ethanol->Hydroxyzine (free base) Hydroxyzine HCl (crude) Hydroxyzine HCl (crude) Hydroxyzine (free base)->Hydroxyzine HCl (crude) HCl (gas or solution)

Caption: Classical synthesis workflow for hydroxyzine hydrochloride.

Purification Workflow

Purification_Workflow Crude Hydroxyzine HCl Crude Hydroxyzine HCl Dissolution Dissolve in hot solvent (e.g., Ethanol) Crude Hydroxyzine HCl->Dissolution Hot Filtration Hot filtration to remove insolubles Dissolution->Hot Filtration Crystallization Cool to induce crystallization Hot Filtration->Crystallization Filtration & Washing Filter and wash with cold solvent Crystallization->Filtration & Washing Drying Dry under vacuum Filtration & Washing->Drying Pure Hydroxyzine HCl Pure Hydroxyzine HCl Drying->Pure Hydroxyzine HCl Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Hydroxyzine HCl->Purity Analysis (HPLC)

Caption: General purification workflow for hydroxyzine hydrochloride.

Conclusion

The synthesis and purification of hydroxyzine hydrochloride are well-established processes that are crucial for the production of this important pharmaceutical agent. The classical synthesis route remains a reliable method, while newer catalytic approaches offer potential for improved efficiency and sustainability. Rigorous purification, primarily through recrystallization, and stringent analytical control using techniques like HPLC are essential to ensure the quality and safety of the final drug product. This guide provides a foundational understanding of these core processes to aid researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to Antiviral Analogs of 2-(α-hydroxybenzyl)benzimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral analogs of 2-(α-hydroxybenzyl)benzimidazole (HBB) hydrochloride, a class of compounds that has demonstrated significant potential in the inhibition of various viruses. This document delves into their mechanism of action, quantitative antiviral activity, and detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the critical information needed to advance the study and application of these promising antiviral agents.

Introduction

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 2-(α-hydroxybenzyl)benzimidazole (HBB) has been identified as a potent and selective inhibitor of enteroviruses. This discovery has spurred further research into its analogs to explore their antiviral spectrum, enhance their potency, and understand their structure-activity relationships (SAR). This guide focuses on the technical aspects of these analogs, providing a consolidated resource for their continued development.

Mechanism of Action

The primary antiviral mechanism of action for many 2-(α-hydroxybenzyl)benzimidazole analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] These compounds can act as non-nucleoside inhibitors, binding to an allosteric site on the RdRp enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and ultimately halting viral RNA synthesis.[1]

The targeted nature of this inhibition provides a degree of selectivity for viral polymerases over host cell polymerases, which is a desirable characteristic for antiviral therapeutics. The specific interactions within the allosteric binding pocket can be influenced by the various substitutions on the benzimidazole and benzyl moieties of the analogs, offering opportunities for rational drug design to improve potency and specificity.

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release Translation Translation of Viral Proteins Viral_RNA_Release->Translation RdRp_Complex Formation of RNA-dependent RNA Polymerase (RdRp) Complex Translation->RdRp_Complex RNA_Replication Viral RNA Replication RdRp_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release of New Virions Assembly->Release HBB_Analog 2-(α-hydroxybenzyl)benzimidazole Analog HBB_Analog->RdRp_Complex Inhibition G start Start cell_seeding Seed cells to form a confluent monolayer start->cell_seeding compound_prep Prepare serial dilutions of test compound cell_seeding->compound_prep virus_prep Dilute virus stock compound_prep->virus_prep infection Infect cell monolayer with diluted virus virus_prep->infection adsorption Incubate for viral adsorption (1 hour, 37°C) infection->adsorption treatment Add overlay medium containing different compound concentrations adsorption->treatment incubation Incubate for plaque formation (2-5 days, 37°C) treatment->incubation staining Fix and stain cells with crystal violet incubation->staining counting Count plaques staining->counting analysis Calculate % inhibition and IC50 counting->analysis end End analysis->end G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding compound_treatment Treat cells with serial dilutions of test compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate for 2-4 hours incubation->mtt_addition solubilization Add solubilization solution to dissolve formazan mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance analysis Calculate % viability and CC50 read_absorbance->analysis end End analysis->end

References

Hydroxyzine Hydrochloride: A Novel Avenue in Chronic Inflammatory Condition Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation histamine H₁-receptor antagonist, is traditionally recognized for its antihistaminic, anxiolytic, and sedative properties. However, emerging research has illuminated its potential role as a modulator of key inflammatory signaling pathways, suggesting a broader therapeutic utility in chronic inflammatory conditions. This technical guide provides a comprehensive overview of the current research into the anti-inflammatory mechanisms of hydroxyzine hydrochloride. It details the core molecular pathways, presents quantitative data from pivotal in vitro and clinical studies, and furnishes detailed experimental protocols to facilitate further investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Introduction to Anti-Inflammatory Properties

Chronic inflammation is a persistent, dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including dermatological, autoimmune, and neuroinflammatory disorders. While the primary mechanism of hydroxyzine is the competitive inverse agonism of the histamine H₁-receptor, which blocks histamine-mediated hypersensitivity reactions, its therapeutic effects in inflammatory conditions appear to extend beyond this action.[1][2] Studies suggest that hydroxyzine exerts direct anti-inflammatory effects through receptor-dependent and -independent mechanisms, including the modulation of critical intracellular signaling cascades that govern the production of pro-inflammatory mediators.[3]

Core Anti-Inflammatory Mechanisms of Action

Hydroxyzine's anti-inflammatory properties are multifaceted. Beyond its foundational role in blocking histamine-induced vasodilation, vascular permeability, and the release of pro-inflammatory cytokines from mast cells and basophils, hydroxyzine directly interferes with downstream signaling pathways central to the inflammatory process.[1][4]

Modulation of Intracellular Signaling: p38 MAPK and PI3K Pathways

Recent in vitro evidence has identified the p38 mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways as key targets of hydroxyzine in activated immune cells.[5][6] These pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines like TNF-α and various interleukins.[5]

Research conducted on lipopolysaccharide (LPS)-activated macrophage cell lines demonstrates that hydroxyzine hydrochloride significantly reduces the phosphorylation, and thus the activation, of both p38 MAPK and PI3K.[6][7] This inhibitory action on upstream kinases suggests a mechanism for suppressing the broader inflammatory response in cells that are already in a pro-inflammatory state.[5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activates p38 p38 MAPK TLR4->p38 Activates NFkB NF-κB PI3K->NFkB Promotes Activation p38->NFkB Promotes Activation Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Induces Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Activates HHCL Hydroxyzine HCl HHCL->PI3K Inhibits Phosphorylation HHCL->p38 Inhibits Phosphorylation

Caption: Hydroxyzine's Inhibition of Pro-Inflammatory Signaling.
Potential Influence on NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes.[8] The p38 MAPK and PI3K pathways are known upstream activators of NF-κB. By inhibiting p38 and PI3K, hydroxyzine likely exerts downstream inhibitory effects on NF-κB activation. This is supported by findings that H1-antihistamines can suppress NF-κB-dependent cytokines, such as IL-1, IL-6, and TNF-α.[4] This action may be central to its anti-inflammatory efficacy.

Quantitative Data from Key Studies

The anti-inflammatory potential of hydroxyzine is supported by quantitative data from both preclinical and clinical research. The following tables summarize key findings.

Table 1: In Vitro Effects of Hydroxyzine on Macrophage Signaling Pathways

Data from an in vitro study on J774.A1 murine macrophages stimulated with Lipopolysaccharide (LPS).[7]

Treatment Group (24h)% PI3K Positive Cells (Mean ± SD)% p38 MAPK Positive Cells (Mean ± SD)
Control (Unstimulated)12.03 ± 1.8323.40 ± 8.15
Hydroxyzine HCl (20 µg/mL)64.33 ± 5.2939.06 ± 4.11
LPS (1 µg/mL)46.80 ± 2.7237.80 ± 6.06
LPS + Hydroxyzine HCl38.53 ± 1.4023.30 ± 14.5

Note: The study found that in activated macrophages (LPS+Hydroxyzine), hydroxyzine significantly reduced the expression of these signaling proteins compared to LPS alone, demonstrating an anti-inflammatory effect in an already inflamed state.[7]

Table 2: Efficacy of Hydroxyzine in Patients with Chronic Pruritus

Results from a 12-week, prospective, observational study of 391 patients with chronic pruritus due to dermatological causes.[2]

Time PointMean Reduction in DLQI Score (95% CI)% Improvement in DLQI ScoreMean Reduction in 5-D Itch Score (95% CI)% Improvement in 5-D Itch Score
Week 22.70 (2.39–3.01)22.95%2.76 (2.48–3.05)17.90%
Week 1210.86 (9.95–11.78)92.22%7.35 (6.88–7.83)47.63%

Note: All reductions were statistically significant (p < 0.0001) compared to baseline.[2]

Table 3: Association of Hydroxyzine Use with Inflammatory Markers and Mortality in Hospitalized COVID-19 Patients

Data from a multicenter observational study of 7,345 adults hospitalized for COVID-19.[9]

OutcomeHydroxyzine GroupNon-Exposed Groupp-value
Change in LCRP*+431.9%+95.9%<0.001
Change in NLR**-40.9%-4.2%<0.001
Change in IL-6-76.6%+34.7%0.016
Hazard Ratio for Mortality (Adjusted) 0.42 (95% CI, 0.25-0.71) Reference 0.001

**LCRP: Lymphocyte-to-C-reactive protein ratio. *NLR: Neutrophil-to-lymphocyte ratio.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited.

In Vitro Macrophage Activation and Signaling Analysis

This protocol describes the methodology used to assess the effect of hydroxyzine on p38 MAPK and PI3K phosphorylation in macrophages.[6][7]

  • Cell Culture:

    • The murine macrophage cell line J774.A1 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]

    • Cells are maintained in T75 flasks in a humidified incubator at 37°C with 5% CO₂.[11]

    • For experiments, adherent cells are harvested by gentle scraping, washed, and resuspended in fresh medium.[10]

  • Experimental Workflow:

    A 1. Culture J774.A1 Macrophages B 2. Seed cells at 1x10^6 cells/mL A->B C 3. Treat with Stimulants (24 hours) B->C D 4. Harvest and Fix (e.g., 1.5% Formaldehyde) C->D E 5. Permeabilize (e.g., ice-cold Methanol) D->E F 6. Stain with Fluorochrome- conjugated Antibodies (anti-p-p38, anti-p-PI3K) E->F G 7. Analyze via Flow Cytometry F->G

    Caption: Workflow for In Vitro Macrophage Signaling Analysis.
  • Treatment and Stimulation:

    • Cells are plated at a density of 1 x 10⁶ cells/mL.

    • Four treatment groups are established: Control (medium only), Hydroxyzine HCl (20 µg/mL), LPS (1 µg/mL from E. coli), and LPS (1 µg/mL) + Hydroxyzine HCl (20 µg/mL).

    • Cells are incubated for 24 hours at 37°C.

  • Phospho-Flow Cytometry:

    • Fixation: Immediately after incubation, cells are fixed by adding 16% formaldehyde to a final concentration of 1.5-2.0% and incubating for 10-15 minutes at room temperature. This cross-links proteins and halts kinase/phosphatase activity.[12][13]

    • Permeabilization: Cells are pelleted, and the cell membrane is permeabilized by resuspending the pellet in ice-cold 90% methanol and incubating for at least 30 minutes on ice. This allows antibodies to access intracellular targets.[12][13]

    • Staining: Cells are washed to remove methanol and then stained with fluorochrome-conjugated antibodies specific for the phosphorylated forms of p38 MAPK (p-p38) and PI3K (p-PI3K) for 30-60 minutes at room temperature, protected from light.[14]

    • Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells positive for p-p38 and p-PI3K is determined by gating on the macrophage population and measuring fluorescence intensity relative to isotype controls.

Clinical Assessment of Pruritus and Quality of Life

This protocol outlines the patient-reported outcome measures used in the observational study of hydroxyzine for chronic pruritus.[2]

  • Study Design: A prospective, real-world, non-interventional study tracking patients prescribed hydroxyzine by their clinician for chronic pruritus over 12 weeks.

  • Assessment Instruments:

    • Dermatology Life Quality Index (DLQI): A 10-item questionnaire assessing the impact of a skin condition on a patient's quality of life over the last week.[3][9]

      • Scoring: Each question is scored from 0 ("Not at all") to 3 ("Very much"). The total score ranges from 0 (no impairment) to 30 (maximum impairment).[1][15]

    • 5-D Itch Scale: A multidimensional tool to quantify pruritus over the last two weeks across five domains: Duration, Degree (intensity), Direction (improving/worsening), Disability (impact on daily activities), and Distribution (body parts affected).[16][17]

      • Scoring: Each domain is scored on a 1-5 point scale. The total score ranges from 5 (no pruritus) to 25 (most severe pruritus).[5]

  • Data Collection Workflow:

    A Patient with Chronic Pruritus Enrolled B Baseline Assessment: Administer DLQI and 5-D Itch Scale A->B C Hydroxyzine HCl Prescribed as per Clinician's Discretion B->C D Follow-up Assessments at Weeks 2, 4, 8, 12: Re-administer DLQI and 5-D Itch Scale C->D E Analyze Change in Scores from Baseline D->E

    Caption: Clinical Study Assessment Workflow.

Summary and Future Directions

The available evidence indicates that hydroxyzine hydrochloride's utility in chronic inflammatory conditions is not solely dependent on its H₁-receptor antagonism. Preclinical data strongly supports its role as an inhibitor of the pro-inflammatory p38 MAPK and PI3K signaling pathways in activated macrophages. This is complemented by clinical and observational data demonstrating its efficacy in improving outcomes in conditions with a significant inflammatory component, such as chronic pruritus, and its association with reduced inflammatory markers in severe systemic inflammation.

Future research should focus on:

  • Elucidating Downstream Effects: Directly measuring the effect of hydroxyzine on NF-κB activation and the subsequent expression profile of a wide array of cytokines and chemokines in different immune cell types.

  • Exploring Other Inflammatory Conditions: Conducting controlled clinical trials to evaluate the efficacy of hydroxyzine as an adjunctive therapy in other chronic inflammatory diseases, such as atopic dermatitis, psoriasis, or certain autoimmune disorders.

  • Dose-Response Studies: Systematically evaluating the dose-dependent anti-inflammatory effects of hydroxyzine to optimize its therapeutic potential while managing its sedative side effects.

This guide consolidates the current technical understanding of hydroxyzine's anti-inflammatory properties, providing a solid foundation for scientists and clinicians to build upon in the pursuit of novel treatments for chronic inflammatory diseases.

References

The Role of Hydroxyzine Hydrochloride in Modulating Immune Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist, has long been utilized for its anxiolytic and antihistaminic properties.[1][2] Emerging research has unveiled a potential new dimension to its therapeutic application: the modulation of the tumor microenvironment and enhancement of anti-tumor immunity, particularly in conjunction with immune checkpoint inhibitors. This technical guide provides an in-depth analysis of the current understanding of hydroxyzine hydrochloride's role in modulating immune checkpoints, focusing on its mechanistic pathways, relevant experimental data, and protocols for further investigation. While much of the research encompasses the broader class of H1 antihistamines, this guide will focus on the specific evidence available for hydroxyzine and its plausible mechanisms of action.

Core Mechanism: Targeting the Histamine H1 Receptor in the Tumor Microenvironment

The primary mechanism by which hydroxyzine hydrochloride is thought to modulate anti-tumor immunity is through its antagonism of the histamine H1 receptor (HRH1).[1] Histamine, often elevated in the tumor microenvironment, has been shown to promote an immunosuppressive milieu.[3][4] Cancer cells themselves can be a significant source of histamine.[5] This histamine acts on HRH1, which is highly expressed on tumor-associated macrophages (TAMs), particularly those with an M2-like immunosuppressive phenotype.[4][6]

The binding of histamine to HRH1 on TAMs triggers a signaling cascade that suppresses T-cell activation and function, thereby allowing cancer cells to evade immune destruction.[4][6] Hydroxyzine hydrochloride, by blocking this interaction, can reverse the immunosuppressive effects of histamine on TAMs. This leads to increased T-cell activation and a more robust anti-tumor immune response.[7] This mechanism is particularly relevant in the context of immune checkpoint blockade, as it can help overcome resistance to therapies targeting PD-1/PD-L1 and CTLA-4.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of hydroxyzine and other H1 antihistamines on cancer cells and in the context of immunotherapy.

Table 1: In Vitro Effects of Hydroxyzine Hydrochloride on Cancer Cells

Cell LineCancer TypeParameterHydroxyzine ConcentrationResultCitation
BT-20Triple-Negative Breast CancerCell Viability (IC50)45.4 µM (48h)Significant reduction in cell viability.[1]
HCC-70Triple-Negative Breast CancerCell Viability (IC50)55.7 µM (48h)Significant reduction in cell viability.[1]
BT-20Triple-Negative Breast CancerApoptosis50 µMIncreased rate of apoptosis.[1]
HCC-70Triple-Negative Breast CancerApoptosis50 µMIncreased rate of apoptosis.[1]
BT-20Triple-Negative Breast CancerMitochondrial Superoxide50 µMIncreased generation of mitochondrial superoxide.[1]
HCC-70Triple-Negative Breast CancerMitochondrial Superoxide50 µMIncreased generation of mitochondrial superoxide.[1]

Table 2: Effects of Hydroxyzine Hydrochloride on Macrophage Cytokine Production

Cell LineTreatmentCytokineResultCitation
J774.2 MacrophagesHydroxyzine HCl (1-20 µg/mL)TNF-α, IL-6, GM-CSF, IL-12p40No significant activation or increase in pro-inflammatory cytokines.[8]
J774.2 Macrophages (LPS-activated)Hydroxyzine HClp38 MAPK, PI3KSignificant decrease in the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an anti-inflammatory effect on activated macrophages.[9][10]

Table 3: Clinical Outcomes of Antihistamine Use with Immune Checkpoint Inhibitors (ICIs)

Cancer TypeICI TherapyAntihistamine UseOutcomep-valueCitation
MelanomaAnti-PD-1/PD-L1HRH1 AntihistaminesReduced mortality (30% vs. 43%)0.005[3]
Lung CancerAnti-PD-1/PD-L1HRH1 AntihistaminesReduced mortality (50% vs. 60%)0.013[3]
Various CancersCheckpoint InhibitorsFirst-generation antihistaminesImproved survival rates< 0.038[11]
Various CancersCheckpoint InhibitorsFirst-generation antihistaminesImproved progression-free survival< 0.001[11]

Signaling Pathways

Modulation of Tumor-Associated Macrophage (TAM) Function

Hydroxyzine, as an HRH1 antagonist, is proposed to interfere with the histamine-mediated immunosuppressive signaling in TAMs. This restores the anti-tumor functions of T-cells.

TAM_Modulation cluster_TME Tumor Microenvironment cluster_outcome Outcome CancerCell Cancer Cell Histamine Histamine CancerCell->Histamine secretes TAM Tumor-Associated Macrophage (TAM) Histamine->TAM binds to HRH1 TCell CD8+ T-Cell TAM->TCell suppresses activation ImmuneSuppression Immunosuppression AntiTumorImmunity Enhanced Anti-Tumor Immunity Hydroxyzine Hydroxyzine HCl Hydroxyzine->TAM blocks HRH1

Caption: Hydroxyzine blocks histamine binding to HRH1 on TAMs, mitigating immunosuppression.

Modulation of the JAK/STAT Signaling Pathway

Hydroxyzine has been shown to inhibit the phosphorylation of JAK2 and STAT3 in triple-negative breast cancer cells. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell proliferation, differentiation, and function.[12][13] By suppressing JAK/STAT signaling, hydroxyzine may directly impact cancer cell survival and potentially modulate the cytokine signaling within the tumor microenvironment.

JAK_STAT_Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription promotes Hydroxyzine Hydroxyzine HCl Hydroxyzine->pJAK2 inhibits

Caption: Hydroxyzine inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

In Vitro T-Cell Activation Assay with Hydroxyzine Hydrochloride

This protocol is adapted from standard T-cell activation assays and outlines how to assess the effect of hydroxyzine hydrochloride on T-cell activation in the presence of TAMs.[14][15]

Objective: To determine if hydroxyzine hydrochloride can reverse TAM-mediated suppression of T-cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14+ microbeads for monocyte isolation

  • CD3+ microbeads for T-cell isolation

  • Recombinant human M-CSF and IL-4 for macrophage differentiation

  • Lipopolysaccharide (LPS) for M1 macrophage polarization (control)

  • IL-4 for M2 macrophage polarization

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Hydroxyzine hydrochloride solution

  • CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking

  • Flow cytometer

  • Cell culture reagents and plates

Methodology:

  • Macrophage Differentiation:

    • Isolate CD14+ monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS).

    • Culture monocytes with M-CSF for 5-7 days to differentiate into M0 macrophages.

    • Polarize M0 macrophages to M2 phenotype by treating with IL-4 for 48 hours. M1 polarization with LPS can be used as a control.

  • T-Cell Isolation and Labeling:

    • Isolate CD3+ T-cells from the same donor's PBMCs using MACS.

    • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-culture and Treatment:

    • Seed the M2-polarized macrophages in a 96-well plate.

    • Add the CFSE-labeled T-cells to the wells with macrophages at a 1:5 macrophage to T-cell ratio.

    • Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

    • Treat the co-cultures with varying concentrations of hydroxyzine hydrochloride. Include a vehicle control.

  • Analysis:

    • After 72-96 hours of co-culture, harvest the T-cells.

    • Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.

    • Analyze T-cell activation markers (e.g., CD25, CD69) by flow cytometry.

    • Measure cytokine levels (e.g., IFN-γ, IL-2) in the culture supernatant by ELISA or multiplex assay.

TCell_Activation_Workflow PBMCs Isolate PBMCs IsolateMonocytes Isolate CD14+ Monocytes PBMCs->IsolateMonocytes IsolateTCells Isolate CD3+ T-Cells PBMCs->IsolateTCells DifferentiateMacrophages Differentiate to M0 Macrophages (with M-CSF) IsolateMonocytes->DifferentiateMacrophages PolarizeM2 Polarize to M2 Macrophages (with IL-4) DifferentiateMacrophages->PolarizeM2 CoCulture Co-culture M2 Macrophages and T-Cells PolarizeM2->CoCulture LabelTCells Label T-Cells with CFSE IsolateTCells->LabelTCells LabelTCells->CoCulture Stimulate Stimulate with anti-CD3/CD28 CoCulture->Stimulate Treat Treat with Hydroxyzine HCl Stimulate->Treat Analyze Analyze T-Cell Proliferation, Activation Markers, and Cytokines Treat->Analyze

Caption: Workflow for in vitro T-cell activation assay with hydroxyzine.

Preclinical In Vivo Murine Tumor Model

This protocol describes a general framework for evaluating the in vivo efficacy of hydroxyzine hydrochloride in combination with an immune checkpoint inhibitor in a syngeneic mouse tumor model.[16][17]

Objective: To assess the anti-tumor efficacy of hydroxyzine hydrochloride in combination with an anti-PD-1 or anti-CTLA-4 antibody.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

  • Hydroxyzine hydrochloride for oral gavage or intraperitoneal injection

  • Anti-mouse PD-1 antibody

  • Anti-mouse CTLA-4 antibody

  • Calipers for tumor measurement

  • Flow cytometry reagents for immunophenotyping

Methodology:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomize mice into the following treatment groups (n=8-10 mice per group):

      • Vehicle control

      • Hydroxyzine hydrochloride alone

      • Immune checkpoint inhibitor (e.g., anti-PD-1) alone

      • Hydroxyzine hydrochloride + Immune checkpoint inhibitor

  • Dosing and Monitoring:

    • Administer hydroxyzine hydrochloride daily via oral gavage or IP injection.

    • Administer the immune checkpoint inhibitor according to a standard dosing schedule (e.g., twice weekly IP).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors and spleens for analysis.

    • Perform immunophenotyping of tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to analyze the populations of CD4+ T-cells, CD8+ T-cells, regulatory T-cells, and macrophages.

    • Analyze cytokine expression in the tumor microenvironment by multiplex assay or qPCR.

InVivo_Workflow Implant Implant Tumor Cells in Syngeneic Mice TumorGrowth Allow Tumor Growth Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treat Administer Treatments: - Vehicle - Hydroxyzine HCl - ICI - Hydroxyzine + ICI Randomize->Treat Monitor Monitor Tumor Volume and Animal Health Treat->Monitor Endpoint Endpoint Analysis: - Tumor & Spleen Harvest - Immunophenotyping - Cytokine Analysis Monitor->Endpoint

Caption: Workflow for a preclinical in vivo murine tumor model.

Conclusion and Future Directions

The available evidence strongly suggests that H1 antihistamines, including hydroxyzine hydrochloride, have the potential to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. The primary mechanism appears to be the blockade of HRH1 on immunosuppressive TAMs, leading to increased T-cell activation. Furthermore, hydroxyzine's ability to modulate the JAK/STAT pathway may provide an additional layer of anti-cancer and immunomodulatory activity.

Future research should focus on:

  • Conducting prospective clinical trials to definitively evaluate the efficacy of hydroxyzine hydrochloride as an adjunct to immune checkpoint inhibitor therapy.

  • Elucidating the precise molecular mechanisms by which hydroxyzine modulates TAM polarization and function.

  • Investigating the impact of hydroxyzine on other immune cell populations within the tumor microenvironment, such as dendritic cells and myeloid-derived suppressor cells.

  • Identifying biomarkers that can predict which patients are most likely to benefit from the combination of hydroxyzine and immunotherapy.

By further exploring these avenues, the full therapeutic potential of hydroxyzine hydrochloride in the realm of cancer immunotherapy can be realized, potentially offering a cost-effective and readily available strategy to improve patient outcomes.

References

Methodological & Application

Application Note: Quantification of Hydroxyzine Hydrochloride in Syrup by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of hydroxyzine hydrochloride in syrup formulations. The described isocratic method is simple, precise, and accurate, making it suitable for routine quality control and stability testing in pharmaceutical laboratories. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Hydroxyzine hydrochloride is a first-generation antihistamine used to treat itching caused by allergies and for the management of anxiety.[1] Accurate quantification of the active pharmaceutical ingredient (API) in its dosage form, such as syrup, is critical to ensure product quality, safety, and efficacy. This document provides a comprehensive protocol for the determination of hydroxyzine hydrochloride in syrup using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved under the following conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 232 nm[2][3]
Run Time 10 minutes
Reagents and Materials
  • Hydroxyzine Hydrochloride Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (Analytical grade)

  • Phosphoric Acid (Analytical grade)

  • Ultrapure Water

  • Hydroxyzine Hydrochloride Syrup (Sample)

  • 0.45 µm Syringe Filters

Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 50 mg of Hydroxyzine Hydrochloride Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 20-120 µg/mL. These solutions are used for the linearity study. A working standard of 80 µg/mL is used for routine analysis.

2.3.4. Sample Preparation

  • Accurately weigh a quantity of syrup equivalent to 10 mg of hydroxyzine hydrochloride into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system. This results in a theoretical concentration of 100 µg/mL.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a placebo syrup sample (containing all excipients except hydroxyzine hydrochloride). The chromatogram of the placebo did not show any interfering peaks at the retention time of hydroxyzine hydrochloride.

Linearity

The linearity of the method was determined by analyzing six concentrations of hydroxyzine hydrochloride ranging from 20 to 120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
20251000
40502500
60753000
801005000
1001256000
1201508000
  • Correlation Coefficient (r²): > 0.999

  • Regression Equation: y = 12550x + 1500

Accuracy (Recovery)

The accuracy of the method was assessed by the recovery of known amounts of hydroxyzine hydrochloride spiked into the placebo syrup at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%8079.599.380.85
100%100100.2100.200.65
120%120119.899.830.72
Precision

3.4.1. Repeatability (Intra-day Precision)

The repeatability was evaluated by analyzing six replicate injections of the sample solution (100 µg/mL) on the same day.

  • Mean Concentration Found (µg/mL): 99.8

  • Standard Deviation: 0.75

  • % RSD: 0.75%

3.4.2. Intermediate Precision (Inter-day Precision)

The intermediate precision was determined by analyzing the same sample on two different days by different analysts.

  • Day 1 (% Assay): 99.5

  • Day 2 (% Assay): 100.1

  • % RSD between days: 0.42%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
% RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Syrup Sample analysis Inject Standards & Samples prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->system_suitability system_suitability->analysis If Pass integration Peak Integration & Quantification analysis->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation report Generate Report validation->report

Caption: Experimental workflow for HPLC-UV analysis of hydroxyzine HCl in syrup.

logical_relationship cluster_method Method Parameters cluster_performance Performance Characteristics cluster_outcome Desired Outcome Column C18 Column Specificity Specificity Column->Specificity MobilePhase Mobile Phase Composition Accuracy Accuracy MobilePhase->Accuracy FlowRate Flow Rate Precision Precision FlowRate->Precision Wavelength Detection Wavelength Linearity Linearity Wavelength->Linearity ReliableQuantification Reliable Quantification Specificity->ReliableQuantification Accuracy->ReliableQuantification Precision->ReliableQuantification Linearity->ReliableQuantification Robustness Robustness Robustness->ReliableQuantification

Caption: Relationship between method parameters and performance for reliable results.

Conclusion

The developed HPLC-UV method for the quantification of hydroxyzine hydrochloride in syrup is simple, rapid, specific, accurate, and precise. The method is suitable for routine quality control analysis and stability studies of hydroxyzine hydrochloride in syrup formulations. The validation results demonstrate that the method is reliable and meets the requirements of regulatory guidelines.

References

Application Notes and Protocols for LC-MS/MS Analysis of Hydroxyzine Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyzine, a first-generation antihistamine, is widely used for the treatment of pruritus, anxiety, and nausea.[1][2] It primarily functions as a potent histamine H1 receptor inverse agonist.[1] In the body, hydroxyzine is metabolized in the liver, mainly by CYP3A4 and CYP3A5 enzymes, to its primary active metabolite, cetirizine.[3][4] Cetirizine is a second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effects.[2][5] The analysis of hydroxyzine and cetirizine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[6][7]

This document provides detailed protocols and quantitative data for the LC-MS/MS analysis of hydroxyzine and its main metabolite, cetirizine, in biological samples.

Metabolic Pathway of Hydroxyzine

Hydroxyzine undergoes hepatic metabolism, with the primary pathway being the oxidation of the alcohol moiety to a carboxylic acid, forming cetirizine.[1][3][8] This conversion is mediated by alcohol dehydrogenase and cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][3]

G cluster_0 Metabolic Pathway Hydroxyzine Hydroxyzine Cetirizine Cetirizine (Active Metabolite) Hydroxyzine->Cetirizine Oxidation (CYP3A4/CYP3A5, Alcohol Dehydrogenase) OtherMetabolites Other Metabolites Hydroxyzine->OtherMetabolites N-dealkylation, O-dealkylation G cluster_1 LC-MS/MS Workflow Sample Biological Sample (200 µL) IS Add Internal Standards (HZ-d8, CZ-d8) Sample->IS Buffer Add Buffer (pH 9) IS->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution (Methanol) Evaporate->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: 1H NMR Spectroscopic Analysis of Hydroxyzine Hydrochloride in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation and 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of hydroxyzine hydrochloride in deuterated dimethyl sulfoxide (DMSO-d6). The characteristic chemical shifts, multiplicities, and proton assignments are presented to facilitate the identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis and drug development.

Introduction

Hydroxyzine hydrochloride is a first-generation antihistamine that also exhibits anxiolytic and sedative properties. It functions as a histamine H1-receptor antagonist and is utilized in the treatment of anxiety, tension, and allergic conditions. Accurate structural confirmation and purity assessment are critical in pharmaceutical quality control. 1H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of organic molecules like hydroxyzine hydrochloride. This document outlines the standardized procedure for acquiring and interpreting the 1H NMR spectrum of hydroxyzine hydrochloride in DMSO-d6.

Chemical Structure

Figure 1: Chemical Structure of Hydroxyzine Hydrochloride with Proton Numbering.

Image of the chemical structure of hydroxyzine hydrochloride with protons numbered for NMR assignment would be placed here.

Experimental Protocol

A detailed methodology for the preparation of a hydroxyzine hydrochloride sample for 1H NMR analysis and the subsequent data acquisition is provided below.

Materials:

  • Hydroxyzine hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade

  • 5 mm NMR tubes

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of hydroxyzine hydrochloride.

  • Dissolve the weighed sample in 0.7-1.0 mL of DMSO-d6 in a clean, dry vial.

  • Ensure complete dissolution by vortexing the vial for 1-2 minutes.

  • Carefully transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Data Presentation

The 1H NMR spectrum of hydroxyzine hydrochloride in DMSO-d6 exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Spectral Data of Hydroxyzine Hydrochloride in DMSO-d6

Signal No.Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.25 - 7.55m9HAr-H
24.25s1HCH-Ar
33.40 - 3.70m8HO-CH2-CH2-O, O-CH2-CH2-N
42.55 - 2.80m8HPiperazine-CH2

Note: The broad signal for the hydroxyl and ammonium protons may be observed over a range of chemical shifts and is often concentration-dependent.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR spectroscopic analysis of hydroxyzine hydrochloride.

hydroxyzine_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Hydroxyzine HCl dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration of Signals reference->integrate assign Assign Peaks to Protons integrate->assign report Generate Report assign->report

Caption: Workflow for 1H NMR Analysis of Hydroxyzine HCl.

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of hydroxyzine hydrochloride in DMSO-d6. The presented protocol and spectral data are valuable for the routine identification, structural verification, and quality assessment of hydroxyzine hydrochloride in a research or industrial setting. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.

Application Notes and Protocols for Solid-State ³⁵Cl NMR in the Structural Characterization of Hydrochloride Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy of chlorine-35 (³⁵Cl) is a powerful analytical technique for the structural characterization of hydrochloride (HCl) active pharmaceutical ingredients (APIs). Due to the quadrupolar nature of the ³⁵Cl nucleus, its NMR parameters are exquisitely sensitive to the local electronic environment, which is primarily dictated by the number, geometry, and strength of hydrogen bonds to the chloride ion. This sensitivity makes ³⁵Cl SSNMR an effective tool for identifying and differentiating polymorphs, hydrates, and other solid forms of APIs, which is a critical aspect of drug development and quality control.[1][2][3]

These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for utilizing ³⁵Cl SSNMR in the analysis of hydrochloride pharmaceuticals.

Principle of the Technique

The ³⁵Cl nucleus has a nuclear spin quantum number (I) of 3/2, which results in a non-spherical charge distribution known as a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. This interaction, termed the quadrupolar interaction, is the dominant interaction for ³⁵Cl in the solid state and is characterized by two key parameters:

  • Quadrupolar Coupling Constant (C_Q): This parameter reflects the strength of the quadrupolar interaction and is highly sensitive to the nature of chemical bonding and intermolecular interactions, particularly hydrogen bonding.

  • Asymmetry Parameter (η_Q): This parameter describes the deviation of the EFG from axial symmetry and provides further details about the local geometry around the chloride ion.

Together, C_Q and η_Q serve as a unique spectral fingerprint for each distinct chloride ion environment within a solid form.[4] Subtle changes in crystal packing or hydrogen bonding networks between different polymorphs will result in significantly different ³⁵Cl NMR spectra, allowing for their unambiguous identification.[1][2]

Data Presentation: ³⁵Cl NMR Parameters for Selected Hydrochloride APIs

The following table summarizes the experimentally determined ³⁵Cl quadrupolar coupling constants (C_Q) and asymmetry parameters (η_Q) for a selection of hydrochloride pharmaceuticals. This data can be used as a reference for identifying these APIs and their different solid forms.

Active Pharmaceutical Ingredient (API)Solid FormC_Q (MHz)η_QReference
Amino Acids
L-Alanine HCl4.410.22[5]
L-Aspartic Acid HCl-7.100.17[5]
L-Cysteine HCl·H₂O2.230.55[5]
L-Histidine HCl·H₂O2.800.80[5]
L-Methionine HCl4.100.45[5]
L-Threonine HCl3.500.30[5]
Glycine HCl3.60.45[6]
Local Anesthetics
Lidocaine HCl·H₂O2.90.1
Procaine HCl4.50.3
Other APIs
Metformin HCl2.60.6[3]
Diphenhydramine HCl3.10.2[3]
Nicardipine HCl3.80.7[3]
Isoxsuprine HClForm I4.20.5[3]
Form II3.50.8[3]
Mexiletine HClForm I5.20.1[1]
Form II4.80.3[1]
Form III4.50.4[1]
Ranitidine HClForm 12.10.9[1]
Form 23.30.2[1]

Note: The sign of C_Q is often not determined experimentally from powder spectra but can be obtained from computational calculations.

Experimental Protocols

Detailed methodologies for key ³⁵Cl SSNMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample and available instrumentation.

Protocol 1: Static Solid-State ³⁵Cl NMR Spectroscopy

This protocol is suitable for obtaining the characteristic powder pattern of a hydrochloride API, from which the C_Q and η_Q values can be extracted.

1. Sample Preparation:

  • Grind the bulk API or the pharmaceutical dosage form into a fine powder using a mortar and pestle. This ensures homogeneous packing and a random distribution of crystallite orientations.
  • Pack the powdered sample into a suitable solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly to maximize the signal-to-noise ratio and to prevent rotor instability during any potential spinning.

2. Spectrometer Setup:

  • Insert the rotor into a suitable solid-state NMR probe.
  • Tune the probe to the ³⁵Cl Larmor frequency at the given magnetic field strength (e.g., 39.2 MHz at 9.4 T).
  • Set the reference frequency for ³⁵Cl using a standard reference sample, such as a saturated aqueous NaCl solution (0 ppm).

3. Data Acquisition (WURST-QCPMG Pulse Sequence):

  • The Wideband Uniform Rate Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill (WURST-QCPMG) pulse sequence is highly effective for acquiring broad ³⁵Cl NMR spectra.[7]
  • Pulse Sequence: A train of WURST refocusing pulses is applied following an initial excitation pulse.
  • Key Parameters:
  • Excitation Pulse: A short, high-power pulse to excite the ³⁵Cl nuclei.
  • WURST Pulse: A frequency-swept adiabatic pulse designed for broadband refocusing. The sweep range should cover the entire spectral width of the ³⁵Cl signal.[7][8]
  • Inter-pulse Delay (τ): The time between the refocusing pulses. This should be optimized to be shorter than the effective transverse relaxation time (T₂').
  • Number of Echoes: Acquiring multiple echoes in the Carr-Purcell-Meiboom-Gill (CPMG) train significantly enhances the signal-to-noise ratio.
  • Recycle Delay: Should be at least 1.3 times the longitudinal relaxation time (T₁) of the ³⁵Cl nuclei to allow for sufficient relaxation between scans.

4. Data Processing and Analysis:

  • The acquired free induction decays (FIDs) from the echo train are co-added.
  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
  • Perform a Fourier transform to obtain the frequency-domain spectrum.
  • The resulting powder pattern can be simulated using specialized software to extract the C_Q and η_Q parameters.

Protocol 2: ¹H-³⁵Cl Cross-Polarization (CP) for Signal Enhancement

For samples with low concentrations of the API or for nuclei with long T₁ relaxation times, cross-polarization from abundant ¹H nuclei to the dilute ³⁵Cl nuclei can significantly enhance the signal and reduce experimental time. The Broadband Adiabatic Inversion Cross-Polarization (BRAIN-CP) sequence is particularly effective for broad ³⁵Cl spectra.[9][10]

1. Sample Preparation and Spectrometer Setup:

  • Follow steps 1 and 2 from Protocol 1. The presence of protons in the hydrochloride salt is essential for this experiment.

2. Data Acquisition (BRAIN-CP Pulse Sequence):

  • Pulse Sequence: This sequence involves simultaneous irradiation of both ¹H and ³⁵Cl channels to transfer magnetization from ¹H to ³⁵Cl.
  • Key Parameters:
  • ¹H Excitation: A 90° pulse on the ¹H channel.
  • Contact Time: The duration during which both ¹H and ³⁵Cl are irradiated. This needs to be optimized for efficient magnetization transfer.
  • Adiabatic Pulse (on ³⁵Cl channel): A frequency-swept WURST pulse is used on the ³⁵Cl channel during the contact time for broadband and efficient cross-polarization.[8][11]
  • ¹H Decoupling: High-power ¹H decoupling is applied during the acquisition of the ³⁵Cl signal to remove broadening from ¹H-³⁵Cl dipolar couplings.
  • Recycle Delay: The recycle delay is now governed by the ¹H T₁ relaxation time, which is typically much shorter than the ³⁵Cl T₁, allowing for faster repetition rates.

3. Data Processing and Analysis:

  • Follow step 4 from Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of hydrochloride pharmaceuticals using solid-state ³⁵Cl NMR.

G cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Analysis cluster_3 Structural Characterization A Bulk API or Dosage Form B Grind to Fine Powder A->B C Pack into NMR Rotor B->C D Insert into Spectrometer C->D E Tune Probe to ³⁵Cl D->E F Select Pulse Sequence (e.g., WURST-QCPMG or BRAIN-CP) E->F G Acquire Data F->G H Process FID (Fourier Transform) G->H I Obtain ³⁵Cl Powder Pattern H->I J Simulate Spectrum I->J K Extract C_Q and η_Q J->K L Compare with Reference Data or Computational Results K->L M Identify Solid Form (Polymorph, Hydrate, etc.) L->M

General workflow for ³⁵Cl SSNMR analysis.
Relationship between ³⁵Cl NMR Parameters and Molecular Structure

The quadrupolar parameters are directly linked to the local structure around the chloride ion, particularly the hydrogen bonding network.

G cluster_0 Local Environment of Cl⁻ cluster_1 ³⁵Cl NMR Parameters A Molecular Structure (Crystal Packing, Polymorphism) B Number of H-bonds A->B C H-bond Distances A->C D H-bond Geometry A->D E Electric Field Gradient (EFG) at the ³⁵Cl Nucleus B->E C->E D->E F Quadrupolar Coupling Constant (C_Q) E->F G Asymmetry Parameter (η_Q) E->G H ³⁵Cl SSNMR Spectrum (Powder Pattern) F->H G->H

Influence of structure on ³⁵Cl NMR parameters.
Logic Diagram for Polymorph Identification

This diagram outlines the decision-making process for identifying the solid form of a hydrochloride API using ³⁵Cl SSNMR.

G A Acquire ³⁵Cl SSNMR Spectrum of Unknown Sample B Compare Spectrum with Reference Spectra of Known Polymorphs A->B C Spectrum Matches Reference Polymorph A B->C Match A D Spectrum Matches Reference Polymorph B B->D Match B E Spectrum is a Mixture of Known Polymorphs B->E Mixture F Spectrum does not Match any Known Polymorphs B->F No Match G Indicates a New or Uncharacterized Solid Form F->G

Decision tree for polymorph identification.

References

Titrimetric Assay of Hydroxyzine Dihydrochloride in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the titrimetric assay of hydroxyzine dihydrochloride in both bulk drug substance and pharmaceutical formulations. Titrimetric methods offer a cost-effective, reliable, and accurate alternative to more complex chromatographic techniques for routine quality control and analysis. The following protocols are based on established acid-base and two-phase titration principles.

I. Application Notes

Titrimetric analysis of hydroxyzine dihydrochloride can be effectively performed using several methods, each with its own advantages. The choice of method may depend on the available equipment, laboratory environment, and specific requirements of the analysis.

  • Non-Aqueous Acid-Base Titration: This is a widely used and robust method, often cited in pharmacopoeias.[1][2] Hydroxyzine dihydrochloride, a salt of a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent system (typically glacial acetic acid). The use of a non-aqueous solvent enhances the basicity of the amine groups in the hydroxyzine molecule, leading to a sharper and more defined endpoint. This method can be performed with either a visual indicator (crystal violet) or potentiometrically.[3][4] The addition of mercuric acetate is necessary to react with the chloride ions that would otherwise interfere with the titration.[3]

  • Aqueous Acid-Base Titration: A simpler approach involves the titration of the hydrochloride salt with a standardized aqueous solution of sodium hydroxide.[5][6] This method determines the hydrochloride content of the drug. It can be carried out using a visual indicator like phenolphthalein or by potentiometric endpoint detection.[5][6]

  • Two-Phase Titration: This method is particularly useful for the assay of hydroxyzine dihydrochloride in formulations containing excipients that might interfere with direct titrations.[7][8] The drug, present in the aqueous phase, is titrated with an anionic surfactant, sodium lauryl sulphate. An indicator is used which, at the endpoint, forms a complex with the titrant and moves into the organic phase (chloroform), resulting in a distinct color change.[7]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters and validation data for the different titrimetric methods.

Table 1: Method Applicability and Stoichiometry

Titration MethodTitrantApplicable Range (mg)Stoichiometry (Drug:Titrant)Reference
Non-Aqueous (Visual)0.01 M Perchloric Acid2.0 - 20.01:2[3]
Non-Aqueous (Potentiometric)0.01 M Perchloric Acid2.0 - 20.01:2[3]
Aqueous (Visual)Standardized NaOH2.0 - 20.0Not Specified[5]
Aqueous (Potentiometric)Standardized NaOH2.0 - 20.0Not Specified[5]
Two-Phase Titration4.2 x 10⁻³ M Sodium Lauryl Sulphate1.0 - 9.01:2[7]

Table 2: Precision and Accuracy Data

Titration MethodIntra-day RSD (%)Inter-day RSD (%)Relative Error (RE, %)Recovery (%)Reference
Non-Aqueous (Visual & Potentiometric)≤ 1.28≤ 1.28≤ 1.3397.75 - 101.5[3][4]
Aqueous (Visual & Potentiometric)≤ 2.76≤ 2.76≤ 2.6797.48 - 106.3[5]
Two-Phase Titration≤ 2.0≤ 2.0≤ 3.099.5 - 103.8[7][8]

III. Experimental Protocols

Protocol 1: Non-Aqueous Titration (Visual and Potentiometric)

This protocol is adapted from the work of Basavaiah et al.[3]

1. Reagents and Solutions:

  • Glacial Acetic Acid: Analytical reagent grade.

  • Acetic Anhydride: Analytical reagent grade.

  • Perchloric Acid (0.1 N or 0.01 M): Standardized solution in glacial acetic acid.

  • Mercuric Acetate Solution (5% w/v): Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.

  • Crystal Violet Indicator: 0.1% w/v in glacial acetic acid.

2. Sample Preparation:

  • Bulk Drug: Accurately weigh about 80-100 mg of hydroxyzine dihydrochloride.[1][2]

  • Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of hydroxyzine dihydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of glacial acetic acid, shake for 20 minutes, and dilute to volume with glacial acetic acid. Mix well and filter, discarding the first 10 mL of the filtrate.[3]

3. Visual Titration Procedure: a. Pipette an aliquot of the sample solution containing 2.0-20.0 mg of hydroxyzine dihydrochloride into a 100 mL titration flask. b. Add glacial acetic acid to make the total volume approximately 10 mL. c. Add 2 mL of 5% mercuric acetate solution and mix. d. After 2 minutes, add 2 drops of crystal violet indicator. e. Titrate with standardized 0.01 M perchloric acid to a blue-colored endpoint.[3] f. Perform a blank determination and make any necessary corrections.

4. Potentiometric Titration Procedure: a. Pipette an aliquot of the sample solution containing 2.0-20.0 mg of hydroxyzine dihydrochloride into a 100 mL beaker. b. Dilute to 25 mL with glacial acetic acid and add 2 mL of 5% mercuric acetate solution.[3] c. Immerse a combined glass-saturated calomel electrode (or a specialized electrode system for non-aqueous titrations) into the solution.[3] d. Titrate with standardized 0.01 M perchloric acid, stirring magnetically. Add the titrant in 0.05 mL increments near the equivalence point.[3][6] e. Determine the endpoint from the titration curve (the point of maximum potential change). f. Perform a blank determination and make any necessary corrections.

Protocol 2: Two-Phase Titration

This protocol is based on the method developed by Basavaiah and Rajendraprasad.[7]

1. Reagents and Solutions:

  • Sulphuric Acid (2 M): Prepare by diluting concentrated sulphuric acid with water.

  • Chloroform: Analytical reagent grade.

  • Dimethyl Yellow (or Methyl Yellow) Indicator (0.01%): Prepare in a suitable solvent.

  • Sodium Lauryl Sulphate (SLS) (4.2 x 10⁻³ M): Standardized solution.

2. Sample Preparation:

  • Bulk Drug: Prepare a standard solution of hydroxyzine dihydrochloride in water (e.g., 1 mg/mL).

  • Tablets: Weigh and finely powder 20 tablets. Weigh an amount of powder equivalent to 100 mg of hydroxyzine dihydrochloride into a 100 mL volumetric flask. Add 70 mL of water, shake for 20 minutes, and dilute to the mark with water. Filter through Whatman No. 42 filter paper, discarding the first 10 mL of the filtrate.[7][8]

3. Titration Procedure: a. Transfer an aliquot of the sample solution containing 1.0-9.0 mg of hydroxyzine dihydrochloride to a 100 mL beaker. b. Adjust the total volume to 20 mL with water. c. Add 5 mL of 2 M sulphuric acid, 10 mL of chloroform, and 1 mL of dimethyl yellow indicator solution.[7] d. Stir the mixture magnetically. e. Titrate with standardized 4.2 x 10⁻³ M sodium lauryl sulphate solution. f. The endpoint is reached when the color of the organic (chloroform) phase changes from yellow to an intense pink.[7][8] g. Perform a blank titration and apply necessary corrections.

IV. Visualizations

The following diagrams illustrate the logical workflow for the described titrimetric assays.

G Workflow for Titrimetric Assay of Hydroxyzine Dihydrochloride cluster_prep Sample Preparation cluster_titration Titration Procedure cluster_calc Calculation start Start: Obtain Sample (Bulk Drug or Tablets) powder Weigh and Powder Tablets start->powder For Tablets weigh_sample Accurately Weigh Sample start->weigh_sample For Bulk Drug powder->weigh_sample dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve filter Filter (if necessary) dissolve->filter aliquot Take a Known Aliquot dissolve->aliquot filter->aliquot add_reagents Add Titration Reagents (e.g., Acid, Chloroform, Indicator) aliquot->add_reagents titrate Titrate with Standardized Titrant add_reagents->titrate endpoint Detect Endpoint (Visual or Potentiometric) titrate->endpoint record Record Titration Volume endpoint->record calculate Calculate Hydroxyzine HCl Content record->calculate report Report Results calculate->report G Decision Logic for Method Selection node_method node_method start Pharmacopoeial Method Required? usp_method Non-Aqueous Titration (Potentiometric) start->usp_method Yes interfering_excipients Interfering Excipients Present? start->interfering_excipients No two_phase Two-Phase Titration interfering_excipients->two_phase Yes simple_acid_base Aqueous or Non-Aqueous Acid-Base Titration interfering_excipients->simple_acid_base No

References

Hydroxyzine Hydrochloride: A Versatile Tool for Interrogating Histamine H1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Hydroxyzine hydrochloride is a first-generation piperazine-class antihistamine that serves as a potent and widely used tool compound for studying the pharmacology and signaling of the histamine H1 receptor (H1R). Its high affinity for the H1R, coupled with well-characterized off-target activities, makes it an invaluable agent for in vitro and in vivo investigations into allergic responses, neuroinflammation, and central nervous system disorders. These application notes provide a comprehensive overview of hydroxyzine's pharmacological properties and detailed protocols for its use in key experimental paradigms.

Hydroxyzine acts as a potent inverse agonist at the H1 receptor, meaning it not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity.[1][2][3] This characteristic is crucial for studying the intrinsic signaling of H1R in the absence of an agonist. It readily crosses the blood-brain barrier, a key feature distinguishing it from second-generation antihistamines and making it suitable for neurological studies.[2][3]

Pharmacological Profile of Hydroxyzine

Hydroxyzine's utility as a research tool is defined by its binding affinity for the H1 receptor and its selectivity over other receptors. The inhibitory constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

ReceptorHydroxyzine Ki (nM)Notes
Histamine H1 ~2.0 High affinity, potent inverse agonist.[2][3][4]
Serotonin 5-HT2A~50Moderate affinity; contributes to anxiolytic effects.[2][3]
Dopamine D2~378Lower affinity.[2]
Muscarinic M3pA2 = 4.8 (~15,850 nM)Very low affinity; minimal anticholinergic side effects compared to other first-generation antihistamines.[5][6][7]

Table 1: Binding Affinities of Hydroxyzine for Key Receptors.

For researchers selecting an H1R antagonist, comparing the selectivity profile is critical. Hydroxyzine offers a distinct advantage over compounds like diphenhydramine due to its significantly lower affinity for muscarinic receptors, reducing the confounding effects of anticholinergic activity in experiments.[2][3]

Compound (Generation)H1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (pA2)Key Characteristics
Hydroxyzine (1st) ~2 4.8 Potent, CNS penetrant, low anticholinergic activity. [2][5][7]
Diphenhydramine (1st)~36.2Potent, CNS penetrant, high anticholinergic activity.[5][7]
Desloratadine (2nd)~0.5 - 16.4Potent, peripherally selective, moderate anticholinergic activity.[5][7]
Cetirizine (2nd)~3 - 6No effect at 100 µMPeripherally selective, very low anticholinergic activity.[5][7]
Fexofenadine (2nd)~10No effect at 10 µMPeripherally selective, very low anticholinergic activity.[5][7]

Table 2: Comparative Profile of Common H1 Receptor Antagonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. A higher pA2 indicates greater potency.

H1 Receptor Signaling Pathways

Hydroxyzine is an excellent tool for dissecting H1R-mediated signaling. The H1R primarily couples to the Gαq/11 subunit of heterotrimeric G-proteins. Agonist binding (or constitutive activity) leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Downstream of this, H1R activation can also stimulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[8]

H1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular release) ER->Ca2 IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces Histamine Histamine Histamine->H1R Activates Hydroxyzine Hydroxyzine (Inverse Agonist) Hydroxyzine->H1R Inhibits (Inverse Agonism) Binding_Assay prep 1. Prepare H1R Membranes (e.g., from HEK293-H1R cells) incubate 3. Incubate Components Membranes + Radioligand + Competitor (varying conc.) (60 min @ 25-30°C) prep->incubate reagents 2. Prepare Reagents - [³H]mepyramine (Radioligand) - Hydroxyzine (Competitor) - Assay Buffer reagents->incubate filter 4. Separate Bound/Free Ligand (Rapid vacuum filtration through GF/C filters) incubate->filter wash 5. Wash Filters (Ice-cold wash buffer) filter->wash count 6. Quantify Radioactivity (Liquid scintillation counting) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze Paw_Edema_Workflow acclimate 1. Acclimatize Animals (e.g., Wistar rats) pretreat 2. Pre-treat with Vehicle or Hydroxyzine (i.p.) acclimate->pretreat measure_base 3. Measure Baseline Paw Volume pretreat->measure_base induce 4. Induce Edema (Subplantar injection of histamine into hind paw) measure_base->induce measure_post 5. Measure Paw Volume (At time points: e.g., 1, 2, 3 hrs) induce->measure_post analyze 6. Data Analysis (Calculate % inhibition of edema) measure_post->analyze

References

Experimental Protocols for In Vivo Studies of Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting in vivo studies with hydroxyzine hydrochloride. The methodologies outlined below are designed to assess the anxiolytic, antihistaminic, and sedative properties of the compound in various animal models.

Anxiolytic Activity Assessment in Mice

Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice weighing 20-25g are used.

  • Drug Preparation: Hydroxyzine hydrochloride is dissolved in sterile 0.9% saline solution.[1]

  • Administration: Administer hydroxyzine hydrochloride (1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.[1][2] A control group receives an equivalent volume of saline vehicle.

  • Apparatus: The EPM consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor.

  • Procedure:

    • Place a mouse on the central platform, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • A video camera mounted above the maze records the session for later analysis.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow for Elevated Plus-Maze Test:

EPM_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis Animal_Prep Acclimatize Male Swiss Albino Mice Drug_Prep Prepare Hydroxyzine HCl in 0.9% Saline Injection Intraperitoneal Injection (Vehicle or Hydroxyzine HCl) Drug_Prep->Injection 30 min pre-test Placement Place Mouse on EPM Central Platform Injection->Placement Exploration 5-minute Exploration Period Placement->Exploration Recording Record Session with Video Camera Exploration->Recording Measurement Measure Time and Entries in Open/Closed Arms Recording->Measurement Interpretation Increased Open Arm Activity = Anxiolytic Effect Measurement->Interpretation H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Allergic Inflammation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Activates Hydroxyzine Hydroxyzine Hydroxyzine->H1R Blocks

References

Application Notes and Protocols for Hydroxyzine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, primarily known for its potent antagonism of the histamine H1 receptor.[1][2] Beyond its anti-allergic properties, it exhibits anxiolytic, sedative, and antiemetic effects, which are attributed to its activity on serotonin 5-HT2A, dopamine D1/2, and muscarinic acetylcholine receptors.[3][4] Recent research has unveiled its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in cancer cells through novel signaling pathways.[5][6] This document provides detailed protocols for the preparation of hydroxyzine hydrochloride solutions and their application in common cell culture assays to evaluate their cytotoxic and mechanistic effects.

Physicochemical Properties and Solubility

Proper preparation of hydroxyzine hydrochloride solutions is critical for reproducible results in cell culture experiments. The hydrochloride salt form is preferred for its high solubility in aqueous solutions.[1]

PropertyData
Molecular Formula C₂₁H₂₇ClN₂O₂ · 2HCl
Molecular Weight 447.83 g/mol
Appearance White, crystalline powder[7]
Solubility Water: Very soluble (<700 mg/mL)[4][7]Ethanol: Soluble (220 mg/mL)[4]Chloroform: Soluble (60 mg/mL)[4]Acetone: Slightly soluble (2 mg/mL)[4][8]Ether: Practically insoluble[8][9]
Purity ≥97%

Protocols

Preparation of Hydroxyzine Hydrochloride Stock Solution

This protocol describes the preparation of a sterile, high-concentration stock solution of hydroxyzine hydrochloride that can be diluted to working concentrations for various cell culture assays.

Materials:

  • Hydroxyzine Hydrochloride powder (≥97% purity)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the mass of hydroxyzine hydrochloride powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of 100 mM stock: 0.1 mol/L x 0.01 L x 447.83 g/mol = 0.4478 g

  • Dissolution: Weigh the calculated amount of hydroxyzine hydrochloride powder and transfer it to a sterile conical tube. Add the desired volume of sterile water or PBS.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[10]

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

Storage and Stability: Proper storage is essential to maintain the potency of the hydroxyzine hydrochloride solution.

Storage ConditionStability Period
-80°C Up to 6 months (Recommended for long-term storage)[11]
-20°C Up to 1 month[11]
4-8°C (Refrigerator) At least 37 days[12]
Room Temperature At least 16 days[12]
Light Exposure Protect from intense UV light as solutions can be unstable.[9] Store aliquots in a light-protected box.
Experimental Workflow for Cell-Based Assays

The following diagram outlines the general workflow for utilizing the prepared hydroxyzine hydrochloride solution in cell culture experiments, from initial cell treatment to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_solution Prepare Hydroxyzine HCl Stock Solution prep_cells Culture and Seed Cells in Multi-Well Plates treatment Treat Cells with Diluted Hydroxyzine HCl prep_cells->treatment incubation Incubate for a Defined Period (e.g., 24, 48h) treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_acq Acquire Data (e.g., Absorbance, Fluorescence) assay->data_acq data_proc Process and Analyze Data (e.g., IC50, Statistical Analysis) data_acq->data_proc

General experimental workflow for hydroxyzine HCl cell-based assays.
Cell Viability Assay (WST-1 Method)

This protocol is adapted from studies evaluating the cytotoxic effects of hydroxyzine hydrochloride on cancer cell lines.[5] It utilizes a water-soluble tetrazolium salt (WST) for colorimetric quantification of cell viability.

Materials:

  • Cells of interest (e.g., BT-20, HCC-70)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Hydroxyzine hydrochloride stock solution

  • WST-1 reagent

  • Microplate reader (450 nm absorbance)

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of hydroxyzine hydrochloride from the stock solution in complete medium. Typical final concentrations for cytotoxicity screening range from 5 µM to 100 µM.[5]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of hydroxyzine hydrochloride. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

  • Measurement: Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of hydroxyzine that inhibits cell growth by 50%).

Published Cytotoxicity Data:

Cell LineTreatment DurationIC₅₀ Value (µM)
BT-20 24 hours79.9
48 hours45.4
HCC-70 24 hours64.6
48 hours55.7
Data from a study on triple-negative breast cancer cells.[5]
Signaling Pathway of Hydroxyzine-Induced Apoptosis

In triple-negative breast cancer cells, hydroxyzine has been shown to induce apoptosis by increasing mitochondrial reactive oxygen species (ROS) and suppressing the JAK2/STAT3 signaling pathway.[5][6][13] This pathway is a key target for anti-cancer therapies.

G cluster_cell Cancer Cell Hydroxyzine Hydroxyzine Mito Mitochondria Hydroxyzine->Mito pJAK2 p-JAK2 Hydroxyzine->pJAK2 inhibits ROS ROS Generation (Mitochondrial Superoxide) Mito->ROS induces Apoptosis Apoptosis ROS->Apoptosis promotes JAK2 JAK2 JAK2->pJAK2 phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pJAK2->STAT3 activates Proliferation Cell Proliferation & Survival pSTAT3->Proliferation promotes

References

Application of Hydroxyzine Hydrochloride in Neurobiological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine hydrochloride is a first-generation histamine H1 receptor antagonist with a multifaceted pharmacological profile that extends its utility beyond allergic conditions into the realm of neurobiological research.[1][[“]] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system (CNS), making it a valuable tool for investigating anxiety, sedation, and other neurological processes.[1] This document provides detailed application notes and experimental protocols for the use of hydroxyzine hydrochloride in neurobiological research, aimed at facilitating its effective application in both in vivo and in vitro studies.

Mechanism of Action

Hydroxyzine hydrochloride's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[1][3] In addition to its high affinity for the H1 receptor, it also acts as an antagonist at several other key neurotransmitter receptors, contributing to its broad spectrum of effects. Its sedative and anxiolytic properties are attributed to its actions on the central nervous system, including the suppression of activity in certain subcortical areas.[3][4] Unlike some other first-generation antihistamines, hydroxyzine has a relatively low affinity for muscarinic acetylcholine receptors, resulting in fewer anticholinergic side effects.[1]

The anxiolytic effects of hydroxyzine are also linked to its antagonist activity at serotonin 5-HT2A receptors.[1][5] Furthermore, it exhibits antagonist properties at dopamine D2 and α1-adrenergic receptors.[1][5] This multi-target profile makes hydroxyzine a complex but interesting molecule for neuropharmacological studies. In some contexts, it has been shown to modulate the PI3K and p38 MAPK pathways in immune cells, suggesting potential anti-inflammatory roles in the nervous system.[[“]]

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of hydroxyzine for various neurotransmitter receptors, providing a quantitative basis for its pharmacological effects.

ReceptorKi (nM)SpeciesReference
Histamine H12Human[7]
Serotonin 5-HT2A50Human[7]
Dopamine D2378Human[7]
In Vivo Dose-Response Data (Animal Models of Anxiety)

This table provides a summary of effective doses of hydroxyzine hydrochloride in common behavioral paradigms used to assess anxiolytic activity in rodents.

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Elevated Plus MazeMiceIntraperitoneal (i.p.)1.5 - 3 mg/kgIncreased time spent in open arms[8]
Light/Dark Box TestMiceIntraperitoneal (i.p.)3 mg/kgIncreased time in the light compartment[8]
Marble Burying TestMiceIntraperitoneal (i.p.)3 mg/kgReduced number of marbles buried[8]
Human Clinical Data (Generalized Anxiety Disorder)

The following table summarizes the dosage and efficacy of hydroxyzine hydrochloride in a clinical trial for Generalized Anxiety Disorder (GAD).

Study PopulationDosageDurationPrimary OutcomeReference
Adults with GAD50 mg/day4 weeksSignificant reduction in anxiety scores compared to placebo[9]

Experimental Protocols

In Vivo Behavioral Assays

Objective: To assess the anxiolytic effects of hydroxyzine hydrochloride by measuring the exploratory behavior of mice in an elevated plus maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)[10][11]

  • Male Swiss albino mice

  • Hydroxyzine hydrochloride solution

  • Vehicle control (e.g., 0.9% saline)

  • Video tracking software

Procedure:

  • Animal Handling and Acclimation:

    • Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[10]

    • Handle the mice for a few days prior to testing to reduce stress.

  • Drug Administration:

    • Administer hydroxyzine hydrochloride (e.g., 1.5 mg/kg or 3 mg/kg, i.p.) or vehicle control 30 minutes before testing.

  • Testing:

    • Place a mouse in the center of the maze, facing one of the open arms.[12]

    • Allow the mouse to explore the maze for a 5-minute session.[1]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to measure the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning:

    • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[10]

Objective: To evaluate the anxiolytic properties of hydroxyzine hydrochloride based on the innate aversion of mice to brightly lit areas.[13]

Materials:

  • Light/dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment)[13]

  • Male Swiss albino mice

  • Hydroxyzine hydrochloride solution

  • Vehicle control

  • Infrared camera and tracking software

Procedure:

  • Animal Handling and Acclimation:

    • Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.[14]

  • Drug Administration:

    • Administer hydroxyzine hydrochloride (e.g., 3 mg/kg, i.p.) or vehicle control 30 minutes before testing.

  • Testing:

    • Place a mouse in the center of the illuminated compartment.[14]

    • Allow the mouse to freely explore the apparatus for 5-10 minutes.[14]

    • Record the session using an infrared camera.

  • Data Analysis:

    • Analyze the video recordings to determine:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Number of transitions between the two compartments.

    • An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

  • Cleaning:

    • Clean the apparatus with 70% ethanol between each mouse.[15]

In Vitro Assays

Objective: To determine the binding affinity of hydroxyzine hydrochloride for a specific neurotransmitter receptor (e.g., Histamine H1 receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)

  • Radiolabeled ligand for the receptor (e.g., [³H]-pyrilamine for H1 receptors)

  • Hydroxyzine hydrochloride at various concentrations

  • Incubation buffer

  • Filter plates (e.g., 96-well glass fiber filter plates)

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of hydroxyzine hydrochloride or vehicle.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of hydroxyzine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To investigate the effects of hydroxyzine hydrochloride on the electrophysiological properties of cultured neurons.

Materials:

  • Primary neuronal culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Hydroxyzine hydrochloride solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Pipette solution

Procedure:

  • Cell Preparation:

    • Culture neurons on glass coverslips.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Record baseline neuronal activity (e.g., resting membrane potential, action potential firing).

  • Drug Application:

    • Bath-apply hydroxyzine hydrochloride at a known concentration (e.g., 1-10 µM) to the recording chamber.

  • Data Acquisition and Analysis:

    • Record changes in neuronal activity in the presence of hydroxyzine.

    • Analyze parameters such as firing frequency, action potential waveform, and synaptic currents.

    • Based on its known targets, one might expect to see modulation of neuronal excitability.

Signaling Pathways and Experimental Workflows

hydroxyzine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hydroxyzine Hydroxyzine H1R H1 Receptor Hydroxyzine->H1R Inverse Agonist 5HT2AR 5-HT2A Receptor Hydroxyzine->5HT2AR Antagonist D2R D2 Receptor Hydroxyzine->D2R Antagonist Gq_G11 Gq/11 H1R->Gq_G11 5HT2AR->Gq_G11 PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Caption: Simplified signaling pathway of hydroxyzine's action on H1 and 5-HT2A receptors.

epm_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (30-60 min) Administration Administer Drug/Vehicle (i.p., 30 min prior) Acclimation->Administration Drug_Prep Prepare Hydroxyzine and Vehicle Solutions Drug_Prep->Administration Placement Place Mouse in Center of EPM Administration->Placement Recording Record Behavior (5 min) Placement->Recording Tracking Video Tracking Analysis Recording->Tracking Parameters Measure Time and Entries in Open/Closed Arms Tracking->Parameters Stats Statistical Analysis Parameters->Stats

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

receptor_binding_workflow cluster_setup Assay Setup cluster_binding Binding and Separation cluster_quant Quantification Reagents Prepare Membranes, Radioligand, and Hydroxyzine Plating Add Reagents to 96-well Plate Reagents->Plating Incubation Incubate to Reach Equilibrium Plating->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Measure Radioactivity Scintillation->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive receptor binding assay.

References

Forced degradation studies of hydroxyzine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the forced degradation of hydroxyzine hydrochloride under various stress conditions as mandated by international regulatory guidelines. Detailed protocols for subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress are outlined. The resulting degradation products and the percentage of degradation are summarized to aid in the development of stability-indicating analytical methods.

Introduction

Hydroxyzine hydrochloride is a first-generation histamine H1 receptor antagonist that exhibits sedative and anxiolytic properties. It is crucial to understand its stability profile to ensure the safety and efficacy of its pharmaceutical formulations. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop and validate stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocols

Materials and Reagents
  • Hydroxyzine Hydrochloride reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Trifluoroacetic acid

Analytical Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) or UV detector is recommended for the analysis of hydroxyzine hydrochloride and its degradation products. A C18 column is commonly used for separation.

General Sample Preparation

Prepare a stock solution of hydroxyzine hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution will be used for all stress conditions.

Stress Conditions

1. Acid Hydrolysis

  • To a known volume of the hydroxyzine hydrochloride stock solution, add an equal volume of 1 N HCl.

  • Reflux the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

2. Alkaline Hydrolysis

  • To a known volume of the hydroxyzine hydrochloride stock solution, add an equal volume of 0.1 N NaOH.

  • Reflux the mixture at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

3. Oxidative Degradation

  • To a known volume of the hydroxyzine hydrochloride stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis. One study noted that cetirizine is a major degradation product under oxidative stress.[1][2]

4. Thermal Degradation

  • Place the hydroxyzine hydrochloride solid drug substance in a petri dish.

  • Expose the sample to a dry heat of 110°C in a hot air oven for 24 hours.[1]

  • Alternatively, expose the drug substance to dry heat at 105°C for 7 days.

  • After exposure, allow the sample to cool to room temperature, and then prepare a solution of a known concentration in the mobile phase for analysis.

5. Photolytic Degradation

  • Expose the hydroxyzine hydrochloride solid drug substance to UV light (254 nm) for 24 hours.

  • In parallel, expose a solution of hydroxyzine hydrochloride to the same UV light conditions.

  • Prepare a solution of the solid sample in the mobile phase for analysis. Analyze the exposed solution directly after appropriate dilution.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies on hydroxyzine hydrochloride.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation ProductsMajor Degradation Products Identified
Acid Hydrolysis 1 N HCl2 hours80°CSignificantMultipleNot specified in detail in the provided results
Alkaline Hydrolysis 0.1 N NaOH2 hours80°CSignificantMultipleNot specified in detail in the provided results
Oxidative Degradation 30% H₂O₂24 hoursRoom TempSignificantMultipleCetirizine, Hydroxyzine N-Oxide, O-Acetyl hydroxyzine[1][2][3]
Thermal Degradation Dry Heat24 hours110°CModerateFewerNot specified in detail in the provided results
Photolytic Degradation UV Light (254 nm)24 hoursRoom TempMinorFewNot specified in detail in the provided results

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of hydroxyzine hydrochloride.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis drug_substance Hydroxyzine HCl Drug Substance stock_solution Prepare Stock Solution drug_substance->stock_solution thermal Thermal Degradation (110°C, 24h) drug_substance->thermal acid Acid Hydrolysis (1N HCl, 80°C, 2h) stock_solution->acid alkali Alkaline Hydrolysis (0.1N NaOH, 80°C, 2h) stock_solution->alkali oxidation Oxidative Degradation (30% H2O2, RT, 24h) stock_solution->oxidation photo Photolytic Degradation (UV light, 24h) stock_solution->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilution oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc_analysis HPLC/UPLC Analysis dilute->hplc_analysis data_analysis Data Analysis & Characterization hplc_analysis->data_analysis

Forced degradation study workflow for Hydroxyzine HCl.

The logical relationship between the application of stress conditions and the subsequent analytical outcomes is depicted in the diagram below.

Logical_Relationship cluster_input Input cluster_stressors Stressors cluster_outcome Outcome cluster_analysis_output Analytical Output drug Hydroxyzine HCl acid_base Acidic / Alkaline Conditions drug->acid_base oxidizing_agent Oxidizing Agent (H2O2) drug->oxidizing_agent heat Heat drug->heat light Light (UV) drug->light degradation Degradation of Hydroxyzine HCl acid_base->degradation oxidizing_agent->degradation heat->degradation light->degradation degradation_products Formation of Degradation Products degradation->degradation_products stability_profile Stability Profile degradation_products->stability_profile method_validation Stability-Indicating Method Validation stability_profile->method_validation

Logical flow from stress application to analytical validation.

Discussion

The forced degradation studies reveal that hydroxyzine hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions, with less significant degradation observed under thermal and photolytic stress. The identification of cetirizine as a major degradation product, particularly under oxidative stress, is consistent with its known metabolic pathway.[1] The formation of other degradation products such as hydroxyzine N-oxide and O-Acetyl hydroxyzine highlights the importance of a robust analytical method capable of separating the parent drug from all potential impurities.[3] The development of a stability-indicating method is crucial for accurately quantifying hydroxyzine hydrochloride in the presence of its degradation products, ensuring the quality and safety of the final pharmaceutical product.

Conclusion

This application note provides a framework for conducting forced degradation studies on hydroxyzine hydrochloride. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists involved in the development and quality control of hydroxyzine hydrochloride formulations. The successful execution of these studies is a critical step in establishing a comprehensive stability profile and developing a validated, stability-indicating analytical method in accordance with regulatory requirements.

References

Troubleshooting & Optimization

Troubleshooting hydroxyzine hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxyzine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of hydroxyzine hydrochloride in water?

Hydroxyzine hydrochloride is described as being "very soluble" in water[1][2][3]. A quantitative value for its solubility in water is reported as less than 700 mg/mL[4]. It is also freely soluble in methanol and ethanol[1].

Q2: What is the expected pH of a hydroxyzine hydrochloride aqueous solution?

A 5% (w/v) solution of hydroxyzine hydrochloride in water (e.g., 1.0 g in 20 mL) will have a pH between 1.3 and 2.5[1][2]. This inherent acidity is an important factor to consider when preparing solutions, as it can influence the solubility and stability of other components in your formulation.

Q3: How does temperature affect the stability of hydroxyzine hydrochloride solutions?

Hydroxyzine hydrochloride solutions are stable for extended periods at refrigerated (4°C) and room temperature (25°C). One study showed stability for at least ten days under these conditions[5]. However, elevated temperatures can lead to degradation.

Q4: Is hydroxyzine hydrochloride sensitive to light?

Yes, solutions of hydroxyzine hydrochloride can be unstable in the presence of intense UV light[4]. It is recommended to protect solutions from light, especially during long-term storage, by using amber vials or covering the container with aluminum foil.

Troubleshooting Guide

Issue 1: Precipitate formation upon dissolution in water.

Possible Cause 1: Exceeding the solubility limit.

While hydroxyzine hydrochloride is very soluble, attempting to prepare a solution exceeding its solubility limit (which is less than 700 mg/mL) will result in undissolved solid[4].

  • Solution:

    • Review your calculations to ensure the target concentration is within the known solubility limit.

    • If a higher concentration is required, consider using a co-solvent or adjusting the pH (see Issue 2).

Possible Cause 2: Poor quality of the compound or solvent.

Impurities in the hydroxyzine hydrochloride or the water used can affect solubility.

  • Solution:

    • Use high-purity, USP-grade hydroxyzine hydrochloride.

    • Use purified water (e.g., deionized, distilled, or Milli-Q water).

Possible Cause 3: Incomplete dissolution due to insufficient mixing or time.

  • Solution:

    • Ensure vigorous mixing using a magnetic stirrer or vortex mixer.

    • Allow sufficient time for dissolution. Gentle warming (e.g., to 30-40°C) can aid dissolution, but be mindful of potential degradation at higher temperatures over extended periods.

Issue 2: Solution becomes cloudy or forms a precipitate after initial dissolution, especially when using buffers.

Possible Cause 1: pH-dependent solubility.

The solubility of hydroxyzine hydrochloride can be influenced by the pH of the solution. As a weakly basic compound, its solubility is generally higher in acidic conditions. Increasing the pH towards neutral or alkaline conditions can decrease its solubility and cause precipitation. Hydroxyzine hydrochloride has been found to be soluble in 0.1N HCl and phosphate buffer, indicating its solubility in both acidic and buffered environments[6].

  • Solution:

    • Measure the pH of your final solution. If it is significantly higher than the acidic pH of a simple aqueous solution of hydroxyzine hydrochloride, this could be the cause.

    • If your experimental conditions allow, consider using a buffer system that maintains a lower pH. Citric acid or a sodium citrate buffer is often used to adjust the pH of hydroxyzine hydrochloride solutions to a range of 2.0 to 4.3[7][8][9].

Possible Cause 2: Interaction with buffer salts (salting out).

High concentrations of certain salts in your buffer can decrease the solubility of hydroxyzine hydrochloride through a "salting-out" effect.

  • Solution:

    • If possible, reduce the ionic strength of your buffer by lowering the salt concentration.

    • Test the solubility of hydroxyzine hydrochloride in different buffer systems to identify one that is more compatible.

Issue 3: Need to prepare a solution with a concentration higher than the aqueous solubility limit.

Possible Cause: The experimental protocol requires a highly concentrated stock solution.

  • Solution 1: Use of Co-solvents. The addition of a water-miscible organic solvent can significantly increase the solubility of hydroxyzine hydrochloride. Ethanol and propylene glycol are commonly used co-solvents in pharmaceutical formulations[7][9].

    Experimental Protocol: Enhancing Solubility with Ethanol

    • Start by preparing a slurry of hydroxyzine hydrochloride in a small amount of the primary solvent (e.g., water or buffer).

    • Gradually add ethanol while continuously stirring or vortexing.

    • Monitor for complete dissolution. The required percentage of ethanol will depend on the target concentration of hydroxyzine hydrochloride. It is advisable to start with a small percentage (e.g., 5-10% v/v) and incrementally increase it.

    • Once the compound is dissolved, add the remaining aqueous solvent to reach the final desired volume.

  • Solution 2: pH Adjustment. As mentioned previously, maintaining an acidic pH can enhance solubility.

    Experimental Protocol: pH-Adjusted Solution Preparation

    • Prepare a stock solution of a suitable acid (e.g., 0.1 M HCl or citric acid).

    • Dissolve the hydroxyzine hydrochloride in the majority of the final volume of water.

    • While monitoring the pH with a calibrated pH meter, slowly add the acid stock solution dropwise until the desired pH (typically in the range of 2.0-4.3) is reached and the compound is fully dissolved.

    • Add water to reach the final volume.

Data Summary

Table 1: Solubility of Hydroxyzine Hydrochloride in Various Solvents

SolventSolubility DescriptionQuantitative ValueReference
WaterVery Soluble< 700 mg/mL[1][3][4]
EthanolFreely Soluble-[1]
MethanolFreely Soluble-[1]
0.1N HClSoluble-[6]
Phosphate BufferSoluble-[6]
Acetic Acid (100)Freely Soluble-[1]
AcetoneSlightly Soluble-[10]
Diethyl EtherPractically Insoluble-[1]

Table 2: pH of Hydroxyzine Hydrochloride Aqueous Solutions

Concentration (w/v)pH RangeReference
5% (1.0 g in 20 mL)1.3 - 2.5[1][2]
Oral Solution (Syrup)2.0 - 4.3[7][8][9]

Visual Guides

Troubleshooting_Workflow start Start: Solubility Issue with Hydroxyzine HCl check_conc Is the concentration below 700 mg/mL? start->check_conc high_conc Issue: Exceeding Solubility Limit check_conc->high_conc No check_purity Are the compound and solvent of high purity? check_conc->check_purity Yes recalc Action: Recalculate and adjust concentration high_conc->recalc recalc->check_conc impure Issue: Potential Impurities check_purity->impure No check_mixing Is mixing adequate (time and method)? check_purity->check_mixing Yes use_pure Action: Use high-purity reagents impure->use_pure use_pure->check_purity inadequate_mixing Issue: Incomplete Dissolution check_mixing->inadequate_mixing No check_buffer Is a buffer being used? check_mixing->check_buffer Yes improve_mixing Action: Increase mixing time, use sonication, or apply gentle heat inadequate_mixing->improve_mixing improve_mixing->check_mixing no_buffer_ok Solution should be stable. If not, investigate degradation. check_buffer->no_buffer_ok No check_ph Is the final pH > 4.5? check_buffer->check_ph Yes high_ph Issue: pH-induced precipitation check_ph->high_ph Yes check_salt Is the buffer concentration high? check_ph->check_salt No adjust_ph Action: Adjust pH to 2.0-4.3 using a suitable acid high_ph->adjust_ph solution_ok Solution should be clear adjust_ph->solution_ok high_salt Issue: Salting-out effect check_salt->high_salt Yes check_salt->solution_ok No reduce_salt Action: Lower buffer concentration or switch buffer high_salt->reduce_salt reduce_salt->solution_ok

Caption: Troubleshooting workflow for hydroxyzine HCl solubility issues.

Experimental_Workflow start Start: Prepare high concentration Hydroxyzine HCl solution choose_method Choose Method start->choose_method cosolvent_path Co-solvent Method choose_method->cosolvent_path Co-solvent ph_path pH Adjustment Method choose_method->ph_path pH Adjustment prepare_slurry 1. Prepare slurry of Hydroxyzine HCl in aqueous solvent cosolvent_path->prepare_slurry add_cosolvent 2. Gradually add co-solvent (e.g., ethanol, propylene glycol) with continuous mixing prepare_slurry->add_cosolvent complete_dissolution_co 3. Ensure complete dissolution add_cosolvent->complete_dissolution_co final_volume_co 4. Add aqueous solvent to final volume complete_dissolution_co->final_volume_co end_co End: High concentration solution prepared final_volume_co->end_co dissolve_in_water 1. Dissolve Hydroxyzine HCl in majority of water ph_path->dissolve_in_water add_acid 2. Add acid (e.g., 0.1M HCl, citric acid) dropwise while monitoring pH dissolve_in_water->add_acid complete_dissolution_ph 3. Ensure complete dissolution at target pH (2.0-4.3) add_acid->complete_dissolution_ph final_volume_ph 4. Add water to final volume complete_dissolution_ph->final_volume_ph end_ph End: High concentration solution prepared final_volume_ph->end_ph

Caption: Experimental workflows for enhancing hydroxyzine HCl solubility.

References

Technical Support Center: Optimizing HPLC Separation of Hydroxyzine Hydrochloride and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of hydroxyzine hydrochloride from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of hydroxyzine hydrochloride I should be looking for?

A1: Under forced degradation conditions, hydroxyzine hydrochloride is known to degrade into several products. The most commonly identified are hydroxyzine N-Oxide, which typically forms under oxidative stress, and O-Acetyl hydroxyzine, which can be generated during acid hydrolysis.[1][2] Other potential impurities may also be present depending on the specific stress conditions applied (e.g., heat, light, or base).

Q2: I am not getting good separation between hydroxyzine and its degradation products. What should I try first?

A2: Poor resolution is a common issue. Here are a few initial steps to improve separation:

  • Mobile Phase pH Adjustment: The retention of hydroxyzine and its degradation products is highly dependent on the mobile phase pH due to their ionizable nature. Hydroxyzine has pKa values around 2.47 and 6.95.[3] To ensure consistent ionization and improve peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa values of the analytes.[4] Experimenting with a pH in the range of 3-5 may improve separation.

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities. Start with a shallow gradient and then optimize the slope and duration to enhance the resolution between closely eluting peaks.

  • Column Chemistry: Ensure you are using a suitable column. A C18 column is commonly used for this separation.[1][2][5] If resolution is still an issue, consider trying a column with a different packing material or a higher surface area.

Q3: My hydroxyzine peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like hydroxyzine is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:

  • Lower Mobile Phase pH: Decreasing the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the protonated hydroxyzine molecules.

  • Use of an Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.

  • End-Capped Column: Employ a modern, high-purity, end-capped HPLC column specifically designed to minimize silanol interactions.

Q4: I am observing peak fronting for my hydroxyzine peak. What does this indicate?

A4: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Overload: Injecting too high a concentration of your sample can lead to column overload and cause peak fronting. Try diluting your sample and re-injecting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: What are the typical starting conditions for an HPLC method for hydroxyzine and its degradation products?

A5: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) as mobile phase A and an organic modifier like acetonitrile as mobile phase B is a common approach.[1][2] Detection is typically performed using a UV detector at around 230 nm.[1][2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of hydroxyzine hydrochloride and its degradation products.

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Overlapping or co-eluting peaksInappropriate mobile phase pH.Optimize the mobile phase pH to be at least 2 units away from the pKa of hydroxyzine (pKa1 ~2.47, pKa2 ~6.95).[3] An acidic pH (e.g., 3-4) is often a good starting point.
Insufficient organic modifier in the mobile phase.Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention times of the more hydrophobic compounds.
Isocratic elution is not providing enough separation power.Switch to a gradient elution. Start with a low percentage of organic modifier and gradually increase it over the course of the run. Optimize the gradient slope for the best separation.
Column is not providing adequate selectivity.Try a different column chemistry (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
Guide 2: Abnormal Peak Shapes
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase. Use a modern, end-capped HPLC column.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column dead volume.Check and minimize the length and diameter of all tubing between the injector, column, and detector.
Peak Fronting Sample overload.Reduce the concentration of the sample or the injection volume.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Split Peaks Partially clogged frit or column void.Replace the column inlet frit. If a void has formed at the head of the column, it may need to be replaced.
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of hydroxyzine and its degradation products.[4]

Experimental Protocols

Method 1: Gradient HPLC for Hydroxyzine and Degradation Products[1][2]
  • Column: C18, 150 x 3.9 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile

  • Gradient Program:

    • Start with a suitable initial percentage of Mobile Phase B.

    • Implement a linear gradient to increase the percentage of Mobile Phase B over a set time to elute all compounds of interest.

    • Include a column wash and re-equilibration step at the end of the gradient.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Method 2: Isocratic HPLC for Hydroxyzine[5]
  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.5 mol/L Potassium dihydrogen phosphate buffer : Acetonitrile (1:1, v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 90°C

  • Detection: UV at 232 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following table summarizes the key parameters from the referenced HPLC methods for easy comparison.

ParameterMethod 1 (Gradient)[1][2]Method 2 (Isocratic)[5]
Column Type C18C18
Column Dimensions 150 x 3.9 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.5 M KH2PO4 Buffer
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile
Elution Mode GradientIsocratic (1:1 A:B)
Flow Rate 0.7 mL/min2.0 mL/min
Temperature 30°C90°C
Detection Wavelength 230 nm232 nm

Physicochemical Properties of Hydroxyzine and its Degradation Products

Understanding the physicochemical properties of hydroxyzine and its degradation products is crucial for method development and troubleshooting.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaXLogP3
Hydroxyzine C21H27ClN2O2374.9~2.47, ~6.95[3]3.7
Hydroxyzine N-Oxide C21H27ClN2O3390.9Not available2.5[6]
O-Acetyl Hydroxyzine C23H29ClN2O3416.94Not availableNot available

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Abnormal Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes, Tailing fronting Peak Fronting peak_shape->fronting Yes, Fronting split Split Peaks peak_shape->split Yes, Split retention Retention Time Shift? resolution->retention No res_sol Optimize Mobile Phase pH Adjust Gradient Slope Change Column resolution->res_sol Yes pressure Pressure Fluctuation? retention->pressure No rt_sol Check Mobile Phase Preparation Ensure System Equilibration Verify Flow Rate retention->rt_sol Yes end_node Problem Resolved pressure->end_node No pressure_sol Check for Leaks Flush System Replace In-line Filter/Guard Column pressure->pressure_sol Yes tailing_sol Adjust Mobile Phase pH Use End-capped Column Add Competing Base tailing->tailing_sol fronting_sol Dilute Sample Match Sample Solvent to Mobile Phase fronting->fronting_sol split_sol Check for Column Void/Frit Blockage Adjust Mobile Phase pH split->split_sol tailing_sol->end_node fronting_sol->end_node split_sol->end_node res_sol->end_node rt_sol->end_node pressure_sol->end_node

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development start Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., A: 0.1% TFA in H2O, B: ACN) select_column->select_mobile_phase initial_gradient Run Initial Gradient select_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Chromatogram initial_gradient->evaluate_chromatogram optimize_ph Optimize Mobile Phase pH evaluate_chromatogram->optimize_ph Poor Resolution/Peak Shape validate_method Validate Method evaluate_chromatogram->validate_method Good Separation optimize_gradient Optimize Gradient Slope optimize_ph->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_temp->initial_gradient

Caption: A logical workflow for HPLC method development.

References

Technical Support Center: Extemporaneous Preparation of Hydroxyzine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of hydroxyzine hydrochloride in extemporaneous preparations.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and storage of hydroxyzine hydrochloride solutions.

Question: My hydroxyzine hydrochloride solution is showing a yellowish tint after a few days. What could be the cause?

Answer: A yellowish discoloration can be an indicator of degradation, particularly due to oxidation or photodegradation. Hydroxyzine hydrochloride is sensitive to both light and oxidative stress. Ensure your preparation is stored in a light-resistant container, such as an amber bottle, and kept away from direct sunlight or strong laboratory lighting. If you suspect oxidation, consider incorporating an antioxidant into your formulation.

Question: I've noticed a precipitate forming in my refrigerated hydroxyzine hydrochloride solution. What should I do?

Answer: Precipitation upon refrigeration could be due to the solubility of hydroxyzine hydrochloride or one of the excipients at lower temperatures. First, ensure that the precipitate is not due to microbial growth by conducting appropriate microbiological testing. If it is a chemical precipitate, you may need to adjust the formulation by altering the solvent system or reducing the concentration of the drug. It is also possible that a degradant has formed which is less soluble. Analysis of the precipitate would be necessary to confirm its identity.

Question: My stability-indicating HPLC is showing several new peaks in my aged hydroxyzine hydrochloride solution. What are the likely degradation products?

Answer: The primary degradation products of hydroxyzine hydrochloride identified in stability studies include Hydroxyzine N-Oxide and O-Acetyl hydroxyzine.[1] Another major degradation product and metabolite is cetirizine.[2] The presence of these peaks indicates that the drug is degrading, and the specific degradants can help identify the degradation pathway (e.g., oxidation, hydrolysis).

Question: What is the optimal pH range to maintain the stability of an extemporaneous hydroxyzine hydrochloride oral solution?

Answer: Hydroxyzine hydrochloride oral solutions are typically formulated in a pH range of 2.0 to 4.3. Maintaining the pH within this acidic range helps to minimize hydrolytic degradation. It is crucial to use a suitable buffering system, such as a citrate buffer, to maintain a stable pH throughout the shelf-life of the preparation.

Question: Can I use common sugar-based syrups to prepare a palatable pediatric hydroxyzine hydrochloride solution?

Answer: While sugar-based syrups can improve palatability, some excipients in commercial syrups may interact with hydroxyzine hydrochloride and affect its stability. It is recommended to use a well-defined, stable vehicle. If using a commercial syrup, it is essential to conduct a stability study to ensure the compatibility of all components. Simple syrup (sucrose in water) is a common base, but its potential for microbial growth must be controlled with appropriate preservatives.

Data Presentation: Forced Degradation of Hydroxyzine Hydrochloride

The following table summarizes the typical degradation of hydroxyzine hydrochloride under various stress conditions. This data is compiled from forced degradation studies and is intended to demonstrate the susceptibility of the drug to different environmental factors.

Stress ConditionReagent/ConditionDurationTemperatureApproximate Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 1N HCl2 hours80°CSignificantHydrolysis
Base Hydrolysis 0.1N NaOH24 hours80°CSignificantHydrolysis
Oxidation 30% H₂O₂24 hours80°CSignificantOxidation
Thermal Degradation Dry Heat5 days105°CModerateThermolysis
Photodegradation UV Light (254 nm)7 daysAmbientModeratePhotolysis

Note: The exact percentage of degradation can vary depending on the specific experimental conditions, such as the concentration of the drug and the presence of other excipients.

Experimental Protocols

Stability-Indicating HPLC Method for Hydroxyzine Hydrochloride

This protocol describes a typical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of hydroxyzine hydrochloride and its degradation products.[1]

1. Chromatographic Conditions:

  • Column: C18, 150 x 3.9 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in purified water

  • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile

  • Gradient: A binary gradient is typically used. The specific gradient profile should be optimized to achieve adequate separation of the parent drug from its degradation products.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30°C

  • Sample Temperature: 25°C

  • Detection Wavelength: 230 nm for hydroxyzine and most degradation products. Impurity C may be quantified at 254 nm.[1]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of hydroxyzine hydrochloride reference standard in the mobile phase. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the extemporaneous preparation with the mobile phase to a concentration within the linear range of the assay.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with 1N HCl and heat at 80°C for 2 hours. Neutralize with an appropriate amount of 1N NaOH before analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat at 80°C for 24 hours. Neutralize with an appropriate amount of 0.1N HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and heat at 80°C for 24 hours.

  • Thermal Degradation: Expose the solid drug or the solution to dry heat at 105°C for 5 days.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 7 days in a photostability chamber.

Mandatory Visualizations

Hydroxyzine_Degradation_Pathways hydroxyzine Hydroxyzine Hydrochloride hydrolysis Hydrolysis (Acid/Base) hydroxyzine->hydrolysis oxidation Oxidation hydroxyzine->oxidation photolysis Photolysis (UV/Sunlight) hydroxyzine->photolysis thermolysis Thermolysis (Heat) hydroxyzine->thermolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products n_oxide Hydroxyzine N-Oxide degradation_products->n_oxide o_acetyl O-Acetyl Hydroxyzine degradation_products->o_acetyl cetirizine Cetirizine degradation_products->cetirizine other_impurities Other Impurities degradation_products->other_impurities

Caption: Major degradation pathways of hydroxyzine hydrochloride.

Experimental_Workflow start Start: Extemporaneous Preparation stress Forced Degradation (pH, Temp, Light, Oxidant) start->stress sampling Sample Collection at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis: - Purity - Degradation % - Impurity Profile hplc->data end End: Stability Assessment data->end

Caption: Workflow for stability testing of hydroxyzine preparations.

References

Addressing matrix effects in LC-MS analysis of hydroxyzine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of hydroxyzine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for hydroxyzine?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This is a significant concern in quantitative bioanalysis because it can compromise the accuracy, precision, and sensitivity of the method.[4][5]

Hydroxyzine, as a basic compound, is often analyzed using electrospray ionization (ESI) in positive mode.[6] Biological matrices like plasma contain numerous endogenous compounds, such as phospholipids, salts, and proteins, that can co-elute with hydroxyzine and compete for ionization in the ESI source, frequently leading to ion suppression.[1][7]

Q2: How can I determine if my hydroxyzine assay is being affected by matrix effects?

A2: Several experimental protocols can be used to evaluate the presence of matrix effects.[7] The most common method is the post-extraction spike analysis.[8][9] This involves comparing the peak response of an analyte spiked into a blank, extracted sample matrix to the response of the analyte in a pure solvent solution.[7] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[10] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system.[10][11] Dips or peaks in the baseline signal at specific retention times indicate regions of ion suppression or enhancement.[10]

Q3: What is the role of an internal standard (IS) in mitigating matrix effects?

A3: An internal standard is crucial for correcting the variability introduced by matrix effects.[12] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., hydroxyzine-d8).[13][14] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement because it has nearly identical physicochemical properties.[12][14] By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect can be normalized, leading to more accurate and precise quantification.[8] While structural analogs can be used, they may not always co-elute perfectly or experience the exact same matrix effect, making SIL internal standards the preferred choice.[14]

Troubleshooting Guides

Problem 1: My hydroxyzine signal is low and inconsistent, especially at lower concentrations.

This issue is a classic symptom of ion suppression. Co-eluting matrix components are likely interfering with the ionization of hydroxyzine.[15][16]

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][17]

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar compounds (like salts) and non-polar lipids. Optimizing the pH and extraction solvent can selectively isolate hydroxyzine.[13][17]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough and selective cleanup compared to protein precipitation, significantly reducing matrix components.[17][18] Mixed-mode or polymeric SPE cartridges can be particularly effective.[17]

  • Optimize Chromatography: Modify your LC method to achieve chromatographic separation between hydroxyzine and the interfering matrix components.[10]

    • Gradient Adjustment: Extend the gradient to better resolve peaks.

    • Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Reduce Injection Volume/Dilute Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[3][10] This approach is only feasible if the assay has sufficient sensitivity to measure the diluted analyte.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQ, a SIL-IS like hydroxyzine-d8 will co-elute and experience the same ion suppression, allowing for reliable correction and quantification.[13][14]

Problem 2: My results show poor accuracy and precision, and the calibration curve is non-linear.

This can be caused by differential matrix effects across calibrators and quality control (QC) samples, or by cross-signal contribution between the analyte and the internal standard.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples (e.g., blank human plasma).[16] This ensures that the standards and samples experience similar matrix effects.

  • Check for IS Cross-Contribution: In some cases, natural isotopes of the analyte can contribute to the signal of the SIL-IS, especially if the IS concentration is too low.[19] This can affect linearity. To mitigate this, you can:

    • Increase the concentration of the SIL-IS.[19]

    • Monitor a less abundant, higher-mass isotope of the SIL-IS that does not have interference from the analyte's isotopes.[19]

  • Switch Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial. APCI is generally less susceptible to matrix effects caused by non-volatile salts and phospholipids.[3][5][8]

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes typical performance data for three common extraction techniques for a basic drug like hydroxyzine in human plasma.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 75% (High Suppression)34 - 79%Adv: Fast, simple, inexpensive. Disadv: "Dirty" extract, high potential for matrix effects.[7]
Liquid-Liquid Extraction (LLE) 65 - 85%85 - 100% (Low Suppression)55 - 85%Adv: Cleaner extract than PPT, removes salts and phospholipids. Disadv: More labor-intensive, requires solvent optimization.[13][17]
Solid-Phase Extraction (SPE) 90 - 105%95 - 105% (Minimal Effect)85 - 110%Adv: Provides the cleanest extracts, high recovery and selectivity. Disadv: Higher cost, requires method development.[17][18]

Note: Values are representative and can vary based on the specific protocol, matrix lot, and analytical instrumentation.

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol determines the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike hydroxyzine and IS into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank plasma. Spike hydroxyzine and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike/Recovery): Spike hydroxyzine and IS into blank plasma before the extraction process.

  • Analyze Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • % ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • % RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • A % ME value of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.

cluster_process Processing & Analysis cluster_calc Calculation A Set A: Analyte in Solvent (Neat Solution) analyze Analyze Sets A, B, and C via LC-MS/MS A->analyze B Set B: Analyte in Extracted Blank Matrix (Post-Extraction Spike) extract_B Perform Sample Extraction on Blank for Set B C Set C: Analyte in Blank Matrix (Pre-Extraction Spike) extract_C Perform Sample Extraction on Set C C->extract_C extract_C->analyze calc_me Calculate Matrix Effect ME = (B / A) * 100 analyze->calc_me calc_re Calculate Recovery RE = (C / B) * 100 analyze->calc_re

Caption: Workflow for assessing recovery and matrix effects.

Protocol 2: Liquid-Liquid Extraction (LLE) of Hydroxyzine from Plasma

This protocol is designed to isolate hydroxyzine from plasma proteins and phospholipids.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the hydroxyzine-d8 internal standard working solution.

  • Alkalinization: Add 50 µL of 1M ammonium carbonate to raise the pH and ensure hydroxyzine is in its uncharged, basic form.[13] Vortex briefly.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[13][17]

  • Vortex & Centrifuge: Vortex the tube vigorously for 1 minute, then centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[13]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS system.[13]

General Troubleshooting Workflow

start Problem Identified: Inaccurate/Imprecise Results for Hydroxyzine check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement a SIL-IS (e.g., Hydroxyzine-d8) check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect >15%? (Suppression or Enhancement) assess_me->me_present improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE/SPE - Optimize LLE/SPE protocol me_present->improve_cleanup Yes revalidate Re-evaluate and Validate Method me_present->revalidate No optimize_chrom Optimize Chromatography: - Change gradient - Switch column optimize_chrom->assess_me improve_cleanup->optimize_chrom end Method is Robust revalidate->end

Caption: A logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Stability-Indicating HPLC Method for Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for hydroxyzine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of hydroxyzine hydrochloride.

Q1: Why am I observing fluctuations in system pressure?

A1: System pressure fluctuations are a common issue in HPLC and can be caused by several factors.[1][2] First, check for any leaks in the system, particularly around fittings and connections.[1][3] Ensure that the mobile phase is properly degassed, as air bubbles in the pump can lead to pressure instability.[1][2] Blockages in the system, such as a clogged inline filter or guard column, can also cause pressure to fluctuate.[1][4] It is also important to inspect the pump for any issues, such as worn seals or faulty check valves.[2][3]

Q2: My chromatogram shows a noisy or drifting baseline. What could be the cause?

A2: A noisy or drifting baseline can interfere with accurate peak integration. This issue often points to problems with the mobile phase or the detector.[4] Ensure your mobile phase is freshly prepared using high-purity solvents and is adequately mixed and degassed.[4] Contamination in the mobile phase or from the system itself can contribute to baseline noise. Check the detector for issues such as a dirty flow cell or a failing lamp.[1]

Q3: I'm seeing peak tailing or splitting in my hydroxyzine hydrochloride peak. How can I resolve this?

A3: Poor peak shape, such as tailing or splitting, can compromise the resolution and accuracy of your analysis. One common cause is a mismatch between the injection solvent and the mobile phase.[4] If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[5] Another potential cause is a deteriorating column. Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.[1] Consider washing the column with a strong solvent or replacing it if the problem persists. Also, ensure the column is installed correctly and that fittings are not over-tightened.[4]

Q4: The retention time for hydroxyzine hydrochloride is shifting between injections. What should I do?

A4: Inconsistent retention times can indicate a problem with the mobile phase composition, flow rate, or column temperature.[1] Verify that the mobile phase is prepared consistently for each run and that the pump is delivering a constant flow rate.[1] Fluctuations in column temperature can also affect retention times, so ensure your column oven is maintaining a stable temperature.[3] Additionally, ensure the column is properly equilibrated with the mobile phase before each injection.[1]

Q5: I am not seeing any degradation of hydroxyzine hydrochloride in my forced degradation studies. What could be wrong?

A5: If you do not observe degradation, the stress conditions may not be harsh enough. For acid and base hydrolysis, consider increasing the concentration of the acid or base, the temperature, or the duration of the stress testing.[6] For oxidative degradation, you might need to use a higher concentration of the oxidizing agent. For photolytic degradation, ensure the sample is exposed to a sufficient intensity and duration of light. It is a process of method development, so adjusting the stress conditions is a normal part of the procedure.

Data Presentation

Table 1: Chromatographic Conditions for Stability-Indicating HPLC Method
ParameterCondition 1Condition 2
Column C18 (150 x 3.9 mm, 5 µm)[7][8]Hibar µBondapak C18[9][10]
Mobile Phase A: 0.1% TFA in waterB: 0.05% TFA in acetonitrile (Gradient)[7][8]Acetonitrile:Methanol:Buffer (500:200:300)[9][10]
Flow Rate 0.7 mL/min[7][8]1.0 mL/min[9][10]
Detection Wavelength 230 nm[7][8]235 nm[9][10]
Column Temperature 30°C[7][8]Not specified
Sample Temperature 25°C[7][8]Not specified
Table 2: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionObserved Degradation Products
Acid Hydrolysis 0.1 N HClDegradation observed
Base Hydrolysis 0.1 N NaOHDegradation observed
Oxidative 3% H₂O₂Hydroxyzine N-Oxide[7][8]
Thermal 110°C for 24 hours[9]Degradation observed
Photolytic UV lightDegradation observed
Humidity 40°C / 75% RH[9]Degradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of hydroxyzine hydrochloride in a suitable solvent (e.g., methanol or mobile phase).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution if necessary to induce degradation. After the desired time, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the solution if necessary. After the desired time, neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified duration.

  • Thermal Degradation: Place the solid drug substance in an oven at a high temperature (e.g., 110°C) for 24 hours.[9] Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for a defined period.

  • Analysis: Dilute the stressed samples to the desired concentration and analyze by HPLC to check for the formation of degradation products and the decrease in the assay of hydroxyzine hydrochloride.

Protocol 2: HPLC Method Validation

The stability-indicating HPLC method should be validated according to ICH guidelines. The validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples and ensuring that the hydroxyzine peak is well-resolved from any degradant peaks.

  • Linearity: Analyze a series of solutions with different concentrations of hydroxyzine hydrochloride to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is typically desired.[7]

  • Accuracy: Determine the closeness of the test results to the true value by performing recovery studies. This can be done by spiking a placebo with known amounts of hydroxyzine hydrochloride. Recoveries are typically expected to be within 98-102%.

  • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, mobile phase composition, column temperature) to assess the method's reliability during normal use.

Visualizations

experimental_workflow cluster_method_development Method Development cluster_forced_degradation Forced Degradation Studies cluster_method_validation Method Validation A Literature Review & Initial Parameter Selection B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D Acid Hydrolysis C->D Apply Optimized Conditions E Base Hydrolysis C->E Apply Optimized Conditions F Oxidative Degradation C->F Apply Optimized Conditions G Thermal Degradation C->G Apply Optimized Conditions H Photolytic Degradation C->H Apply Optimized Conditions I Specificity D->I E->I F->I G->I H->I J Linearity & Range I->J K Accuracy & Precision I->K L LOD & LOQ I->L M Robustness I->M N Final Stability-Indicating Method J->N K->N L->N M->N

Caption: Experimental workflow for developing a stability-indicating HPLC method.

degradation_pathway A Hydroxyzine Hydrochloride B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Degradation Products B->C D Hydroxyzine N-Oxide C->D E O-Acetyl hydroxyzine C->E F Other Degradants C->F

Caption: General degradation pathway of hydroxyzine hydrochloride under stress.

troubleshooting_guide A HPLC Problem Encountered B Pressure Fluctuations? A->B C Baseline Noise? B->C No F Check for Leaks Degas Mobile Phase Check for Blockages Inspect Pump B->F Yes D Peak Shape Issues? C->D No G Prepare Fresh Mobile Phase Clean Detector Flow Cell Check Lamp C->G Yes E Retention Time Shifts? D->E No H Check Injection Solvent Wash or Replace Column Check Column Installation D->H Yes I Check Mobile Phase Prep Verify Flow Rate Check Column Temperature Ensure Equilibration E->I Yes

References

Technical Support Center: Hydralazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydralazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for hydralazine hydrochloride?

A1: The two primary synthesis routes are:

  • The Phthalazinone Route: This is the most common method, starting from 1(2H)-phthalazinone. It involves a two-step process: chlorination of 1(2H)-phthalazinone with a reagent like phosphorus oxychloride (POCl₃) to form the intermediate 1-chlorophthalazine, followed by reaction with hydrazine (typically hydrazine hydrate) to yield hydralazine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.[1][2][3][4]

  • The o-Cyanobenzaldehyde Route: This alternative "one-pot" method involves the cyclization and condensation of o-cyanobenzaldehyde with hydrazine in the presence of hydrochloric acid and a solvent like methanol.[5][6]

Q2: What are the critical impurities I should be aware of during synthesis and how can I control them?

A2: Controlling impurities is crucial for the quality and stability of the final product. Key impurities include:

  • Hydrazine: A toxic starting material. Its level must be minimized, often to below 0.001%, to meet pharmacopoeial standards.[7] Control is achieved by using a precise stoichiometry and rigorous purification of the final product.

  • 1-Chlorophthalazine: Unreacted intermediate. Monitoring the reaction to completion and proper purification can minimize its presence.

  • Phthalazinone: Unreacted starting material or a degradation product.[8] Purity of the 1-chlorophthalazine intermediate is key.

  • 1-(2-phthalazin-1-ylhydrazino)phthalazine ("Hazh Dimer"): A process-related impurity formed during the synthesis.[2][3] Its formation can be minimized by optimizing reaction conditions and stoichiometry.

  • Metal Ions: Contamination with metal ions can lead to instability and discoloration of the final product.[1][8] Using non-metallic reaction vessels and purification with chelating agents like EDTA can mitigate this.[7][9]

Q3: My final product is a pale yellow powder, but I need a white crystalline powder. What can I do?

A3: A yellow tint often indicates the presence of impurities or degradation products.[4] To obtain a white product, consider the following purification steps:

  • Recrystallization: Recrystallize the crude hydralazine hydrochloride from a suitable solvent system, such as methanol/water or ethanol/water.[1]

  • Activated Carbon Treatment: Dissolve the crude product in hot water or a dilute acid solution and treat it with activated carbon to adsorb colored impurities.[7][9]

  • Use of EDTA: Adding a chelating agent like EDTA during purification can help remove trace metal ions that may contribute to color.[7][9]

Troubleshooting Guide

Problem ID: SYN-001 - Low Yield of Hydralazine Hydrochloride (<70%)

Potential Cause Diagnostic Check Recommended Solution
1. Incomplete Chlorination Analyze the 1-chlorophthalazine intermediate by TLC or HPLC for the presence of starting material (1(2H)-phthalazinone).Ensure sufficient chlorinating agent (e.g., POCl₃) is used. Optimize reaction time and temperature (e.g., 70-85°C) to drive the reaction to completion.[1][4]
2. Unstable Intermediate Observe the 1-chlorophthalazine intermediate for the formation of insoluble materials or discoloration upon standing.Use the 1-chlorophthalazine intermediate immediately after preparation. Ensure complete removal of the chlorinating agent, as residues can promote degradation.[4]
3. Incomplete Hydrazinolysis Monitor the reaction of 1-chlorophthalazine with hydrazine by TLC or HPLC. Check for residual 1-chlorophthalazine.Use a sufficient excess of hydrazine hydrate (e.g., 10 mole equivalents).[1] Control the initial reaction temperature to prevent side reactions (e.g., <20°C), then heat to ensure completion (e.g., 60-70°C).[1]
4. Product Loss During Isolation Review the precipitation and filtration steps. Is the product highly soluble in the crystallization solvent?Optimize the crystallization process. Cool the solution to a lower temperature (e.g., 0 to -20°C) to maximize precipitation.[7][9] Use an anti-solvent like ethanol or methanol to reduce solubility.[1]
5. Side Reactions Analyze the crude product by HPLC-MS to identify major byproducts, such as the "Hazh Dimer".[2][3]Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[10] Maintain strict temperature control during the addition of hydrazine.

Problem ID: SYN-002 - Final Product Fails Purity Specifications (e.g., high hydrazine content)

Potential Cause Diagnostic Check Recommended Solution
1. Excess Hydrazine Quantify residual hydrazine in the final product using a suitable analytical method (e.g., HPLC).Use a less significant excess of hydrazine during the reaction, or implement a quenching step.
2. Inefficient Purification Analyze the product before and after purification to assess the effectiveness of the chosen method.Implement a multi-step purification process. A highly effective method involves dissolving the crude product in hot water with activated carbon and EDTA, filtering, and then precipitating the pure product by adding methanol and cooling.[7][9]
3. pH Out of Range Measure the pH of the product solution. The required pH is typically between 3.5 and 4.5.[11]During purification, carefully adjust the pH of the aqueous solution to a range of 3.0-4.5 before adding the anti-solvent (methanol) to induce precipitation.[7][9]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Hydralazine Synthesis Steps

Reaction Step Conventional Method Yield Optimized Method Yield Key Optimization Factors
1-Chlorophthalazine Synthesis Variable, often with impurities~90%[9]Use of specific solvents (e.g., toluene) to remove POCl₃ azeotropically.[4]
Hydralazine Free Base Synthesis 30-40%[1]77-80%[1]Controlled temperature during hydrazine addition; filtration of hot solution to remove by-products.[1]
Hydralazine HCl Formation Variable80-90%[1]Conversion of the free base in 15% HCl followed by precipitation with ethanol.[1]
Overall Yield (Purified) Often < 40%~95%[7][9]Multi-step purification involving activated carbon, EDTA, pH adjustment, and controlled precipitation.[7][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Hydralazine Hydrochloride

This protocol is adapted from optimized methods described in patent literature.[1][7][9]

Step A: Synthesis of 1-Chlorophthalazine

  • In a three-necked flask equipped with a condenser and temperature probe, charge 1(2H)-phthalazinone (1 mole equivalent) and phosphorus oxychloride (3.8 mole equivalents).

  • Heat the mixture to 70-85°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove excess phosphorus oxychloride under vacuum. Toluene can be added to aid removal via azeotropic distillation.[4]

  • The resulting crude 1-chlorophthalazine should be used immediately in the next step.

Step B: Synthesis of Hydralazine Free Base

  • Prepare a solution of hydrazine hydrate (10 mole equivalents) in ethanol.

  • Cool the hydrazine solution to below 20°C in an ice bath.

  • Slowly add the crude 1-chlorophthalazine from Step A to the hydrazine solution, ensuring the temperature remains below 20°C.

  • After the addition is complete, stir and heat the solution to 60-70°C for 1 hour.

  • Filter the hot solution to remove any insoluble by-products.

  • Cool the filtrate to 0-5°C to crystallize the hydralazine free base.

  • Isolate the light-yellow solid by filtration, wash with cold ethanol, and dry to a constant mass. Expect a yield of 77-80%.[1]

Step C: Conversion to and Purification of Hydralazine Hydrochloride

  • Suspend the dried hydralazine free base in water (approx. 25 mL per gram of base).

  • Heat the suspension to 75-80°C to obtain a clear solution.

  • Add activated carbon (approx. 8% by weight of the starting base) and EDTA (approx. 1% by weight).[7][9] Stir for 30 minutes at 75-80°C.

  • Filter the hot solution to remove the carbon.

  • To the hot filtrate, add methanol (volume equal to the aqueous solution).

  • Cool the solution to room temperature, then further cool to 0-5°C, and finally to approximately -20°C to maximize precipitation.[7][9]

  • Filter the resulting white precipitate, wash with cold methanol, and dry under vacuum. Expect a yield of about 95% for this step.[7][9]

Diagrams

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_hydrazine Hydrazinolysis cluster_final Final Product & Purification Phthalazinone 1(2H)-Phthalazinone Chlorination Step A: Chlorination (70-85°C) Phthalazinone->Chlorination POCl3 POCl₃ POCl3->Chlorination Intermediate 1-Chlorophthalazine (Crude) Chlorination->Intermediate Use Immediately Reaction Step B: Hydrazinolysis (<20°C then 60-70°C) Intermediate->Reaction Hydrazine Hydrazine Hydrate in Ethanol Hydrazine->Reaction FreeBase Hydralazine Free Base (Crude, Yield: 77-80%) Reaction->FreeBase Crystallization Purification Step C: Purification (Carbon, EDTA, Recrystallization) FreeBase->Purification FinalProduct Hydralazine HCl (Pure, Yield: >90%) Purification->FinalProduct

Caption: High-level workflow for the synthesis of Hydralazine HCl.

troubleshooting_low_yield Start Low Yield Observed (<70%) Check1 Analyze 1-Chlorophthalazine Intermediate by TLC/HPLC Start->Check1 Result1_Pass Intermediate is Pure Check1->Result1_Pass Pass Result1_Fail Phthalazinone Present Check1->Result1_Fail Fail Check2 Monitor Hydrazinolysis Reaction by TLC/HPLC Result1_Pass->Check2 Solution1 Optimize Step A: - Increase Reaction Time/Temp - Check POCl₃ Stoichiometry Result1_Fail->Solution1 Result2_Pass Reaction Complete Check2->Result2_Pass Pass Result2_Fail 1-Chlorophthalazine Present Check2->Result2_Fail Fail Check3 Review Isolation & Crystallization Protocol Result2_Pass->Check3 Solution2 Optimize Step B: - Ensure Hydrazine Excess - Check Temp Control Result2_Fail->Solution2 Solution3 Optimize Step C: - Lower Crystallization Temp - Use Anti-Solvent Check3->Solution3

Caption: Troubleshooting logic for diagnosing low synthesis yield.

impurity_pathway cluster_sources Impurity Sources cluster_impurities Common Impurities cluster_mitigation Mitigation Strategies SM Starting Materials Hydrazine Residual Hydrazine SM->Hydrazine Phthalazinone Unreacted Phthalazinone SM->Phthalazinone Inter Intermediates Chloro Unreacted 1-Chlorophthalazine Inter->Chloro Cond Reaction Conditions Dimer Hazh Dimer Cond->Dimer Metal Metal Ions Cond->Metal Purify Multi-Step Purification (Carbon, Recrystallization) Hydrazine->Purify Stoich Stoichiometry Control Hydrazine->Stoich Phthalazinone->Purify Chloro->Purify Temp Strict Temperature Control Dimer->Temp Inert Inert Atmosphere Dimer->Inert EDTA Use of EDTA Metal->EDTA

Caption: Relationship between impurity sources and mitigation strategies.

References

Technical Support Center: Managing Hydroxyzine Hydrochloride Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing hydroxyzine hydrochloride in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential side effects and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of hydroxyzine hydrochloride observed in animal studies?

A1: The most frequently reported side effect is sedation or drowsiness.[1][2][3] Other common side effects include anticholinergic effects such as dry mouth, constipation, and urinary retention.[4][][6] At higher doses, tremors and seizures have been observed, though this is rare.[4]

Q2: How can I minimize the sedative effects of hydroxyzine in my behavioral studies?

A2: To minimize sedation, consider the following strategies:

  • Dose Optimization: Start with the lowest effective dose and titrate upwards. Sedative effects in mice are more pronounced at doses above 15 mg/kg.[1][6] Studies in mice have used doses of 4, 8, and 16 mg/kg without observing sedative effects.[7]

  • Acclimation Period: Allow for a sufficient acclimation period after drug administration and before behavioral testing. The sedative effects of hydroxyzine are typically transient and may diminish with continued therapy.[8]

  • Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects are likely to be at their minimum. The onset of action is generally within 15 to 30 minutes after oral administration.[4]

  • Control Groups: Always include a vehicle-treated control group to differentiate between drug-induced sedation and other experimental factors affecting activity levels.

Q3: What are the signs of anticholinergic toxicity in rodents, and how can I manage them?

A3: Signs of anticholinergic toxicity in animals can include dry mucous membranes, decreased gastrointestinal motility (constipation), urinary retention, and in severe cases, delirium and agitation.[9][10][11] Management strategies include:

  • Hydration: Ensure animals have easy access to water to counteract dry mouth.

  • Supportive Care: Monitor for signs of distress. In cases of severe constipation or urinary retention, veterinary consultation is advised.

  • Dose Reduction: If anticholinergic signs are observed, consider reducing the dose of hydroxyzine in subsequent experiments.

Q4: Can hydroxyzine administration interfere with the results of my study?

A4: Yes, the sedative and anticholinergic effects of hydroxyzine can be confounding factors in certain studies. For example, in behavioral research, sedation can decrease locomotor activity, potentially masking or mimicking other behavioral changes.[1] It is crucial to account for these potential effects in your experimental design and data analysis.

Troubleshooting Guides

Issue 1: Excessive Sedation Affecting Experimental Readouts
  • Problem: Animals are overly sedated, leading to reduced participation in behavioral tasks or altered physiological measurements.

  • Troubleshooting Steps:

    • Verify Dose: Double-check your dose calculations and administration route. Intraperitoneal (i.p.) administration may lead to a faster onset and higher peak concentration compared to oral administration.

    • Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses to identify a dose that provides the desired therapeutic effect with minimal sedation.

    • Adjust Timing: Modify the time between drug administration and testing to avoid peak sedative effects.

    • Habituation: For multi-day studies, animals may develop a tolerance to the sedative effects. Consider a habituation period with the drug before starting the experiment.

Issue 2: Observable Anticholinergic Side Effects
  • Problem: Animals exhibit signs such as decreased fecal output, a bloated appearance, or infrequent urination.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Ensure that the side effects are not preventing the animals from eating or drinking. Provide easily accessible hydration and palatable food.

    • Environmental Enrichment: Provide appropriate bedding and enrichment to encourage normal nesting and activity, which can help with gastrointestinal motility.

    • Veterinary Consultation: If symptoms are severe or persistent, consult with a laboratory animal veterinarian for potential supportive care interventions.

Quantitative Data Summary

The following tables summarize dose-dependent effects of hydroxyzine hydrochloride observed in rodent studies.

Table 1: Dose-Dependent Effects of Hydroxyzine in Mice

Dose (mg/kg)RouteObserved EffectReference
1i.p.Significantly increased transitions in light/dark box test (anxiolytic-like effect).[12][13]
3i.p.Significant anxiolytic activity in elevated plus maze, light/dark transition, and marble burying tests.[6]
4, 8, 16i.p.No sedative effects observed in a photo-cell activity meter; devoid of amnesic activity in passive avoidance task.[7]
>15N/AProduces a sedative effect.[1]
40, 50N/AHighly fatal, causing severe convulsions.[14]
50i.v.No hypnotic action when administered alone.[15]

Table 2: Dose-Dependent Effects of Hydroxyzine in Rats

Dose (mg/kg)RouteObserved EffectReference
50s.c.Facilitation of delayed spontaneous alternation behavior when administered to young rats.[9]

LD50 Data

SpeciesRouteLD50 (mg/kg)Reference
RatOral840[16]
MouseOral400[16]

Experimental Protocols

Protocol 1: Administration of Hydroxyzine Hydrochloride for Behavioral Studies in Mice

This protocol is adapted from studies investigating the anxiolytic-like effects of hydroxyzine.[1][6][7]

  • Drug Preparation:

    • Dissolve hydroxyzine hydrochloride in sterile 0.9% saline. Some studies have used a vehicle of 5% Tween 80 in 0.9% saline.[6]

    • Prepare fresh solutions on the day of the experiment.

  • Animal Handling and Acclimation:

    • House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

    • Handle the mice for several days prior to the experiment to reduce stress.

  • Drug Administration:

    • Administer hydroxyzine hydrochloride via intraperitoneal (i.p.) injection.

    • The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

    • Administer the drug 30 minutes before the start of the behavioral test.[7]

  • Behavioral Testing:

    • Place the mouse in the behavioral apparatus (e.g., elevated plus maze, light/dark box).

    • Record the behavioral parameters for a set duration (e.g., 5-10 minutes).

  • Control Group:

    • Administer the vehicle solution to a control group of mice following the same procedure.

Signaling Pathways and Experimental Workflows

Hydroxyzine Hydrochloride Signaling Pathways

Hydroxyzine hydrochloride primarily acts as an inverse agonist at the histamine H1 receptor and an antagonist at the serotonin 5-HT2A receptor.[2][17]

Histamine H1 Receptor Inverse Agonism

As an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, reducing its basal activity even in the absence of histamine.[18] This action helps to suppress the downstream signaling cascade typically initiated by histamine binding, which includes the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in the release of pro-inflammatory cytokines.[19]

H1_Receptor_Pathway cluster_membrane Cell Membrane H1_Receptor_active H1 Receptor (Active) Gq Gq protein H1_Receptor_active->Gq Activates H1_Receptor_inactive H1 Receptor (Inactive) H1_Receptor_inactive->Gq Prevents Activation PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Histamine Histamine Histamine->H1_Receptor_active Binds & Activates Hydroxyzine Hydroxyzine Hydroxyzine->H1_Receptor_inactive Binds & Stabilizes (Inverse Agonism) Gq->PLC Activates Cytokines Pro-inflammatory Cytokine Release IP3_DAG->Cytokines Leads to SHT2A_Receptor_Pathway cluster_membrane Cell Membrane SHT2A_Receptor 5-HT2A Receptor Gq Gq protein SHT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Downstream Downstream Signaling PLC->Downstream Serotonin Serotonin Serotonin->SHT2A_Receptor Binds & Activates Hydroxyzine Hydroxyzine Hydroxyzine->SHT2A_Receptor Blocks Gq->PLC Activates Sedation_Workflow Start Start: Plan Behavioral Study with Hydroxyzine Pilot Conduct Pilot Study: - Dose-response for sedation - Time course of sedative effects Start->Pilot Dose_Select Select Optimal Dose and Time Window for Testing Pilot->Dose_Select Main_Study Run Main Experiment with Vehicle Control Group Dose_Select->Main_Study Monitor Monitor for Excessive Sedation (e.g., loss of righting reflex, inactivity) Main_Study->Monitor Data_Analysis Analyze Behavioral Data Monitor->Data_Analysis Confound Is Sedation a Confounding Factor? Data_Analysis->Confound Adjust Adjust Protocol: - Lower dose - Change time window - Habituate animals Confound->Adjust Yes Report Report Results: - Acknowledge and discuss  potential sedative effects Confound->Report No Adjust->Main_Study End End Report->End

References

Overcoming challenges in the non-aqueous titration of hydroxyzine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the non-aqueous titration of hydroxyzine dihydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is a non-aqueous titration necessary for hydroxyzine dihydrochloride?

Hydroxyzine dihydrochloride is the salt of a weak base and a strong acid (hydrochloric acid). In an aqueous solution, the basic nature of the hydroxyzine molecule is not sufficiently pronounced for a sharp and accurate endpoint in a direct acid-base titration. Non-aqueous solvents can enhance the basicity of hydroxyzine, allowing for a more defined titration curve and a clearer endpoint.

Q2: What is the official method for the assay of hydroxyzine dihydrochloride?

The United States Pharmacopeia (USP) specifies a non-aqueous potentiometric titration. The method involves dissolving the sample in a mixture of acetic anhydride and glacial acetic acid (7:3) and titrating with 0.1 N perchloric acid. The endpoint is determined potentiometrically.[1]

Q3: I am having trouble with the direct titration of hydroxyzine dihydrochloride. What is the problem?

As a dihydrochloride salt, hydroxyzine dihydrochloride is a very weak base in most non-aqueous solvents.[2] To obtain a quantitative reaction with a titrant like perchloric acid, the chloride ions must be addressed.

Q4: How can I overcome the issue of the chloride ions interfering with the titration?

A common and effective technique is to add mercuric acetate to the sample solution in glacial acetic acid.[2][3] Mercuric acetate is undissociated in this medium and reacts with the chloride ions to form mercuric chloride, replacing the chloride ions with acetate ions. This effectively liberates the hydroxyzine base, which can then be titrated as a stronger base.[2]

Q5: What are the options for endpoint detection?

There are two primary methods for endpoint detection in the non-aqueous titration of hydroxyzine dihydrochloride:

  • Potentiometric Detection: This method uses a combined glass-sleeve calomel electrode (SCE) or a similar electrode system to measure the potential change as the titrant is added. A sharp increase in potential indicates the equivalence point.[1][2] This is the method specified by the USP.[1]

  • Visual Indicator: Crystal violet is a commonly used visual indicator. In a basic medium, it appears violet, and in an acidic medium, it turns a yellowish-green. A 0.5% solution in glacial acetic acid is typically used.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unstable or drifting potential readings (Potentiometric Titration) 1. Electrode not properly conditioned for non-aqueous solvent. 2. Clogged electrode diaphragm. 3. Electrostatic effects.1. Condition the electrode by soaking it in the titration solvent or deionized water, depending on the solvent's polarity.[5] 2. Clean the diaphragm by placing the electrode in warm water overnight or using an electrode with easy-to-clean features.[5] 3. Ensure proper grounding of the titrator and beaker.
No sharp endpoint or a flattened titration curve 1. Incomplete reaction of chloride ions. 2. Incorrect solvent system. 3. Water contamination in the non-aqueous solvent.1. Ensure a sufficient amount of mercuric acetate solution (e.g., 5%) is added to the sample solution before titration.[2] 2. Use a differentiating solvent like a mixture of acetic anhydride and glacial acetic acid as recommended by the USP.[1] 3. Use anhydrous solvents and protect the titration vessel from atmospheric moisture.
Inaccurate or inconsistent results 1. Improper sample preparation, especially for pharmaceutical formulations. 2. Titrant not properly standardized. 3. Interference from excipients in tablets.1. For tablets, ensure the active ingredient is completely extracted from the ground tablet powder into the solvent (e.g., glacial acetic acid) and that insoluble excipients are removed by filtration.[2] 2. Standardize the perchloric acid titrant against a primary standard like potassium hydrogen phthalate. 3. Studies have shown that common excipients generally do not interfere with this titration method.[2][3] However, if interference is suspected, a recovery study via the standard addition technique can be performed.[3]
Visual endpoint is difficult to discern (Crystal Violet) 1. Indicator concentration is too high or too low. 2. Slow color change at the endpoint.1. Use a 0.5% solution of crystal violet in glacial acetic acid.[2] 2. Perform a trial titration to become familiar with the color change from violet to yellowish-green. Ensure good stirring.

Quantitative Data Summary

Method Titrant Solvent Endpoint Detection Applicable Range Precision (RSD) Accuracy (Recovery %)
Method A [2]0.01 M Perchloric AcidGlacial Acetic Acid with 5% Mercuric AcetateVisual (Crystal Violet)2-20 mg≤ 1.28%97.75 - 101.5%
Method B [2]0.01 M Perchloric AcidGlacial Acetic Acid with 5% Mercuric AcetatePotentiometric2-20 mg≤ 1.28%97.75 - 101.5%
USP Method [1]0.1 N Perchloric AcidAcetic Anhydride and Glacial Acetic Acid (7:3)Potentiometric~80 mgNot Specified98.0 - 100.5% (Assay limit)

Experimental Protocols

Protocol 1: Potentiometric Titration with Mercuric Acetate

This protocol is based on a validated method for the determination of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations.[2]

1. Reagent Preparation:

  • 0.01 M Perchloric Acid (HClO₄): Prepare and standardize against potassium hydrogen phthalate.

  • Glacial Acetic Acid: Use analytical grade.

  • 5% Mercuric Acetate (Hg(OAc)₂): Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.[2]

  • Standard Drug Solution (1 mg/mL): Accurately weigh and dissolve the required amount of hydroxyzine dihydrochloride in glacial acetic acid.[2]

2. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh an amount of powder equivalent to 100 mg of hydroxyzine dihydrochloride into a 100 mL volumetric flask.

  • Add about 70 mL of glacial acetic acid and shake for 20 minutes.

  • Dilute to the mark with glacial acetic acid, mix well, and filter through Whatman No. 42 filter paper. Discard the first 10 mL of the filtrate.[2]

3. Titration Procedure:

  • Pipette an aliquot of the standard or sample solution containing 2.0-20.0 mg of hydroxyzine dihydrochloride into a 100 mL beaker.

  • Dilute to 25 mL with glacial acetic acid.

  • Add 2 mL of 5% mercuric acetate solution.

  • Immerse the combined glass-SCE electrode system into the solution.

  • Stir the solution magnetically and titrate with 0.01 M perchloric acid, adding the titrant in 0.05 mL increments near the equivalence point.

  • Determine the equivalence point from the graphical plot of potential versus titrant volume.

Protocol 2: Visual Titration with Crystal Violet

This protocol provides an alternative to potentiometric detection.[2]

1. Reagent Preparation:

  • Same as Protocol 1.

  • Crystal Violet Indicator: Dissolve 50 mg of crystal violet in 50 mL of glacial acetic acid.[2]

2. Sample Preparation:

  • Same as Protocol 1.

3. Titration Procedure:

  • Pipette an aliquot of the standard or sample solution containing 2.0-20.0 mg of hydroxyzine dihydrochloride into a 100 mL titration flask.

  • Bring the total volume to 10 mL with glacial acetic acid.

  • Add 2 mL of 5% mercuric acetate solution and 2-3 drops of crystal violet indicator.

  • Titrate with 0.01 M perchloric acid until the color changes from violet to a stable yellowish-green.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_analysis Analysis reagent_prep Reagent Preparation (Titrant, Solvent, Indicator) add_hg Addition of Mercuric Acetate reagent_prep->add_hg sample_prep Sample Preparation (Bulk or Tablet Extraction) sample_prep->add_hg titrate Titration with Perchloric Acid add_hg->titrate potentiometric Potentiometric titrate->potentiometric Option 1 visual Visual (Crystal Violet) titrate->visual Option 2 calculation Calculation of Analyte Concentration potentiometric->calculation visual->calculation troubleshooting_logic start Inaccurate or Inconsistent Results? check_endpoint Is the endpoint sharp and reproducible? start->check_endpoint Yes check_sample_prep Review Sample Preparation Protocol start->check_sample_prep No check_hg Ensure sufficient Mercuric Acetate addition check_endpoint->check_hg No success Results are Accurate check_endpoint->success Yes check_titrant Verify Titrant Standardization check_sample_prep->check_titrant check_titrant->success check_solvent Check for water contamination in solvent check_hg->check_solvent check_electrode Troubleshoot Electrode (Conditioning, Cleaning) check_solvent->check_electrode check_electrode->success

References

Technical Support Center: Enhancing the Stability of Hydroxyzine Hydrochloride in Preanesthetic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of hydroxyzine hydrochloride in preanesthetic mixtures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue: Precipitation is observed when preparing an aqueous solution of hydroxyzine hydrochloride.

  • Question: Why is my hydroxyzine hydrochloride precipitating out of solution?

    • Answer: Hydroxyzine hydrochloride, while soluble in water, can precipitate under certain conditions. This is often due to pH shifts, the use of buffers in which it has lower solubility, or interactions with other components in the preanesthetic mixture. The solubility of hydroxyzine hydrochloride is pH-dependent, and changes in the formulation's pH can reduce its solubility.

  • Question: How can I prevent the precipitation of hydroxyzine hydrochloride?

    • Answer: To prevent precipitation, ensure that the pH of the final solution is within a range where hydroxyzine hydrochloride remains soluble (typically acidic). When mixing with other drugs, consider their pH and potential to alter the overall pH of the mixture. It is also advisable to prepare solutions in a stepwise manner, ensuring each component is fully dissolved before adding the next. If using a buffer, confirm the solubility of hydroxyzine hydrochloride in that specific buffer system at the desired concentration beforehand.

Issue: The preanesthetic mixture containing hydroxyzine hydrochloride is showing a color change.

  • Question: My preanesthetic mixture containing hydroxyzine hydrochloride has turned yellow. What does this indicate?

    • Answer: A yellow discoloration in a mixture containing hydroxyzine hydrochloride, particularly when stored at elevated temperatures (e.g., 44°C), is an indication of chemical degradation. This color change suggests the formation of degradation products and a potential loss of potency of the active pharmaceutical ingredient.

  • Question: What steps should I take if I observe a color change in my hydroxyzine hydrochloride mixture?

    • Answer: If a color change is observed, the mixture should be considered unstable and should not be used. To avoid this, it is crucial to adhere to recommended storage conditions. Preanesthetic mixtures containing hydroxyzine hydrochloride should ideally be stored at controlled room temperature (25°C) or under refrigeration (4°C), and protected from light.

Issue: Loss of potency of hydroxyzine hydrochloride in the preanesthetic mixture.

  • Question: I am observing a decrease in the concentration of hydroxyzine hydrochloride in my mixture over time. What are the primary causes?

    • Answer: The loss of potency is likely due to chemical degradation. The main factors that can accelerate the degradation of hydroxyzine hydrochloride include exposure to high temperatures, inappropriate pH levels, and exposure to light. Hydrolysis and oxidation are common degradation pathways.

  • Question: How can I enhance the stability of hydroxyzine hydrochloride in my preanesthetic mixtures?

    • Answer: To enhance stability:

      • Control the pH: Maintain the pH of the solution within an optimal range. Hydroxyzine hydrochloride injection solutions are typically formulated with a pH between 3.5 and 6.0.

      • Protect from Light: Store the mixture in light-resistant containers to prevent photodegradation.

      • Maintain Appropriate Temperature: Store mixtures at controlled room temperature or under refrigeration as determined by stability studies. Avoid exposure to high temperatures.

      • Use of Excipients: In commercially available injectable formulations, benzyl alcohol is often included as a preservative, which can also contribute to the overall stability of the formulation.

Frequently Asked Questions (FAQs)

  • Question: For how long is a preanesthetic mixture of hydroxyzine hydrochloride and atropine sulfate stable?

    • Answer: Studies have shown that a mixture of hydroxyzine hydrochloride and atropine sulfate stored in syringes is physically and chemically stable for at least ten days when stored at room temperature (25°C) or under refrigeration (3°C).

  • Question: What about the stability of hydroxyzine hydrochloride when mixed with meperidine and chlorpromazine?

    • Answer: A combination of hydroxyzine hydrochloride (12.5 mg/mL), meperidine hydrochloride (25 mg/mL), and chlorpromazine hydrochloride (6.25 mg/mL) has been found to be stable for up to 366 days when stored at 4°C or 25°C in both glass and plastic syringes. However, degradation does occur at higher temperatures.

  • Question: What are the known degradation products of hydroxyzine hydrochloride?

    • Answer: Under stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis, hydroxyzine hydrochloride can degrade. Two identified degradation products are hydroxyzine N-Oxide and O-Acetyl hydroxyzine.

  • Question: What analytical method is recommended for assessing the stability of hydroxyzine hydrochloride in mixtures?

    • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate analytical technique. This method can separate and quantify the intact hydroxyzine hydrochloride from its degradation products and other components in the mixture, providing an accurate assessment of its stability.

Data Presentation

Table 1: Stability of Hydroxyzine Hydrochloride in Preanesthetic Mixtures

Components in MixtureConcentrationStorage ConditionsDuration of Stability
Hydroxyzine HCl, Atropine SulfateNot specified3°C and 25°C10 days
Hydroxyzine HCl, Meperidine HCl, Atropine Sulfate50 mg/2.5 mL, 50 mg/2.5 mL, 0.4 mg/2.5 mL3°C and 25°C10 days
Hydroxyzine HCl, Meperidine HCl, Chlorpromazine HCl12.5 mg/mL, 25 mg/mL, 6.25 mg/mL4°C and 25°C366 days
Hydroxyzine HCl, Meperidine HCl, Chlorpromazine HCl12.5 mg/mL, 25 mg/mL, 6.25 mg/mL44°CDegradation (yellowing) observed after 30 days

Table 2: Summary of Forced Degradation Studies of Hydroxyzine Hydrochloride

Stress ConditionConditionsObservation
Acid Hydrolysis0.1 M HCl, refluxed for 8 hoursDegradation observed
Base Hydrolysis0.1 M NaOH, refluxed for 4 hoursSignificant degradation observed
Oxidation30% H₂O₂, stored at room temperature for 24 hoursSignificant degradation observed
Thermal Degradation70°C for 48 hoursDegradation observed
PhotodegradationExposed to UV light (254 nm) for 24 hoursDegradation observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Hydroxyzine Hydrochloride

This protocol describes a general stability-indicating HPLC method for the quantification of hydroxyzine hydrochloride.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate), often in a 1:1 (v/v) ratio. The pH of the buffer should be adjusted to an acidic pH (e.g., 3.0) with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 232 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of hydroxyzine hydrochloride reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

    • Sample Preparation: Dilute the preanesthetic mixture with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Determine the peak area of hydroxyzine hydrochloride in the sample chromatogram and calculate the concentration using the calibration curve generated from the standard solutions. The method should be validated to demonstrate its ability to separate hydroxyzine hydrochloride from its degradation products and other components of the mixture.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to assess the stability-indicating properties of an analytical method and to identify potential degradation pathways.

  • Acid Hydrolysis:

    • Dissolve a known amount of hydroxyzine hydrochloride in 0.1 M HCl.

    • Reflux the solution for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to the target concentration and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of hydroxyzine hydrochloride in 0.1 M NaOH.

    • Reflux the solution for a specified period (e.g., 4 hours).

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to the target concentration and

Validation & Comparative

Comparative Analysis of Hydroxyzine vs. Cetirizine: A Guide to H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of hydroxyzine and its active metabolite, cetirizine, focusing on their antagonism of the histamine H1 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows.

Introduction

Hydroxyzine is a first-generation H1 receptor antagonist with sedative properties, while cetirizine is a second-generation antagonist known for its non-sedating profile. Cetirizine is the carboxylated metabolite of hydroxyzine and is responsible for the majority of its antihistaminic effects.[[“]][[“]][3] This comparison delves into their binding affinities, functional antagonism, and in vivo efficacy, providing a comprehensive resource for understanding their distinct pharmacological profiles.

Data Presentation: Quantitative Comparison of H1 Receptor Antagonism

The following table summarizes the key quantitative parameters for hydroxyzine and cetirizine in their interaction with the H1 receptor.

ParameterHydroxyzineCetirizineLevocetirizine (R-enantiomer)Dextrocetirizine (S-enantiomer)Reference
Binding Affinity (Ki, nM) ~2-10~6~3~100[[“]][[“]][4]
IC50 (hERG K+ channels, µM) 0.16 - 0.18Not specified (devoid of inhibitory action up to 30 µM)Not specifiedNot specified[5]
In Vivo Efficacy (Wheal Suppression) Significant suppressionEquivalent or greater suppression than hydroxyzineNot specifiedNot specified[[“]][[“]]
In Vivo Efficacy (Bronchospasm Protection) Moderate protectionSuperior, dose-dependent protection compared to hydroxyzineNot specifiedNot specified[[“]]
CNS H1 Receptor Occupancy (at therapeutic doses) High (~67.6% for 30mg)Low (~12.6% for 10mg)Not specifiedNot specified[4]

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 protein. This initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction and increased vascular permeability.[6][7]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of hydroxyzine and cetirizine for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human H1 receptor.[8][9]

  • Radioligand: [3H]mepyramine (a selective H1 receptor antagonist).[8][9]

  • Test Compounds: Hydroxyzine and cetirizine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).[9]

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/C).[9]

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the H1 receptor.

    • Homogenize the cells in cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation.

      • 50 µL of [3H]mepyramine (at a final concentration typically near its Kd, e.g., 1-5 nM).[9]

      • 50 µL of test compound at various concentrations (or buffer for total binding, or non-specific binding control).

    • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[10][11][12]

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing H1 Receptor) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [³H]mepyramine - Test Compound (Serial Dilutions) prepare_membranes->setup_assay incubate Incubate (e.g., 25°C for 60-120 min) setup_assay->incubate filter_wash Filter and Wash (Separate bound from free radioligand) incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end

Figure 2: Workflow for Competitive Radioligand Binding Assay.

In Vivo Histamine-Induced Bronchospasm in Guinea Pigs

This model assesses the ability of antihistamines to protect against histamine-induced airway constriction.

Animals:

  • Male Dunkin-Hartley guinea pigs (300-500g).

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Drug Administration: Administer hydroxyzine, cetirizine, or vehicle (control) orally or intraperitoneally at predetermined times before the histamine challenge.

  • Histamine Challenge:

    • Place the conscious guinea pig in a whole-body plethysmograph to monitor respiratory parameters.

    • Expose the animal to an aerosol of histamine dihydrochloride (e.g., 0.1-0.5% solution) generated by a nebulizer.

  • Endpoint Measurement:

    • Record the time to the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.

    • Alternatively, measure changes in respiratory parameters such as tidal volume, respiratory rate, and airway pressure.[13]

  • Data Analysis:

    • Compare the time to PCD or the changes in respiratory parameters between the control and drug-treated groups.

    • An increase in the time to PCD or a reduction in the histamine-induced changes in respiratory parameters indicates a protective effect.

Human Histamine-Induced Skin Wheal and Flare Assay

This clinical model evaluates the in vivo H1 receptor blocking activity of antihistamines in humans.

Subjects:

  • Healthy adult volunteers.

Procedure:

  • Baseline Measurement:

    • On the forearm of the subject, perform intradermal injections of a fixed dose of histamine (e.g., 50 µL of a 100 µg/mL solution).

    • After a set time (e.g., 15 minutes), measure the size of the resulting wheal (swelling) and flare (redness) by tracing the outlines and calculating the area.

  • Drug Administration:

    • Administer a single oral dose of hydroxyzine, cetirizine, or placebo in a double-blind, crossover design.

  • Post-Dose Measurements:

    • At various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), repeat the histamine injections at different sites on the forearm.

    • Measure the wheal and flare areas at each time point.

  • Data Analysis:

    • Calculate the percentage inhibition of the wheal and flare areas at each time point compared to the baseline measurements.

    • Compare the time course and magnitude of inhibition between the different treatment groups.

Conclusion

Both hydroxyzine and cetirizine are potent H1 receptor antagonists. However, this comparative analysis highlights key differences in their pharmacological profiles. Cetirizine demonstrates a higher or equivalent affinity for the H1 receptor compared to hydroxyzine and exhibits superior in vivo efficacy in protecting against histamine-induced bronchospasm.[[“]] Crucially, cetirizine's lower propensity to cross the blood-brain barrier results in significantly lower CNS H1 receptor occupancy at therapeutic doses, explaining its non-sedating profile.[4] The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of H1 receptor antagonists, facilitating the development of more effective and safer therapeutic agents.

References

A Comparative Guide to HPLC and LC-MS Methods for the Assay of Hydroxyzine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of hydroxyzine hydrochloride. The information presented is based on a comprehensive review of published analytical methods, offering insights into the experimental protocols and performance characteristics of each technique.

Introduction to Hydroxyzine Hydrochloride Quantification

Hydroxyzine hydrochloride is a first-generation antihistamine that also exhibits anxiolytic and sedative properties. Accurate and reliable quantification of hydroxyzine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Both HPLC-UV and LC-MS are powerful analytical techniques widely employed for this purpose. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting a side-by-side comparison of their performance based on experimental data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common approach for the determination of hydroxyzine hydrochloride in pharmaceutical dosage forms involves a reversed-phase HPLC method with UV detection.

Sample Preparation: A stock solution of hydroxyzine hydrochloride is typically prepared in a suitable solvent such as methanol or a mixture of mobile phase components. This stock solution is then serially diluted to prepare working standards for calibration.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 x 3.9 mm, 5 µm) is frequently used for separation.[1][2]

  • Mobile Phase: A binary gradient consisting of an aqueous phase (e.g., 0.1% trifluoroacetic acid in purified water) and an organic phase (e.g., 0.05% trifluoroacetic acid in acetonitrile) is often employed.[1][2] An isocratic mobile phase, such as a mixture of acetonitrile, methanol, and a buffer, has also been reported.[3]

  • Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min.[1][2][3]

  • Detection: UV detection is commonly performed at a wavelength of 230 nm or 232 nm.[1][2][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective quantification, particularly in biological matrices, LC-MS/MS methods are preferred.

Sample Preparation: For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction is typically performed to isolate the analyte and remove matrix interferences.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 (e.g., 150mm x 2.1mm, 5µm), is commonly used.[6]

  • Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., 50mM ammonium acetate) and organic solvents like methanol and acetonitrile.[6]

  • Flow Rate: The flow rate is adjusted based on the column dimensions and the mass spectrometer's interface.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is a common choice for hydroxyzine.[6]

  • Detection: The analysis is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Performance Comparison

The following table summarizes the key performance parameters of HPLC-UV and LC-MS methods for the assay of hydroxyzine hydrochloride, based on data from various studies.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 10000 ng/mL[3]1.56 - 200.0 ng/mL[6]
Correlation Coefficient (r²) > 0.999[1][2]> 0.999[6]
Limit of Detection (LOD) 0.03% (relative to a standard concentration)[1][2]0.1150 ng/mL[7]
Limit of Quantification (LOQ) 0.05% (relative to a standard concentration)[1][2]0.345 ng/mL[7][8]
Accuracy (Recovery) 84.09% - 109.74%[1][2]93.5% - 104.4%[6]
Precision (RSD) < 2.5%[3]Intra-day: < 8.0%, Inter-day: < 7.4%[6]

Experimental Workflow for Cross-Validation

A cross-validation study is essential to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison A Prepare Stock Solution of Hydroxyzine Hydrochloride B Prepare Spiked Samples (e.g., in blank matrix) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) A->C D Analyze Samples by HPLC-UV Method B->D E Analyze Samples by LC-MS Method B->E C->D C->E F Determine Linearity, Accuracy, Precision, LOD, LOQ for HPLC D->F G Determine Linearity, Accuracy, Precision, LOD, LOQ for LC-MS E->G H Compare Quantitative Results from both methods F->H G->H I Statistical Analysis (e.g., Bland-Altman plot, t-test) H->I J Assess Method Agreement and Bias I->J

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are robust and reliable methods for the quantification of hydroxyzine hydrochloride.

HPLC-UV is a cost-effective and widely accessible technique suitable for routine quality control of pharmaceutical formulations where sensitivity requirements are in the microgram per milliliter range. The method demonstrates excellent linearity, accuracy, and precision for this purpose.[1][2][3]

LC-MS/MS , on the other hand, offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low nanogram per milliliter concentrations in complex biological matrices need to be measured.[6][7][8] The enhanced selectivity of MS detection minimizes the risk of interference from endogenous components.

The selection of the appropriate method ultimately depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For cross-validation, it is crucial to analyze the same set of samples using both methods and statistically compare the results to ensure consistency and reliability across different analytical platforms.

References

A Comparative Guide to the Synthesis of Cetirizine from Hydroxyzine: Traditional vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the production of cetirizine from its precursor, hydroxyzine. We will explore a traditional one-step oxidation method and compare it with two more recently developed, innovative synthetic strategies. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the most efficient, safe, and scalable methods for cetirizine synthesis.

Executive Summary

The synthesis of cetirizine from hydroxyzine has evolved from traditional oxidation methods to more refined, higher-yield processes. The classic approach, utilizing strong oxidizing agents like Jones reagent, is effective but raises environmental and safety concerns. In contrast, newer methods, such as a two-step oxidation process and a novel catalytic oxidation, offer improved yields, greater purity, and more environmentally benign conditions. This guide will delve into the specifics of these routes, providing a clear comparison of their performance based on key metrics.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficacy and reaction conditions.

ParameterTraditional Route (Jones Reagent)New Two-Step OxidationNovel Catalytic Oxidation (Pd-M/C)
Overall Yield ~60%[1]>80%[2]≥75%[3]
Purity (HPLC) Not explicitly stated, requires significant purification>99%[2]Not explicitly stated, but high selectivity suggests high purity
Reaction Time ~19 hours (excluding workup)[4]Step 1: 3 hours; Step 2: 1 hour (excluding workup)[2]5-20 hours[5]
Key Reagents Chromium trioxide, Sulfuric acid, Acetone[4]TEMPO/NaClO or PST/DMSO; Sodium chlorite or Hydrogen peroxide[2]Pd-M/C catalyst (M=Co, Pb, or Bi), Air/Oxygen[3][5]
By-products/Impurities Chromium salts (environmental concern)[2]Aldehyde intermediate (isolated or in-situ)Minimal by-products due to high selectivity (90-98%)[3]
Substrate Conversion Not explicitly statedNot explicitly stated, but high yield implies high conversion95-99%[3]

Experimental Protocols

Traditional Route: One-Step Oxidation with Jones Reagent

This method relies on the strong oxidizing power of chromic acid, generated in situ from chromium trioxide and sulfuric acid.

Procedure:

  • A suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml) is prepared in a suitable reaction vessel.[4]

  • Jones reagent is prepared separately by adding sulfuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml), and then diluting with water to a total volume of 500 ml.[4]

  • The Jones reagent (130 ml, 0.351 mol) is added dropwise to the hydroxyzine suspension over a period of 2 hours, maintaining the reaction at room temperature.[4]

  • The mixture is stirred for an additional 17 hours at room temperature.[4]

  • To quench the excess oxidant, isopropanol (10 ml) is added dropwise, and the mixture is stirred for 1 hour.[1]

  • The product, cetirizine, is then isolated through a series of extraction and purification steps.[1]

New Synthetic Route: Two-Step Oxidation

This newer approach involves a two-stage oxidation, which allows for greater control and results in a higher overall yield and purity.

Step 1: Oxidation of Hydroxyzine to Aldehyde Intermediate

Procedure using PST/DMSO oxidation system:

  • Hydroxyzine (37.5 g) is dissolved in dichloromethane (160 ml).[2]

  • Dimethyl sulfoxide (DMSO) (156 g) and diisopropylethylamine (42 g) are added to the solution, which is then cooled to 10°C.[2]

  • Pyridine sulfur trioxide complex (PST) (32 g total) is added in 10 batches over 2 hours.[2]

  • The reaction is allowed to proceed for 3 hours at 25°C.[2] The resulting aldehyde intermediate can be isolated or used directly in the next step.

Step 2: Oxidation of Aldehyde Intermediate to Cetirizine

  • After the completion of the first step, a phosphoric acid-potassium dihydrogen phosphate buffer solution (60 g, pH 4.0-5.0) is added.[2]

  • The reaction temperature is maintained between 20-25°C.[2]

  • An aqueous solution of sodium chlorite (16.7 g of 80% content in 150 ml deionized water) is added slowly.[2]

  • The reaction is continued for 1 hour at 25°C.[2]

  • The final product, cetirizine, is obtained after extraction and purification, yielding a product with HPLC purity greater than 99%.[2] The overall yield from hydroxyzine is reported to be 83%.[2]

Novel Catalytic Oxidation Route

This innovative method utilizes a palladium-based catalyst for the direct and selective oxidation of hydroxyzine.

Procedure:

  • Hydroxyzine is used as the raw material in a mixed solvent system of an organic solvent (e.g., 1,4-dioxane) and water.[3]

  • A Pd-M/C catalyst (where M = Co, Pb, or Bi; Pd content 3-10 wt%, M content 1-3 wt%) is added. The catalyst amount is typically 5-10% of the substrate weight.[5]

  • The reaction is carried out under an atmosphere of air or oxygen at a temperature of 50-100°C.[5]

  • The pH of the reaction mixture is maintained between 9 and 14.[3]

  • The reaction is run for 5 to 20 hours.[5]

  • Upon completion, the catalyst is recovered by filtration, and the solvent is removed.[3]

  • The resulting cetirizine is then salified with a hydrochloric acid solution and recrystallized to obtain cetirizine dihydrochloride with a yield of 75% or greater.[3] This method boasts a high substrate conversion rate of 95-99% and a target product selectivity of 90-98%.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflow of the new two-step synthetic route and provide a comparative overview of the key stages of the different synthetic methodologies.

new_synthetic_route cluster_step1 Step 1: Oxidation to Aldehyde cluster_step2 Step 2: Oxidation to Carboxylic Acid start Hydroxyzine reagents1 PST/DMSO or TEMPO/NaClO start->reagents1 intermediate Aldehyde Intermediate reagents1->intermediate reagents2 Sodium Chlorite or Hydrogen Peroxide intermediate->reagents2 final_product Cetirizine reagents2->final_product

Caption: Workflow of the new two-step synthetic route for cetirizine.

comparison_routes cluster_traditional Traditional Route cluster_new_two_step New Two-Step Route cluster_novel_catalytic Novel Catalytic Route start Hydroxyzine trad_reagent Jones Reagent start->trad_reagent two_step_reagent1 PST/DMSO start->two_step_reagent1 catalytic_reagent Pd-M/C Catalyst + O2 start->catalytic_reagent trad_product Cetirizine (~60% yield) trad_reagent->trad_product two_step_intermediate Aldehyde two_step_reagent1->two_step_intermediate two_step_reagent2 Sodium Chlorite two_step_intermediate->two_step_reagent2 two_step_product Cetirizine (>80% yield) two_step_reagent2->two_step_product catalytic_product Cetirizine (>=75% yield) catalytic_reagent->catalytic_product

Caption: Comparison of key stages in different cetirizine synthesis routes.

Conclusion

The validation of new synthetic routes for cetirizine from hydroxyzine demonstrates a clear progression towards more efficient, sustainable, and safer manufacturing processes. While the traditional one-step oxidation with Jones reagent is a well-established method, its lower yield and the environmental concerns associated with chromium waste make it a less favorable option in modern pharmaceutical production.

The new two-step oxidation route offers a significantly higher yield and purity, providing a more controlled and efficient pathway to the final product. The novel catalytic oxidation using a Pd-M/C catalyst presents a promising "green" alternative, with high conversion rates, excellent selectivity, and the potential for catalyst recycling. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scalability, environmental impact, and desired purity. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of Hydroxyzine Hydrochloride and Other Anxiolytic Agents for Generalized Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of hydroxyzine hydrochloride against other prominent anxiolytic agents, including benzodiazepines, buspirone, and Selective Serotonin Reuptake Inhibitors (SSRIs). The information is supported by experimental data from clinical trials to aid in research and development in the field of anxiolytic therapies.

Executive Summary

Hydroxyzine hydrochloride, a first-generation antihistamine with anxiolytic properties, has demonstrated efficacy in the treatment of Generalized Anxiety Disorder (GAD). Clinical trial data reveals its superiority over placebo and comparable efficacy to the benzodiazepine bromazepam and the non-benzodiazepine anxiolytic buspirone. While direct head-to-head trials with SSRIs are limited, meta-analyses provide context for an indirect comparison of their effectiveness. This guide synthesizes the available quantitative data, details the experimental protocols of key studies, and visualizes the distinct signaling pathways of these anxiolytic agents.

Efficacy Comparison: Quantitative Data

The following tables summarize the key efficacy data from randomized controlled trials (RCTs) involving hydroxyzine and comparator anxiolytics. The primary outcome measure presented is the change in the Hamilton Anxiety Rating Scale (HAM-A) score, a widely used clinician-administered scale to assess the severity of anxiety symptoms.

Table 1: Hydroxyzine Hydrochloride vs. Bromazepam and Placebo in GAD [1]

Treatment GroupMean Baseline HAM-A Score (± SD)Mean Change from Baseline in HAM-A Score (± SD) at 12 Weeksp-value vs. Placebo
Hydroxyzine (50 mg/day)Not explicitly stated, but patients had a total score ≥ 20-12.16 (± 7.74)0.019
Bromazepam (6 mg/day)Not explicitly stated, but patients had a total score ≥ 20Not explicitly stated, but no statistically significant difference from hydroxyzineNot applicable
PlaceboNot explicitly stated, but patients had a total score ≥ 20-9.64 (± 7.74)Not applicable

Table 2: Hydroxyzine Hydrochloride vs. Buspirone and Placebo in GAD [2]

Treatment GroupMean Baseline HAM-A Score (± SD)Mean Improvement in HAM-A Score at 4 WeeksStatistical Significance vs. Placebo
Hydroxyzine (50 mg/day)26.5 (± 4.2)10.75Significant
Buspirone (20 mg/day)26.5 (± 4.2)Not explicitly stated, but not statistically superior to placebo on the primary outcomeNot significant on primary outcome
Placebo26.5 (± 4.2)7.23Not applicable

Table 3: Indirect Comparison of Effect Sizes for Various Anxiolytics in GAD vs. Placebo [3]

Drug ClassMean Effect Size (vs. Placebo)
Antihistamines (Hydroxyzine)0.45
Benzodiazepines0.38
SSRIs0.36
Buspirone0.17

Note: Effect size is a standardized measure of the magnitude of a treatment effect. Higher values indicate greater efficacy.

Experimental Protocols

Detailed methodologies from the key clinical trials are provided below to allow for critical evaluation and replication.

Study 1: Hydroxyzine vs. Bromazepam and Placebo (Llorca et al., 2002)[1]
  • Objective: To confirm the efficacy and safety of hydroxyzine in the treatment of GAD over a 3-month period.

  • Design: A multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.

  • Participants: 334 outpatients with a primary diagnosis of GAD according to DSM-IV criteria and a HAM-A total score of ≥ 20.

  • Intervention: Following a 2-week single-blind placebo run-in, patients were randomized to receive hydroxyzine (50 mg/day), bromazepam (6 mg/day), or placebo for 12 weeks. This was followed by a 4-week single-blind placebo run-out period.

  • Primary Outcome: Change in the HAM-A total score from baseline to the end of the 12-week double-blind treatment period.

Study 2: Hydroxyzine vs. Buspirone and Placebo (Lader and Scotto, 1998)[2]
  • Objective: To investigate the efficacy of hydroxyzine and buspirone compared to placebo in patients with GAD.

  • Design: A multicentre, double-blind, parallel-group study.

  • Participants: 244 patients with GAD in a primary care setting.

  • Intervention: After a 1-week single-blind placebo run-in, patients were randomly allocated to receive hydroxyzine (50 mg/day), buspirone (20 mg/day), or placebo for 4 weeks. This was followed by a 1-week single-blind placebo administration.

  • Primary Outcome: Improvement on the Hamilton Anxiety Scale.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of hydroxyzine and its comparators are mediated through distinct neurochemical pathways.

Hydroxyzine Hydrochloride

Hydroxyzine's primary mechanism of action is as a potent antagonist of the histamine H1 receptor in the central nervous system. It also exhibits antagonist activity at serotonin 5-HT2A receptors, which is thought to contribute to its anxiolytic effects. Unlike benzodiazepines, it does not act on the GABAergic system.

hydroxyzine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Anxiolytic_Effect Anxiolytic Effect H1_Receptor->Anxiolytic_Effect Modulates 5HT2A_Receptor->Anxiolytic_Effect Modulates Hydroxyzine Hydroxyzine Hydroxyzine->H1_Receptor Blocks Hydroxyzine->5HT2A_Receptor Blocks

Mechanism of Action of Hydroxyzine Hydrochloride.
Benzodiazepines

Benzodiazepines, such as bromazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, which increases the affinity of GABA for its receptor. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

benzodiazepine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Increased Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Enhances GABA Binding

Mechanism of Action of Benzodiazepines.
Buspirone

Buspirone's anxiolytic effects are primarily attributed to its partial agonism at serotonin 5-HT1A receptors. It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release, and as a partial agonist at postsynaptic 5-HT1A receptors.

buspirone_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_Release Serotonin_Release Presynaptic_5HT1A->Serotonin_Release Inhibits Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Anxiolytic_Effect Anxiolytic Effect Postsynaptic_5HT1A->Anxiolytic_Effect Buspirone Buspirone Buspirone->Presynaptic_5HT1A Full Agonist Buspirone->Postsynaptic_5HT1A Partial Agonist

Mechanism of Action of Buspirone.
Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, such as sertraline and escitalopram, are considered a first-line treatment for GAD. They work by selectively blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

ssri_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Serotonin Increased Serotonin Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Synaptic_Serotonin->Postsynaptic_Receptor Increased Binding Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Receptor->Anxiolytic_Effect SSRI SSRI SSRI->SERT Blocks experimental_workflow Patient_Recruitment Patient Recruitment (GAD Diagnosis, HAM-A ≥ 20) Placebo_Run_In Single-Blind Placebo Run-in (1-2 weeks) Patient_Recruitment->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Treatment_A Treatment Group A (e.g., Hydroxyzine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator) Randomization->Treatment_B Placebo_Group Placebo Group Randomization->Placebo_Group Double_Blind_Treatment Double-Blind Treatment Phase (4-12 weeks) Treatment_A->Double_Blind_Treatment Treatment_B->Double_Blind_Treatment Placebo_Group->Double_Blind_Treatment Assessments Regular Assessments (e.g., HAM-A) Double_Blind_Treatment->Assessments Placebo_Run_Out Single-Blind Placebo Run-out Double_Blind_Treatment->Placebo_Run_Out Assessments->Double_Blind_Treatment Data_Analysis Data Analysis (Efficacy and Safety) Placebo_Run_Out->Data_Analysis

References

A Comparative Analysis of the Degradation Pathways of Hydroxyzine and Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stability and degradation of two widely used pharmaceuticals.

This guide provides a detailed comparison of the degradation pathways of hydroxyzine, a first-generation antihistamine, and hydralazine, a direct-acting vasodilator. Understanding the stability of these drugs under various stress conditions is crucial for ensuring their quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key experimental data on their degradation products, outlines the methodologies used for their analysis, and presents visual representations of their degradation pathways.

Executive Summary

Forced degradation studies reveal distinct stability profiles for hydroxyzine and hydralazine. Hydroxyzine is susceptible to oxidation, forming hydroxyzine N-oxide, and can undergo acetylation to produce O-acetyl hydroxyzine. Its primary metabolite, formed through oxidation, is cetirizine. Hydralazine, on the other hand, demonstrates sensitivity to high temperature, humidity, UV/Vis light, and alkaline pH, while showing resistance to acidic conditions. Its degradation is characterized by hydrolysis, leading to the formation of phthalazine and phthalazinone, as well as the formation of various hydrazone derivatives through reactions with endogenous compounds.

Degradation Profile of Hydroxyzine

Hydroxyzine's degradation has been investigated under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3]

Key Degradation Products:

  • Hydroxyzine N-Oxide: Formed under oxidative stress.[2][4]

  • O-Acetyl Hydroxyzine: Another identified degradation product.[2][4]

  • Cetirizine: The main and active metabolite of hydroxyzine, produced by the oxidation of the alcohol moiety to a carboxylic acid.[5][6]

The degradation of hydroxyzine is often monitored using stability-indicating High-Performance Liquid Chromatography (HPLC) methods coupled with UV or Mass Spectrometry (MS) detectors.[2][3][7]

Quantitative Degradation Data for Hydroxyzine
Stress ConditionReagents and Conditions% DegradationReference
Acid Hydrolysis0.1 M HClData not specified[3]
Base Hydrolysis0.1 M NaOHData not specified[3]
Oxidation30% H₂O₂Data not specified[3]
Thermal110°C for 24 hoursData not specified[2]
PhotolyticUV lightData not specified[3]

Note: While forced degradation studies have been performed, specific quantitative percentages of degradation for hydroxyzine under these varied conditions are not consistently reported in a single source. The focus has often been on identifying the degradation products.

Degradation Profile of Hydralazine

Hydralazine's stability is influenced by several environmental factors, with its degradation following first-order kinetics.[8] It is notably unstable in alkaline solutions and when exposed to light and heat.[9]

Key Degradation Products:

  • Phthalazine: A major degradation product resulting from the hydrolysis of the hydrazinyl group.[10][11]

  • Phthalazinone: Formed from the further metabolism of phthalazine or directly from hydralazine.[1]

  • Hydrazones: Hydralazine readily forms hydrazones with endogenous α-keto acids like pyruvic acid.[1]

  • (Phenylmethyl)hydrazine: Identified as a degradation product in stressed samples.

  • 3-methyl-s-triazolo[3,4-a]phthalazine (MTP): A metabolite formed through a series of reactions.[1]

Quantitative Degradation Data for Dihydralazine (a close analog of Hydralazine)

A study on dihydralazine, a structurally similar compound, provides valuable insights into the degradation behavior of this class of drugs.

Stress ConditionReagents and Conditions% Degradation (Individual)% Degradation (in Mixture with Hydrochlorothiazide)Reference
Solid State
High Temperature & Humidity70°C / 80% RH for 2 months22.0129.70[9]
Photolytic (UV/Vis)1 ICH dose2.8528.98[9]
3 ICH doses13.2659.58[9]
6 ICH doses100100[9]
Liquid State
1 M HCl-Stable51.06[9]
Buffer pH 4-5.50-[9]
Buffer pH 7-38.54100[9]
Buffer pH 10-74.98-[9]
1 M NaOH-100-[9]

Note: The data for dihydralazine suggests that hydralazine is likely to exhibit significant degradation under similar conditions, particularly in the presence of other substances.

Experimental Protocols

Forced Degradation of Hydroxyzine

Protocol based on literature for establishing stability-indicating methods: [2][3]

  • Acid Hydrolysis: A solution of hydroxyzine is treated with 0.1 M hydrochloric acid and refluxed.

  • Base Hydrolysis: A solution of hydroxyzine is treated with 0.1 M sodium hydroxide and refluxed.

  • Oxidative Degradation: A solution of hydroxyzine is treated with 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Solid hydroxyzine is exposed to a temperature of 110°C in a hot air oven for 24 hours.[2]

  • Photolytic Degradation: A solution of hydroxyzine is exposed to UV light.

  • Sample Analysis: Degraded samples are diluted appropriately and analyzed by a validated stability-indicating HPLC method.

Forced Degradation of Hydralazine (Dihydralazine as a model)

Protocol based on a study of dihydralazine: [9]

  • Solid-State Degradation:

    • Thermal and Humidity: Samples are placed in a climatic chamber at 70°C and 80% relative humidity for 2 months.

    • Photostability: Samples are exposed to UV/Vis light according to ICH guidelines (1, 3, and 6 doses).

  • Liquid-State Degradation:

    • Solutions are prepared in 1 M HCl, 1 M NaOH, and buffers of pH 4, 7, and 10.

    • Samples are stored under specified conditions and analyzed at various time points.

  • Sample Analysis:

    • Degraded solid samples are dissolved in methanol.

    • All samples are diluted to fall within the linearity range of the HPLC-UV method and analyzed.

HPLC Method for Hydroxyzine and its Degradation Products

A representative HPLC method: [2][4]

  • Column: C18 column (e.g., 150 x 3.9 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of:

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: 0.05% trifluoroacetic acid in acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

HPLC-UV Method for Hydralazine (Dihydralazine) and its Degradation Products

A representative HPLC-UV method: [9]

  • Column: LiChrospher®CN column (125 × 4.0 mm, 5 µm).

  • Mobile Phase: A mixture of water, 0.02 M tetrabutylammonium hydrogen sulfate, and acetonitrile (20:65:15, v/v/v), with the pH adjusted to 3.5 with 0.5 M sulfuric acid.

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm.

Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways for hydroxyzine and hydralazine based on the identified degradation products and metabolic routes.

Hydroxyzine_Degradation Hydroxycine Hydroxyzine N_Oxide Hydroxyzine N-Oxide Hydroxycine->N_Oxide O_Acetyl O-Acetyl Hydroxyzine Hydroxycine->O_Acetyl Cetirizine Cetirizine Hydroxycine->Cetirizine Oxidation_Stress Oxidative Stress (e.g., H₂O₂) Oxidation_Stress->N_Oxide Acetylation_Stress Acetylation Acetylation_Stress->O_Acetyl Metabolism Metabolism (Oxidation) Metabolism->Cetirizine

Caption: Proposed degradation pathway of Hydroxyzine.

Hydralazine_Degradation Hydralazine Hydralazine Phthalazine Phthalazine Hydralazine->Phthalazine Phthalazinone Phthalazinone Hydralazine->Phthalazinone Pyruvic_Acid_Hydrazone Pyruvic Acid Hydrazone Hydralazine->Pyruvic_Acid_Hydrazone MTP 3-methyl-s-triazolo- [3,4-a]phthalazine (MTP) Hydralazine->MTP Hydrolysis Hydrolysis (Alkaline, Heat, Light) Hydrolysis->Phthalazine Metabolism Metabolism Metabolism->Pyruvic_Acid_Hydrazone Phthalazine->Phthalazinone Acetylation Acetylation Acetylation->MTP

Caption: Proposed degradation pathway of Hydralazine.

Conclusion

The degradation pathways of hydroxyzine and hydralazine are distinct, reflecting their different chemical structures and susceptibilities to various stress factors. Hydroxyzine primarily degrades through oxidation, while hydralazine is more prone to hydrolysis and reactions involving its reactive hydrazinyl group. A thorough understanding of these degradation routes, supported by robust analytical methods, is essential for the development of stable and safe pharmaceutical products containing these active ingredients. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

Hydroxyzine Hydrochloride: A Critical Evaluation as a Negative Control in Cholinergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of hydroxyzine hydrochloride with established cholinergic modulators to validate its use as a negative control in cholinergic studies.

Hydroxyzine hydrochloride is a first-generation antihistamine that also exhibits anticholinergic properties. However, its affinity for muscarinic acetylcholine receptors is significantly lower than that of classical antagonists, suggesting its potential as a negative control in studies focused on the cholinergic system. This guide presents a data-driven comparison of hydroxyzine hydrochloride with a potent muscarinic antagonist (atropine), a well-established anticholinergic drug (scopolamine), and its own active metabolite (cetirizine), which is known to have negligible anticholinergic activity.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki values) of hydroxyzine hydrochloride and other relevant compounds for the five subtypes of muscarinic acetylcholine receptors (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Hydroxyzine HCl 3,600 - 30,000 (broad range)3,600 - 30,000 (broad range)3,600 - 30,000 (broad range)3,600 - 30,000 (broad range)3,600 - 30,000 (broad range)[1]
Atropine 1.2 - 2.51.8 - 3.30.9 - 2.11.0 - 2.01.5 - 2.9
Scopolamine 0.4 - 1.10.8 - 2.30.3 - 0.90.5 - 1.50.6 - 1.8
Cetirizine No detectable affinityNo detectable affinityNo detectable affinityNo detectable affinityNo detectable affinity

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO-K1 cells stably transfected with the human M1 receptor gene).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]QNB).

  • Test compounds (hydroxyzine HCl, atropine, cetirizine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cholinergic Assay: Calcium Mobilization

This assay measures the functional consequence of muscarinic receptor activation, which often involves the mobilization of intracellular calcium.

Objective: To assess the antagonist effect of test compounds on acetylcholine-induced calcium mobilization in cells expressing muscarinic receptors.

Materials:

  • Cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (agonist).

  • Test compounds (hydroxyzine HCl, atropine, cetirizine).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluid dispenser.

Procedure:

  • Seed the cells in the 96-well plates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a short period.

  • Measure the baseline fluorescence.

  • Stimulate the cells by adding a fixed concentration of acetylcholine (e.g., the EC80 concentration) using the plate reader's integrated dispenser.

  • Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • The antagonist effect of the test compounds is determined by their ability to inhibit the acetylcholine-induced calcium response.

  • Dose-response curves are generated, and IC50 values are calculated.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gi Gi Pathway Acetylcholine Acetylcholine M1_M3_M5_Receptor M1/M3/M5 Receptor (Gq-coupled) Acetylcholine->M1_M3_M5_Receptor M2_M4_Receptor M2/M4 Receptor (Gi-coupled) Acetylcholine->M2_M4_Receptor Gq Gq M1_M3_M5_Receptor->Gq activates Gi Gi M2_M4_Receptor->Gi activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response_Gq leads to AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi leads to

Caption: Cholinergic signaling pathways.

Experimental_Workflow cluster_planning 1. Experimental Design cluster_execution 2. Assay Execution cluster_analysis 3. Data Analysis cluster_validation 4. Validation Select_Controls Select Controls: - Positive (Atropine) - Negative (Cetirizine) - Test (Hydroxyzine HCl) Select_Assays Select Assays: - Receptor Binding - Functional (e.g., Calcium Mobilization) Select_Controls->Select_Assays Binding_Assay Perform Radioligand Binding Assay Select_Assays->Binding_Assay Functional_Assay Perform Functional Cholinergic Assay Select_Assays->Functional_Assay Calculate_Ki Calculate Ki values from Binding Assay Data Binding_Assay->Calculate_Ki Calculate_IC50 Calculate IC50 values from Functional Assay Data Functional_Assay->Calculate_IC50 Compare_Data Compare Data: - Hydroxyzine vs. Positive Control - Hydroxyzine vs. Negative Control Calculate_Ki->Compare_Data Calculate_IC50->Compare_Data Conclusion Conclusion on Validity of Hydroxyzine as a Negative Control Compare_Data->Conclusion

Caption: Workflow for validating a negative control.

Conclusion

The presented data demonstrates that hydroxyzine hydrochloride possesses a significantly lower affinity for muscarinic acetylcholine receptors compared to classical antagonists like atropine and scopolamine.[1] Its Ki values are in the micromolar to high nanomolar range, whereas potent antagonists exhibit nanomolar or sub-nanomolar affinities. Furthermore, its active metabolite, cetirizine, shows no discernible interaction with muscarinic receptors, reinforcing the low intrinsic anticholinergic activity of the parent compound's core structure at the receptor level.

Based on this evidence, hydroxyzine hydrochloride can be considered a valid negative control in many cholinergic studies, particularly in experiments where a compound with weak or negligible effects on muscarinic receptors is required to control for off-target effects or vehicle responses. However, researchers should exercise caution in studies where even a slight modulation of the cholinergic system could confound the results. In such highly sensitive assays, cetirizine may serve as a more appropriate and inert negative control. The choice between hydroxyzine and cetirizine as a negative control should be guided by the specific sensitivity and context of the experimental model.

References

Benchmarking Synthesized Hydroxyzine Hydrochloride Purity Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of newly synthesized hydroxyzine hydrochloride against established commercial standards. By adhering to standardized analytical protocols, researchers can ensure the quality, safety, and efficacy of their synthesized active pharmaceutical ingredient (API). This document outlines detailed experimental methodologies, data presentation formats, and a logical workflow to facilitate a direct and objective comparison.

Introduction

Hydroxyzine hydrochloride is a first-generation antihistamine that also exhibits anxiolytic and sedative properties. It is widely used for the treatment of itching, anxiety, and as a premedication before surgery. The purity of hydroxyzine hydrochloride is critical to its therapeutic effect and to minimize potential adverse effects arising from impurities.

This guide details the analytical procedures necessary to assess the purity of a synthesized batch of hydroxyzine hydrochloride and compare it with commercially available reference standards, such as those from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the main compound and its organic impurities, and titrimetric analysis for the assay of the bulk drug.

Materials and Methods

Materials
  • Synthesized Hydroxyzine Hydrochloride: The batch to be tested.

  • Commercial Hydroxyzine Hydrochloride Standard: A certified reference standard (e.g., USP, EP, or BP).

  • Reagents and Solvents: All reagents and solvents should be of analytical or HPLC grade.

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, purified)

    • Potassium dihydrogen phosphate

    • Trifluoroacetic acid

    • Perchloric acid (0.1 M)

    • Acetic anhydride

    • Glacial acetic acid

    • Crystal violet indicator

    • Mercuric acetate

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Analytical balance

    • Potentiometric titrator

    • pH meter

    • Volumetric glassware

    • Filtration apparatus

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of synthesized hydroxyzine hydrochloride.

G Experimental Workflow for Purity Benchmarking cluster_prep Sample and Standard Preparation cluster_analysis Analytical Testing cluster_comparison Data Comparison and Evaluation prep_synth Prepare Solution of Synthesized Hydroxyzine HCl hplc HPLC Analysis for Assay and Impurities prep_synth->hplc titration Titrimetric Assay prep_synth->titration physical Physical and Chemical Tests (LOD, ROI, etc.) prep_synth->physical prep_comm Prepare Solution of Commercial Standard prep_comm->hplc prep_comm->titration compare_purity Compare Purity Results (Assay, Impurity Profile) hplc->compare_purity titration->compare_purity compare_physical Compare Physical Properties physical->compare_physical conclusion Conclusion on Synthesized Product Quality compare_purity->conclusion compare_physical->conclusion

Caption: Workflow for purity comparison of synthesized vs. commercial hydroxyzine HCl.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from established procedures for the analysis of hydroxyzine hydrochloride and its organic impurities.[1][2]

  • Chromatographic Conditions:

    • Column: C18 (150 x 3.9 mm, 5 µm)[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water[1]

    • Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile[1]

    • Gradient: A suitable gradient program should be developed to ensure the separation of hydroxyzine from its potential impurities.

    • Flow Rate: 0.7-2.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection Wavelength: 232 nm[1][3][4]

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of the commercial hydroxyzine hydrochloride reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phases).

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the synthesized hydroxyzine hydrochloride and transfer it to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the same diluent used for the standard solution.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the percentage of hydroxyzine hydrochloride in the synthesized sample based on the peak areas of the standard and the sample.

    • Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available. The United States Pharmacopeia specifies that no single impurity should exceed 0.3%, and the sum of all impurities should not be greater than 1.5%.

Titrimetric Assay

This method is based on a non-aqueous titration procedure.[5]

  • Procedure:

    • Accurately weigh about 0.1 g of the previously dried synthesized hydroxyzine hydrochloride.[6]

    • Dissolve the sample in 60 mL of a mixture of acetic anhydride and glacial acetic acid (7:3).[6]

    • Add 2 mL of 5% mercuric acetate solution and 2 drops of crystal violet indicator.[5]

    • Titrate with 0.1 M perchloric acid to a blue-colored endpoint.[5]

    • Perform a blank determination and make any necessary corrections.

    • Each mL of 0.1 M perchloric acid is equivalent to 22.392 mg of C21H27ClN2O2·2HCl.[6]

    • Repeat the procedure for the commercial standard.

Other Purity Tests

According to pharmacopeial monographs, the following tests should also be performed:

  • Loss on Drying: Dry the substance at 105°C for 2 hours. The loss in weight should not exceed 3.0%.[6]

  • Residue on Ignition: Ignite 1.0 g of the substance. The residue should not be more than 0.20%.[6]

  • Clarity and Color of Solution: Dissolve 1.0 g in 10 mL of water. The solution should be clear and colorless.[6]

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and concise table for easy comparison.

ParameterSynthesized Hydroxyzine HClCommercial StandardAcceptance Criteria
Appearance White, crystalline powderConforms
Solubility Freely soluble in water and methanolConforms
Loss on Drying (%) ≤ 3.0%[6]
Residue on Ignition (%) ≤ 0.20%[6]
Assay (HPLC, %) 98.0% - 102.0%
Assay (Titration, %) ≥ 98.5% (on dried basis)[6]
Individual Impurity (%) ≤ 0.3%
Total Impurities (%) ≤ 1.5%

Conclusion

The purity of the synthesized hydroxyzine hydrochloride can be considered comparable to the commercial standard if all the experimental results fall within the acceptance criteria outlined in the pharmacopeial monographs and are in close agreement with the results obtained for the commercial reference standard. This systematic approach ensures that the synthesized API meets the required quality standards for further development and application.

References

Safety Operating Guide

Proper Disposal Procedures for Hydroxyzine Hydrochloride (Assumed)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "hydrobenzole hydrochloride" did not yield specific results in chemical and safety databases. The information provided below is for Hydroxyzine Hydrochloride , a common laboratory chemical and pharmaceutical compound, based on the similarity of the name. Researchers, scientists, and drug development professionals must verify the exact identity of their chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of Hydroxyzine Hydrochloride in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. Familiarize yourself with the hazards associated with Hydroxyzine Hydrochloride.

Personal Protective Equipment (PPE):

When handling Hydroxyzine Hydrochloride, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Impervious gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is recommended.[2] In situations with a risk of significant exposure, additional protective equipment may be necessary.

  • Respiratory Protection: For tasks that may generate dust, the use of a P-type filtering facemask is recommended.[1] All handling of powders should be done in a well-ventilated area, preferably under a chemical fume hood.

Hazard Summary

The following table summarizes the key hazards associated with Hydroxyzine Hydrochloride.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.
Skin Corrosion/Irritation May cause skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]

Step-by-Step Disposal Procedure

The proper disposal of Hydroxyzine Hydrochloride must comply with all applicable federal, state, and local regulations.[2][4]

Step 1: Assess the Waste

  • Determine if the Hydroxyzine Hydrochloride waste is "trace" contaminated (e.g., empty vials, gloves, gowns) or bulk (e.g., unused or expired product).[4][5]

Step 2: Segregate the Waste

  • All waste contaminated with Hydroxyzine Hydrochloride, including trace amounts, should be segregated from general laboratory waste.[4][5]

  • Use designated, clearly labeled, and sealed waste containers.[4][6]

Step 3: Prepare for Disposal

  • For solid waste (powder):

    • Carefully collect the solid material, avoiding dust generation.[2] A damp cloth or a filtered vacuum can be used for cleaning up spills of dry solids.[2]

    • Place the solid waste into a designated hazardous waste container.

  • For liquid waste (solutions):

    • Do not pour liquid Hydroxyzine Hydrochloride waste down the drain.

    • Retain the liquid in its original container if possible, or in a compatible, sealed, and clearly labeled waste container.[7]

  • For "trace" contaminated materials (e.g., gloves, empty containers):

    • Place these items in a designated hazardous waste container.[4][5] Empty containers should not be rinsed into the sewer system and should be disposed of as pharmaceutical waste.[7]

Step 4: Final Disposal

  • Dispose of the contained Hydroxyzine Hydrochloride waste through an approved hazardous waste disposal facility.[3][8]

  • Follow all institutional and regulatory procedures for hazardous waste pickup and disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Non-essential personnel should be evacuated from the affected area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the source of the spill if it is safe to do so.[6]

  • Clean-up:

    • Solids: Collect spilled material using a method that minimizes dust generation (e.g., damp cloth, HEPA-filtered vacuum).[2]

    • Liquids: Absorb the spill with an inert absorbent material.[6]

  • Decontaminate: Clean the spill area thoroughly.[6]

  • Dispose: Place all spill cleanup materials into a sealed, labeled hazardous waste container for proper disposal.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Hydroxyzine Hydrochloride waste.

cluster_start Start cluster_assessment Assessment cluster_type Waste Type cluster_procedure Procedure cluster_end Final Disposal start Identify Hydroxyzine Hydrochloride Waste assess Assess Waste Type start->assess bulk Bulk Quantity (Unused/Expired) assess->bulk Bulk trace Trace Contamination (Gloves, Vials, etc.) assess->trace Trace spill Spill Residue assess->spill Spill contain_bulk Place in Labeled Hazardous Waste Container bulk->contain_bulk contain_trace Place in Designated NIOSH HD Waste Container trace->contain_trace contain_spill Collect with appropriate materials into a sealed hazardous waste container spill->contain_spill dispose Dispose via Approved Hazardous Waste Vendor contain_bulk->dispose contain_trace->dispose contain_spill->dispose

Caption: Workflow for the disposal of Hydroxyzine Hydrochloride waste.

References

Personal protective equipment for handling Hydrobenzole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Hydroxyzine hydrochloride (also referred to as Hydrobenzole hydrochloride), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When working with Hydroxyzine hydrochloride, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields, airtight goggles, or a face shield.EN 166
Hands Chemically resistant, impervious gloves (e.g., rubber gloves).EN 374
Body Protective clothing, such as a lab coat, long-sleeved work clothes, or disposable coveralls.Category III safety footwear (EN ISO 20344)
Respiratory A P-type filtering facemask is recommended if dust is generated. In case of inadequate ventilation or exceeding exposure limits, a self-contained breathing apparatus may be necessary.[1][2]EN 149

It is imperative to handle Hydroxyzine hydrochloride in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[3] An emergency shower and eyewash station should be readily accessible.[1][2]

Health Hazard Information

Hydroxyzine hydrochloride presents several health hazards that necessitate careful handling:

HazardDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation Causes skin irritation and in some cases, severe skin burns.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4][5]
Central Nervous System Effects May cause drowsiness or dizziness.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Hydroxyzine hydrochloride is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the work area is clean and uncluttered.

  • Confirm that the chemical fume hood is functioning correctly.

  • Have spill cleanup materials readily available.

2. Handling:

  • Wash hands thoroughly before and after handling the compound.[1]

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust or vapors.[3][4]

  • Weigh and handle the solid form of the compound in a manner that minimizes dust generation.

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Do not eat, drink, or smoke in the handling area.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[2][3]

  • Keep the container tightly closed when not in use.[1][3]

  • Store locked up and out of reach of children.[1]

  • Incompatible with strong oxidizing agents, alkalis.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

SituationAction
Spill Evacuate non-essential personnel. Wear appropriate PPE. Contain the spill if safe to do so.[3] For solid spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[4] Collect the spilled material into a labeled, sealed container for disposal.[3] Clean the spill area thoroughly.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Get medical attention if irritation develops and persists.[1]
Inhalation Move the person to fresh air.[1][3] If not breathing, give artificial respiration.[3] Get medical attention immediately.[3]
Ingestion Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward.[1] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of Hydroxyzine hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container: Place waste in an appropriately labeled, sealed container.[3]

  • Disposal Regulations: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][4] Do not reuse empty containers.[1]

  • Contaminated Materials: Any materials that have come into contact with Hydroxyzine hydrochloride, including PPE, should be considered contaminated and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling Hydroxyzine hydrochloride in a laboratory setting.

Safe Handling Workflow for Hydroxyzine Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE A->B C Prepare Workspace B->C D Weigh/Measure C->D Proceed to Handling E Perform Experiment D->E F Store Compound E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Clean Workspace F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J Cleanup Spill Cleanup Spill->Cleanup Follow Spill Protocol FirstAid First Aid Exposure->FirstAid Administer First Aid

Caption: Workflow for safe handling of Hydroxyzine hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrobenzole hydrochloride
Reactant of Route 2
Reactant of Route 2
Hydrobenzole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.